molecular formula C8H5NO3 B1329738 2H-1,4-Benzoxazine-2,3(4H)-dione CAS No. 3597-63-5

2H-1,4-Benzoxazine-2,3(4H)-dione

Cat. No.: B1329738
CAS No.: 3597-63-5
M. Wt: 163.13 g/mol
InChI Key: MNDKNFRJYMSGTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1,4-Benzoxazine-2,3(4H)-dione is a useful research compound. Its molecular formula is C8H5NO3 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4H-1,4-benzoxazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-7-8(11)12-6-4-2-1-3-5(6)9-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDKNFRJYMSGTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10189517
Record name 2H-1,4-Benzoxazine-2,3(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10189517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3597-63-5
Record name 1,4-Benzoxazine-2,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3597-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1,4-Benzoxazine-2,3(4H)-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003597635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1,4-Benzoxazine-2,3(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10189517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-1,4-benzoxazine-2,3(4H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.677
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Core Properties of 2H-1,4-Benzoxazine-2,3(4H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-1,4-Benzoxazine-2,3(4H)-dione is a heterocyclic aromatic compound featuring a benzene ring fused to an oxazine ring with two carbonyl groups at the 2 and 3 positions. This core structure is a subject of interest in medicinal chemistry due to the diverse biological activities exhibited by the broader class of benzoxazinones. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its synthesis, physicochemical characteristics, and a review of the biological activities of structurally related compounds, offering insights into its potential applications in drug discovery and development.

Chemical and Physical Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below. While specific experimental data for the parent compound is limited in publicly available literature, data for structurally similar analogues provides valuable reference points.

PropertyValueReference
Molecular Formula C₈H₅NO₃[1]
Molecular Weight 163.13 g/mol [1]
CAS Number 3597-63-5[1]
Appearance White to off-white solid[1]
Melting Point Data for similar benzoxazine-dione analogues range from 227-232 °C.[1]
Solubility Limited solubility in water; soluble in chloroform, dichloromethane, and dimethyl sulfoxide (DMSO).[1]
Acid-Base Properties Exhibits weak acidic character due to the N-H group, which can be deprotonated under basic conditions.[1]

Synthesis

The synthesis of the this compound core is typically achieved through the condensation of an o-aminophenol with an appropriate C2-building block, such as diethyl oxalate or oxalyl chloride. The following section provides a detailed experimental protocol for a general synthesis approach.

Experimental Protocol: Synthesis from o-Aminophenol and Diethyl Oxalate

This procedure outlines the synthesis of the this compound scaffold via a two-step process involving an initial acylation followed by an intramolecular cyclization.

Materials:

  • o-Aminophenol

  • Diethyl oxalate

  • Ethanol (absolute)

  • Sodium ethoxide

  • Hydrochloric acid (for acidification)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Solvents for purification (e.g., ethyl acetate, hexane)

Procedure:

  • Step 1: Formation of the Oxamic Ester Intermediate.

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-aminophenol (1.0 equivalent) in absolute ethanol.

    • To this solution, add sodium ethoxide (1.0 equivalent) and stir until the salt of o-aminophenol is formed.

    • Slowly add diethyl oxalate (1.1 equivalents) to the reaction mixture.

    • Heat the mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the N-(2-hydroxyphenyl)oxamic acid ethyl ester intermediate.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Step 2: Intramolecular Cyclization.

    • Place the dried N-(2-hydroxyphenyl)oxamic acid ethyl ester in a suitable high-boiling point solvent (e.g., diphenyl ether).

    • Heat the mixture to a high temperature (typically 180-250 °C) to induce intramolecular cyclization with the elimination of ethanol.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the crude this compound.

    • Filter the solid and purify by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Characterization: The final product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FTIR Spectroscopy: To identify the characteristic functional groups (e.g., C=O, N-H, C-O-C).

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

  • Melting Point Analysis: To assess the purity of the compound.

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization o_aminophenol o-Aminophenol intermediate N-(2-hydroxyphenyl)oxamic acid ethyl ester o_aminophenol->intermediate NaOEt, EtOH, Reflux diethyl_oxalate Diethyl Oxalate diethyl_oxalate->intermediate final_product This compound intermediate->final_product High Temp., -EtOH

Synthesis of this compound.

Spectroscopic Data (Predicted and Analog-Based)

TechniqueExpected Characteristics
¹H NMR Aromatic protons (4H) in the range of δ 7.0-8.0 ppm. A broad singlet for the N-H proton, which may be exchangeable with D₂O.
¹³C NMR Signals for two distinct carbonyl carbons (C=O) in the range of δ 150-170 ppm. Four signals for the aromatic carbons.
FTIR (cm⁻¹) Carbonyl (C=O) stretching vibrations around 1750-1680 cm⁻¹ (likely two distinct bands for the ketone and lactone/amide carbonyls). N-H stretching vibration around 3300-3100 cm⁻¹. C-O-C stretching vibrations around 1250-1050 cm⁻¹.
Mass Spec (m/z) Molecular ion peak [M]⁺ at approximately 163. Key fragmentation patterns may involve the loss of CO and other small molecules.

Biological Activities of Related Benzoxazinones

While specific biological data for this compound is sparse, the broader class of benzoxazinones and specifically derivatives of the closely related 2H-1,4-Benzoxazin-3(4H)-one have demonstrated a wide range of pharmacological activities. This suggests the potential of the 2,3-dione scaffold as a pharmacophore.

Anticancer Activity

Numerous derivatives of 2H-1,4-benzoxazin-3(4H)-one have been synthesized and evaluated for their anticancer properties. For instance, derivatives linked to 1,2,3-triazoles have shown potent activity against human cancer cell lines, including lung (A549), liver (Huh7), breast (MCF-7), colon (HCT-116), and ovarian (SKOV3) cancer cells.[2][3] Some of these compounds were found to induce apoptosis and increase levels of reactive oxygen species (ROS), suggesting a mechanism involving the induction of oxidative stress and DNA damage in cancer cells.[2]

Anti-inflammatory Activity

Certain derivatives of 2H-1,4-benzoxazin-3(4H)-one have been investigated for their anti-inflammatory effects. Studies have shown that these compounds can significantly activate the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress and inflammation.[4] By activating this pathway, these derivatives can reduce the production of pro-inflammatory mediators.[4]

Nrf2_Pathway cluster_nucleus Cell Nucleus ROS Oxidative Stress (e.g., from inflammation) Keap1 Keap1 ROS->Keap1 induces conformational change Inflammation Inflammation ROS->Inflammation Benzoxazinone 2H-1,4-Benzoxazin-3(4H)-one Derivative Benzoxazinone->Keap1 may interact with Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 sequesters Nrf2 Nrf2 Nrf2_Keap1->Nrf2 dissociation Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Antioxidant_Genes Antioxidant & Anti-inflammatory Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Genes->Inflammation inhibition

Nrf2 signaling pathway modulation by benzoxazinone derivatives.

Antimicrobial Activity

Derivatives of 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones have been synthesized and evaluated for their antimicrobial properties against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[5][6] Some of these compounds exhibited significant antifungal activity.[5]

Conclusion

This compound represents a valuable heterocyclic scaffold with potential for the development of novel therapeutic agents. While data on the parent compound is limited, the diverse and potent biological activities of its structural analogs, particularly in the areas of oncology and inflammation, underscore the promise of this chemical class. Further research into the synthesis of a broader range of derivatives and comprehensive biological screening is warranted to fully elucidate the therapeutic potential of the this compound core. The provided synthetic protocols and mechanistic insights serve as a foundation for researchers to explore this promising area of medicinal chemistry.

References

The Unassuming Core: A Technical Guide to the Discovery and History of 2H-1,4-Benzoxazine-2,3(4H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and history of the heterocyclic compound 2H-1,4-Benzoxazine-2,3(4H)-dione. While its derivatives have garnered significant attention for their diverse and potent biological activities, the parent dione serves as a foundational scaffold. This document traces the origins of interest in the 1,4-benzoxazine class, details the classical synthetic approaches to the core structure, and presents its physicochemical properties. Although quantitative biological data for the unsubstituted dione is limited in publicly available literature, this guide provides a comprehensive overview of the synthetic and characterization methodologies that have paved the way for the development of its pharmacologically significant analogues.

Introduction: The Dawn of a Privileged Scaffold

The journey into the world of 1,4-benzoxazines did not begin with the synthesis of the core dione, but rather with the isolation of its naturally occurring hydroxylated derivatives. In the mid-20th century, phytochemists identified 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA) and 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA) from various gramineous plants, including maize, wheat, and rye.[1] These natural products were found to play a crucial role in the plant's defense mechanisms against herbivores and microbial pathogens, exhibiting phytotoxic, antifungal, and antimicrobial properties.[1] This discovery of inherent biological activity within the 1,4-benzoxazine framework sparked significant interest in the synthesis and exploration of this heterocyclic system, leading to the development of a vast library of derivatives with a wide spectrum of pharmacological applications.

The Genesis of the Core: Synthesis of this compound

While a definitive "discovery" paper detailing the absolute first synthesis of this compound is not readily apparent in a survey of historical chemical literature, its preparation can be logically deduced from classical synthetic organic chemistry principles. The most direct and historically plausible method is the cyclocondensation of o-aminophenol with a two-carbon electrophile, namely diethyl oxalate. This reaction is analogous to the well-established synthesis of quinoxaline-2,3-diones from o-phenylenediamines and diethyl oxalate, a reaction known since the late 19th century.

The logical workflow for this classical synthesis is depicted below:

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product o_aminophenol o-Aminophenol condensation Cyclocondensation o_aminophenol->condensation diethyl_oxalate Diethyl Oxalate diethyl_oxalate->condensation benzoxazinedione This compound condensation->benzoxazinedione

Caption: Classical synthetic route to this compound.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative method for the synthesis of this compound, adapted from established procedures for similar cyclocondensation reactions.

Reaction:

o-Aminophenol + Diethyl Oxalate → this compound + 2 Ethanol

Materials:

  • o-Aminophenol

  • Diethyl oxalate

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated, for catalysis, optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve o-aminophenol (1.0 equivalent) in a minimal amount of absolute ethanol.

  • To this solution, add diethyl oxalate (1.1 equivalents). A catalytic amount of concentrated hydrochloric acid may be added to facilitate the reaction, although heating is often sufficient.

  • Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is allowed to cool to room temperature. The product, this compound, often precipitates from the solution.

  • The solid product is collected by filtration and washed with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure dione.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound are confirmed through various analytical techniques.

Physical Properties

The fundamental physical properties of the parent dione are summarized in the table below.

PropertyValueReference
CAS Number 5466-88-6[2]
Molecular Formula C₈H₅NO₃[2]
Molecular Weight 163.13 g/mol [2]
Melting Point 173-175 °C[2]
Spectroscopic Data

While specific spectra for the unsubstituted dione are not widely published, the expected characteristic signals based on the analysis of its derivatives are as follows:

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong carbonyl (C=O) stretching vibrations in the region of 1700-1750 cm⁻¹, characteristic of the dione functionality. An N-H stretching band would be observed around 3200-3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic protons on the benzene ring would appear as a complex multiplet in the range of δ 7.0-8.0 ppm. A broad singlet corresponding to the N-H proton would be expected, with its chemical shift being solvent-dependent.

    • ¹³C NMR: The two carbonyl carbons would resonate at the downfield region of the spectrum, typically between δ 160-170 ppm. The aromatic carbons would appear in their characteristic region of δ 110-150 ppm.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 163).

Biological Activity: A Foundation for Potent Derivatives

A comprehensive search of scientific literature reveals a significant gap in the quantitative biological data for the unsubstituted this compound. The vast majority of pharmacological studies have focused on its numerous derivatives, which have been shown to exhibit a remarkable range of activities, including:

  • Anticancer: Derivatives have shown cytotoxic effects against various cancer cell lines.[3]

  • Antimicrobial: Antibacterial and antifungal properties have been reported for several analogues.[4][5]

  • Anti-inflammatory: Certain derivatives have demonstrated potent anti-inflammatory effects.[6]

  • Enzyme Inhibition: Specific derivatives have been identified as inhibitors of enzymes such as acetylcholinesterase and monoamine oxidase.[7][8]

The lack of data on the parent dione suggests that it may possess weak or no significant biological activity itself, but serves as an excellent and synthetically accessible scaffold for the introduction of various functional groups that impart potent and specific pharmacological properties. The logical relationship for the development of these active derivatives is illustrated below.

Derivatization_Logic cluster_core Core Scaffold cluster_modification Chemical Modification cluster_activity Biological Activity parent_dione This compound derivatization Functional Group Introduction parent_dione->derivatization anticancer Anticancer derivatization->anticancer antimicrobial Antimicrobial derivatization->antimicrobial anti_inflammatory Anti-inflammatory derivatization->anti_inflammatory enzyme_inhibition Enzyme Inhibition derivatization->enzyme_inhibition

Caption: Derivatization of the core scaffold to yield biologically active compounds.

Conclusion

The story of this compound is one of a humble beginning that gave rise to a vast and pharmacologically rich family of compounds. While its own discovery is rooted in the classical methods of organic synthesis, its true significance lies in its role as a foundational building block. The initial interest sparked by naturally occurring benzoxazinones has led to extensive synthetic efforts, demonstrating the versatility of this scaffold in medicinal chemistry. Although the parent dione itself appears to be biologically unassuming, it remains a crucial starting point for the design and development of novel therapeutics, underscoring the principle that even the simplest of molecules can be the key to unlocking complex biological functions. Further investigation into the subtle biological effects of the core dione, if any, could provide a valuable baseline for future structure-activity relationship studies.

References

Spectroscopic Profile of 2H-1,4-Benzoxazine-2,3(4H)-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the predicted spectroscopic characteristics of 2H-1,4-Benzoxazine-2,3(4H)-dione, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the scarcity of direct experimental data, this document focuses on predicted values for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supplemented by experimental data from the closely related analog, 2H-1,4-Benzoxazin-3(4H)-one, for comparative analysis.

Predicted Spectroscopic Data of this compound

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of spectral data from analogous structures.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~10.5 - 11.5br s1HN-H
~7.0 - 7.5m4HAromatic C-H
Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~165 - 175C=O (Amide)
~155 - 165C=O (Ester-like)
~140 - 150Aromatic C-N
~120 - 140Aromatic C-O & C-C
~115 - 125Aromatic C-H
Table 3: Predicted Key IR Absorptions
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3200 - 3300N-HStretching
~1750 - 1780C=OAsymmetric Stretching (Ester-like)
~1680 - 1710C=OSymmetric Stretching (Amide)
~1600, ~1480C=CAromatic Ring Stretching
~1200 - 1300C-OStretching
Table 4: Predicted Mass Spectrometry Fragmentation
m/zProposed Fragment
163[M]⁺ (Molecular Ion)
135[M - CO]⁺
107[M - 2CO]⁺
79[C₆H₅N]⁺

Experimental Spectroscopic Data of Analog: 2H-1,4-Benzoxazin-3(4H)-one

For reference and comparison, the following tables present experimental spectroscopic data for the structurally related compound, 2H-1,4-Benzoxazin-3(4H)-one.

Table 5: Experimental ¹H and ¹³C NMR Data for 2H-1,4-Benzoxazin-3(4H)-one
NucleusChemical Shift (δ) ppm
¹H10.7 (s, 1H, NH), 6.8-7.1 (m, 4H, Ar-H), 4.6 (s, 2H, CH₂)
¹³C164.5 (C=O), 143.8 (C-N), 128.5, 123.4, 122.1, 117.2, 115.9 (Ar-C), 67.8 (CH₂)
Table 6: Experimental Key IR Absorptions for 2H-1,4-Benzoxazin-3(4H)-one
Wavenumber (cm⁻¹)Functional Group
3210N-H Stretching
1690C=O Stretching (Amide)
1220C-O Stretching

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound, based on standard laboratory practices for similar organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common technique for this type of molecule.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). The instrument will be calibrated using a standard compound.

  • Fragmentation Analysis: Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a benzoxazine derivative.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Purification reaction->workup purified_compound Purified Compound workup->purified_compound nmr NMR Spectroscopy (¹H, ¹³C) purified_compound->nmr ir IR Spectroscopy purified_compound->ir ms Mass Spectrometry purified_compound->ms data_proc Data Processing nmr->data_proc ir->data_proc ms->data_proc struct_elucid Structure Elucidation data_proc->struct_elucid

Caption: Workflow for Synthesis and Spectroscopic Analysis.

An In-Depth Technical Guide to 2H-1,4-Benzoxazine-2,3(4H)-dione: Structure, Nomenclature, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-1,4-Benzoxazine-2,3(4H)-dione is a heterocyclic aromatic compound featuring a benzene ring fused to an oxazine ring with two carbonyl groups.[1] This core structure, also known as isatoic anhydride, is a key pharmacophore and a versatile synthetic intermediate in medicinal chemistry and materials science. Its derivatives have garnered significant attention for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the chemical structure, nomenclature, physicochemical properties, synthesis, and biological significance of the this compound core, with a particular focus on its interaction with the Nrf2-HO-1 signaling pathway.

Chemical Structure and Nomenclature

The chemical structure of this compound is characterized by a bicyclic system where a benzene ring is fused to a 1,4-oxazine ring. The molecule has a molecular formula of C₈H₅NO₃ and a molecular weight of 163.13 g/mol .[1]

Systematic IUPAC Name: this compound

Common Synonyms: Isatoic anhydride

CAS Registry Number: 3597-63-5[1]

The structure incorporates an imide functional group, which makes it amenable to various chemical modifications for the development of new therapeutic agents.[1] It is important to distinguish this compound from its isomer, 2H-1,3-Benzoxazine-2,4(3H)-dione, which has a different arrangement of heteroatoms in the oxazine ring and exhibits distinct physicochemical and biological properties.

Physicochemical Properties

The physicochemical properties of this compound and its common isomer are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and development.

PropertyThis compound2H-1,3-Benzoxazine-2,4(3H)-dione
Molecular Formula C₈H₅NO₃C₈H₅NO₃
Molecular Weight 163.13 g/mol [1]163.13 g/mol [2]
Appearance White to off-white solid[1]White to off-white solid[2]
Melting Point 173-175 °C (for a related 3(4H)-one derivative)228-232 °C[2][3]
Boiling Point Data not availableData not available
Solubility Soluble in methanol (25 mg/mL for a related 3(4H)-one derivative)Soluble in DMSO (≥ 40 mg/mL)[2]
pKa (predicted) Weakly acidic due to the N-H group[1]9.16 ± 0.20[2]

Experimental Protocols

Synthesis of 2H-1,4-Benzoxazin-3(4H)-one Derivatives

A general and convenient method for the synthesis of 2H-1,4-benzoxazin-3(4H)-ones involves the reaction of o-aminophenols with chloroacetyl chloride.

Reaction Scheme:

G aminophenol o-Aminophenol reaction + aminophenol->reaction chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->reaction benzoxazinone 2H-1,4-Benzoxazin-3(4H)-one product reaction->product Base (e.g., NaHCO3) Solvent (e.g., Butanone) product->benzoxazinone

General synthesis of 2H-1,4-benzoxazin-3(4H)-ones.

Detailed Protocol:

  • Dissolve o-aminophenol in a suitable organic solvent, such as butanone, in a reaction flask.

  • Add an aqueous solution of a base, like sodium bicarbonate (NaHCO₃), to the flask.

  • Cool the mixture in an ice bath and add chloroacetyl chloride dropwise with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2H-1,4-benzoxazin-3(4H)-one derivative.

Spectroscopic Characterization

The structure of this compound and its derivatives is confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum of a typical benzoxazine derivative will show characteristic peaks for the aromatic protons in the range of 7-9 ppm. The protons on the oxazine ring will have distinct chemical shifts depending on their chemical environment.[4]

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbons in the downfield region (160-180 ppm). The aromatic carbons typically appear between 110 and 150 ppm, while the carbons of the oxazine ring will have specific resonances.[5][6][7]

FTIR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹), the C=O stretching of the dione (around 1700-1750 cm⁻¹), and C-O-C stretching of the oxazine ring (around 1230 cm⁻¹).[8][9][10]

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information.[11]

Biological Activity and Signaling Pathways

Derivatives of this compound exhibit a broad spectrum of biological activities. A key mechanism underlying their cytoprotective and anti-inflammatory effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) signaling pathway.

The Nrf2-HO-1 Signaling Pathway

The Nrf2-HO-1 pathway is a crucial cellular defense mechanism against oxidative stress and inflammation. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[12]

Upon exposure to oxidative stress or electrophilic compounds, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[13] This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, including Heme Oxygenase-1 (HO-1).[14][15]

HO-1 is an inducible enzyme that catalyzes the degradation of heme into carbon monoxide (CO), biliverdin, and free iron (Fe²⁺).[16] Biliverdin is subsequently converted to bilirubin by biliverdin reductase. These products of heme catabolism have potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[14][16]

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Benzoxazinone This compound Derivative Keap1 Keap1 Benzoxazinone->Keap1 Inhibits Interaction OxidativeStress Oxidative Stress (ROS) OxidativeStress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Ub Ubiquitin Keap1->Ub Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 Nucleus Nucleus ARE ARE HO1_gene HO-1 Gene ARE->HO1_gene Activates Transcription HO1_protein HO-1 Protein HO1_gene->HO1_protein Translation Heme Heme HO1_protein->Heme Degrades CO Carbon Monoxide (CO) Heme->CO Biliverdin Biliverdin Heme->Biliverdin Fe2 Fe²⁺ Heme->Fe2 Anti_inflammatory Anti-inflammatory Effects CO->Anti_inflammatory Bilirubin Bilirubin Biliverdin->Bilirubin Antioxidant Antioxidant Effects Bilirubin->Antioxidant Nrf2_n->ARE Binds to

Nrf2-HO-1 signaling pathway and the role of this compound derivatives.

Derivatives of this compound are believed to activate this pathway by interacting with Keap1, thereby preventing the degradation of Nrf2 and promoting the expression of HO-1 and other antioxidant enzymes. This mechanism contributes significantly to their observed therapeutic effects.

Conclusion

This compound and its derivatives represent a promising class of heterocyclic compounds with significant potential in drug discovery and development. Their versatile chemical nature allows for the synthesis of a wide array of analogues with diverse biological activities. The ability of these compounds to modulate key signaling pathways, such as the Nrf2-HO-1 axis, underscores their importance as potential therapeutic agents for a variety of diseases characterized by oxidative stress and inflammation. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of novel and effective therapies.

References

The Multifaceted Biological Activities of 2H-1,4-Benzoxazine-2,3(4H)-dione Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of a promising class of heterocyclic compounds.

The 2H-1,4-benzoxazine-2,3(4H)-dione scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current research, focusing on the anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties of these compounds. Detailed experimental protocols, quantitative biological data, and elucidated signaling pathways are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Biological Activities of this compound Derivatives

Derivatives of the this compound core have demonstrated significant potential in various therapeutic areas. The versatility of this scaffold allows for a wide range of chemical modifications, leading to compounds with tailored biological profiles.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have been shown to be effective against a variety of cancer cell lines, with some exhibiting potent cytotoxic effects. For instance, a series of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles demonstrated notable inhibitory effects against A549 lung cancer cells, with compounds 14b and 14c showing IC50 values of 7.59 ± 0.31 μM and 18.52 ± 0.59 μM, respectively[1]. Another study on 2H-1,4-benzoxazin-3(4H)-one derivatives with 1,2,3-triazole groups at the 7-position identified compounds with significant inhibitory activity against Huh-7 liver cancer cells, with IC50 values for compounds c5 , c14 , c16 , and c18 being 28.48 μM, 32.60 μM, 31.87 μM, and 19.05 μM, respectively[3]. The mechanism of action for their anticancer effects is often attributed to the induction of DNA damage and apoptosis[3]. Some derivatives have also been observed to induce autophagy in cancer cells[1].

Table 1: Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
14b A549 (Lung)7.59 ± 0.31[1]
14c A549 (Lung)18.52 ± 0.59[1]
c5 Huh-7 (Liver)28.48[3]
c14 Huh-7 (Liver)32.60[3]
c16 Huh-7 (Liver)31.87[3]
c18 Huh-7 (Liver)19.05[3]
Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, and the development of novel anti-inflammatory agents is a major research focus. Certain this compound derivatives have shown promising anti-inflammatory properties. A study investigating a series of these derivatives modified with a 1,2,3-triazole moiety found that compounds e2 , e16 , and e20 exhibited the most significant anti-inflammatory effects in lipopolysaccharide (LPS)-induced BV-2 microglial cells without notable cytotoxicity[4]. The anti-inflammatory mechanism of these compounds involves the activation of the Nrf2-HO-1 signaling pathway, which leads to a reduction in reactive oxygen species (ROS) production and alleviates microglial inflammation[4]. Some derivatives have also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β[4].

Table 2: Anti-inflammatory Activity of this compound Derivatives

CompoundAssayTarget/Cell LineActivity/IC50 (µM)Reference
e2 NO Production InhibitionLPS-induced BV-2 cellsSignificant inhibition at 10 µM[4]
e16 NO Production InhibitionLPS-induced BV-2 cellsSignificant inhibition at 10 µM[4]
e20 NO Production InhibitionLPS-induced BV-2 cellsSignificant inhibition at 10 µM[4]
Compound 27 TNF-α Inhibition-7.83 ± 0.95[4]
Compound 27 IL-1β Inhibition-15.84 ± 0.82[4]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Derivatives of this compound have been evaluated for their activity against a range of bacteria and fungi. For example, some 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones have been synthesized and tested against Staphylococcus aureus, Escherichia coli, and Candida albicans[5][6]. Compounds 9 and 10 from this series showed the best activity against Candida albicans[5][6].

Table 3: Antimicrobial Activity of this compound Derivatives

CompoundMicroorganismActivity (e.g., MIC)Reference
9 Candida albicansBest activity in the series[5][6]
10 Candida albicansBest activity in the series[5][6]

Note: Specific MIC values were not consistently reported in the reviewed literature.

Experimental Protocols

To ensure the reproducibility and validation of the reported biological activities, this section provides detailed methodologies for the key experiments cited in this guide.

General Synthesis of 2H-1,4-Benzoxazine-3(4H)-one Derivatives

A common synthetic route to 2H-1,4-benzoxazine-3(4H)-one derivatives involves the condensation of a substituted 2-aminophenol with a suitable reagent like chloroacetyl chloride, followed by intramolecular cyclization. Further modifications, such as the introduction of a 1,2,3-triazole moiety, can be achieved through multi-step synthesis involving intermediates like 6-amino-2H-benzo[b][1][2]oxazin-3(4H)-one.

G cluster_synthesis General Synthesis Workflow 2-Aminophenol 2-Aminophenol Intermediate N-substituted 2-aminophenol 2-Aminophenol->Intermediate Condensation Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Intermediate Benzoxazinone_core 2H-1,4-Benzoxazin-3(4H)-one Intermediate->Benzoxazinone_core Intramolecular Cyclization Modification Further Functionalization (e.g., Azide-Alkyne Cycloaddition) Benzoxazinone_core->Modification Final_Product Functionalized Derivative Modification->Final_Product

Caption: General synthetic workflow for 2H-1,4-benzoxazine-3(4H)-one derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing an appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide by quantifying one of its stable breakdown products, nitrite.

  • Cell Culture and Treatment: Culture cells (e.g., BV-2 microglia) and stimulate with an inflammatory agent (e.g., LPS) in the presence or absence of the test compounds.

  • Sample Collection: After a 24-hour incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these derivatives exert their biological effects is crucial for rational drug design and development.

Anticancer Mechanism: Induction of DNA Damage and Apoptosis

Several studies have indicated that the anticancer activity of this compound derivatives is mediated through the induction of DNA damage, which subsequently triggers programmed cell death (apoptosis). The planar structure of some of these compounds may allow them to intercalate with DNA, leading to conformational changes and the activation of DNA damage response pathways. This can ultimately lead to the activation of caspases and the execution of apoptosis. Some derivatives have also been shown to induce autophagy, another form of programmed cell death.

G cluster_anticancer Anticancer Mechanism of Action Benzoxazine_Derivative This compound Derivative DNA_Intercalation DNA Intercalation Benzoxazine_Derivative->DNA_Intercalation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Apoptosis_Pathway Apoptosis Pathway Activation DNA_Damage->Apoptosis_Pathway Autophagy_Pathway Autophagy Induction DNA_Damage->Autophagy_Pathway Cell_Death Cancer Cell Death Apoptosis_Pathway->Cell_Death Autophagy_Pathway->Cell_Death

Caption: Proposed anticancer mechanism involving DNA damage and cell death pathways.

Anti-inflammatory Mechanism: Activation of the Nrf2-HO-1 Pathway

The anti-inflammatory effects of certain this compound derivatives are linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or certain activators, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of target genes, including HO-1. HO-1 is an enzyme with potent anti-inflammatory and antioxidant properties. By upregulating HO-1, these benzoxazine derivatives can effectively reduce inflammation.

G cluster_nrf2 Nrf2-HO-1 Signaling Pathway Activation Benzoxazine_Derivative This compound Derivative Keap1 Keap1 Benzoxazine_Derivative->Keap1 inhibition Nrf2_cyto Nrf2 (cytoplasm) Keap1->Nrf2_cyto degradation Nrf2_nucleus Nrf2 (nucleus) Nrf2_cyto->Nrf2_nucleus translocation ARE ARE Nrf2_nucleus->ARE binding HO1_gene HO-1 Gene ARE->HO1_gene transcription HO1_protein HO-1 Protein HO1_gene->HO1_protein translation Anti_inflammatory Anti-inflammatory Effects HO1_protein->Anti_inflammatory

Caption: Activation of the Nrf2-HO-1 anti-inflammatory pathway.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, highlight the potential of this chemical class. The quantitative data and mechanistic insights presented in this guide underscore the importance of continued research in this area.

Future efforts should focus on:

  • Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the chemical space around the benzoxazine core is needed to optimize potency and selectivity for specific biological targets.

  • In Vivo Efficacy and Safety: Promising lead compounds should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Target Identification and Validation: Further studies are required to elucidate the precise molecular targets of these derivatives to better understand their mechanisms of action and to guide the development of more targeted therapies.

This technical guide serves as a foundational resource to stimulate further investigation and accelerate the translation of these promising compounds from the laboratory to the clinic.

References

An In-depth Technical Guide on 2H-1,4-Benzoxazine-2,3(4H)-dione Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2H-1,4-benzoxazine-2,3(4H)-dione core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this promising class of compounds.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several strategic approaches. A common and effective method involves the cyclization of N-substituted 2-aminophenols with oxalyl chloride or diethyl oxalate. Modifications at various positions of the benzoxazine ring and the N-substituent have led to the generation of extensive libraries of derivatives with a wide range of pharmacological properties.

General Synthetic Workflow

cluster_synthesis General Synthesis Workflow start Starting Materials (e.g., Substituted 2-Aminophenol) cyclization Cyclization Reaction start->cyclization reagent1 Cyclizing Agent (e.g., Oxalyl Chloride) reagent1->cyclization core This compound Core cyclization->core modification Functional Group Modification (e.g., N-alkylation, Aromatic Substitution) core->modification derivatives Diverse Derivatives modification->derivatives purification Purification (e.g., Column Chromatography, Recrystallization) derivatives->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: General workflow for the synthesis of this compound derivatives.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antifungal, and antiplatelet aggregation properties. The following tables summarize the quantitative data for representative derivatives.

Anticancer Activity

The anticancer potential of these derivatives has been evaluated against a range of human cancer cell lines. Many compounds have shown potent cytotoxic effects, often inducing apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
14b A549 (Lung)7.59 ± 0.31[1]
14c A549 (Lung)18.52 ± 0.59[1]
c5 Huh-7 (Liver)28.48[2]
c14 Huh-7 (Liver)32.60[2]
c16 Huh-7 (Liver)31.87[2]
c18 Huh-7 (Liver)19.05[2]
Compound 16 MCF-7 (Breast)0.30[3]
Compound 16 CAMA-1 (Breast)0.16[3]
Compound 16 SKBR-3 (Breast)0.09[3]
Compound 16 HCC1954 (Breast)0.51[3]
Compound 5b MCF-7 (Breast)17.08 µg/mL[2]
Compound 5b HeLa (Cervical)15.38 µg/mL[2]
Anti-inflammatory Activity

Several derivatives have exhibited significant anti-inflammatory effects, primarily through the modulation of the Nrf2-HO-1 signaling pathway, leading to a reduction in pro-inflammatory mediators.[4]

Table 2: Anti-inflammatory Activity of this compound Derivatives

Compound IDAssayCell LineActivity/EndpointResultReference
e2 NO Production InhibitionLPS-induced BV-2% of LPS control at 10 µMSignificant Reduction[4]
e16 NO Production InhibitionLPS-induced BV-2% of LPS control at 10 µMSignificant Reduction[4]
e20 NO Production InhibitionLPS-induced BV-2% of LPS control at 10 µMSignificant Reduction[4]
Antifungal Activity

The antifungal properties of these compounds have been investigated against various pathogenic fungi, with some derivatives showing promising efficacy.[5][6]

Table 3: Antifungal Activity of this compound Derivatives

Compound IDFungal StrainEC50 (µg/mL)Reference
5l Gibberella zeae20.06[5]
5o Gibberella zeae23.17[5]
5q Pellicularia sasakii26.66[5]
5r Phytophthora infestans15.37[5]
5p Capsicum wilt26.76[5]
Platelet Aggregation Inhibitory Activity

Certain derivatives have been identified as potent inhibitors of platelet aggregation, suggesting their potential as antithrombotic agents.[7]

Table 4: Platelet Aggregation Inhibitory Activity of this compound Derivatives

Compound IDAgonistIC50 (µmol/L)Reference
7a ADP10.14[7]
7b ADP12.35[7]
7c ADP15.67[7]
7d ADP18.83[7]
7e ADP11.21[7]
7f ADP13.58[7]
7g ADP16.42[7]

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives are attributed to their interaction with various cellular signaling pathways.

Anticancer Mechanisms: Apoptosis and Cell Cycle Arrest

Many derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and halting the cell division cycle. This often involves the modulation of key regulatory proteins.

cluster_apoptosis Apoptosis and Cell Cycle Arrest Pathway derivative Benzoxazine-dione Derivative dna_damage DNA Damage derivative->dna_damage cdk CDK/Cyclin Complex Inhibition derivative->cdk p53 p53 Activation dna_damage->p53 bax Bax (Pro-apoptotic) Upregulation p53->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 caspases Caspase Cascade Activation bax->caspases bcl2->caspases apoptosis Apoptosis caspases->apoptosis cell_cycle_arrest Cell Cycle Arrest (e.g., G2/M phase) cdk->cell_cycle_arrest

Caption: Proposed mechanism of anticancer activity via apoptosis and cell cycle arrest.

Anti-inflammatory Mechanism: Nrf2-HO-1 Pathway

The anti-inflammatory properties are often mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Under normal conditions, Nrf2 is kept inactive by Keap1. Upon stimulation by certain benzoxazine-dione derivatives, Nrf2 translocates to the nucleus and promotes the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1), which in turn suppresses inflammatory responses.[4]

cluster_nrf2 Nrf2-HO-1 Anti-inflammatory Pathway derivative Benzoxazine-dione Derivative keap1_nrf2 Keap1-Nrf2 Complex (Cytoplasm) derivative->keap1_nrf2 Dissociation nrf2 Nrf2 (Nucleus) keap1_nrf2->nrf2 Translocation are Antioxidant Response Element (ARE) nrf2->are Binding ho1 HO-1 Gene Expression are->ho1 Activation inflammation Inflammatory Response (e.g., NO, Pro-inflammatory Cytokines) ho1->inflammation Inhibition

Caption: Activation of the Nrf2-HO-1 pathway by benzoxazine-dione derivatives.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

General Procedure for Synthesis of 1,2,3-Triazole-Linked 2H-1,4-Benzoxazin-3(4H)-one Derivatives[2]
  • Synthesis of Terminal Alkyne Intermediate:

    • To a solution of 7-amino-2H-benzo[b][2][8]oxazin-3(4H)-one in a suitable solvent (e.g., DMF), add 3-ethynylbenzoic acid, HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and DIPEA (N,N-Diisopropylethylamine).

    • Stir the reaction mixture at room temperature for a specified time (e.g., 12 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the terminal alkyne intermediate.

  • Click Chemistry for Triazole Formation:

    • To a solution of the terminal alkyne intermediate and a substituted azide in a solvent mixture (e.g., t-BuOH/H₂O), add sodium ascorbate and copper(II) sulfate pentahydrate.

    • Stir the reaction mixture at room temperature for the required duration (e.g., 24 hours).

    • After completion, dilute the reaction mixture with water and extract with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by column chromatography or recrystallization.

    • Characterize the synthesized compounds using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Anticancer Activity: MTT Assay Protocol
  • Cell Seeding:

    • Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay (Griess Test)[4]
  • Cell Culture and Treatment:

    • Seed BV-2 microglial cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Griess Reagent Preparation and Reaction:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes at room temperature.

  • Absorbance Measurement and Quantification:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples based on the standard curve.

Antifungal Susceptibility Testing: Broth Microdilution Method[5]
  • Inoculum Preparation:

    • Prepare a standardized inoculum of the fungal strain to be tested.

  • Drug Dilution:

    • Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculation and Incubation:

    • Inoculate each well with the fungal suspension.

    • Include a drug-free growth control and a sterility control.

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Endpoint Determination:

    • Visually or spectrophotometrically determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the fungus.

    • The EC50 value can be determined by measuring the fungal growth at different concentrations and calculating the concentration that inhibits 50% of the growth compared to the control.

Platelet Aggregation Assay[7]
  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect fresh whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 1500 x g) for 15 minutes to obtain PPP.

    • Adjust the platelet count in the PRP using PPP if necessary.

  • Aggregation Measurement:

    • Pre-warm the PRP to 37°C.

    • Place a sample of PRP in an aggregometer cuvette with a stir bar.

    • Add the test compound at various concentrations and incubate for a short period.

    • Initiate platelet aggregation by adding an agonist (e.g., ADP).

    • Monitor the change in light transmittance for a set period (e.g., 5-10 minutes). An increase in light transmittance indicates platelet aggregation.

  • Data Analysis:

    • Calculate the percentage of platelet aggregation inhibition for each compound concentration compared to the control (agonist alone).

    • Determine the IC50 value, the concentration of the compound that inhibits 50% of platelet aggregation.

This guide provides a foundational understanding of the medicinal chemistry of this compound derivatives. The provided data and protocols are intended to serve as a valuable resource for researchers in the field of drug discovery and development.

References

An In-depth Technical Guide to the Chemistry and Biology of 2H-1,4-Benzoxazine-2,3(4H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2H-1,4-benzoxazine-2,3(4H)-dione core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features and synthetic accessibility have led to the development of a diverse range of derivatives with potent biological activities. This technical guide provides a comprehensive review of the chemistry and biology of this important class of compounds, with a focus on their synthesis, chemical properties, and therapeutic potential, particularly in the areas of oncology and inflammation. Detailed experimental protocols for key synthetic and biological evaluation methods are provided, along with a systematic presentation of quantitative structure-activity relationship data. Furthermore, critical signaling pathways modulated by these compounds are visualized to facilitate a deeper understanding of their mechanisms of action.

Chemical Properties and Synthesis

This compound is a heterocyclic aromatic compound with the molecular formula C₈H₅NO₃. It consists of a benzene ring fused to an oxazine ring, with two carbonyl groups at positions 2 and 3. This dione structure imparts a planar geometry and specific electronic properties that are crucial for its biological interactions. The presence of the N-H group allows for further chemical modifications, making it a versatile building block in organic synthesis.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₈H₅NO₃
Molecular Weight163.13 g/mol
AppearanceWhite to off-white solid
Melting PointNot consistently reported for the parent dione
SolubilityLimited solubility in water; soluble in organic solvents like DMSO, chloroform, and dichloromethane.
Synthesis of the this compound Core

The synthesis of the this compound scaffold can be achieved through several synthetic routes, most commonly involving the cyclization of an ortho-substituted benzene derivative. A prevalent method involves the condensation of 2-aminophenols with oxalate derivatives.

Experimental Protocol: Synthesis via Condensation of 2-Aminophenol with Diethyl Oxalate

This protocol describes a general procedure for the synthesis of the this compound core.

Materials:

  • 2-Aminophenol

  • Diethyl oxalate

  • Sodium ethoxide

  • Ethanol (anhydrous)

  • Hydrochloric acid (HCl)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Filtration apparatus

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve 2-aminophenol (1 equivalent) in anhydrous ethanol under an inert atmosphere.

  • Add sodium ethoxide (1.1 equivalents) to the solution and stir until a clear solution is obtained.

  • Slowly add diethyl oxalate (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Collect the solid precipitate by filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a wide array of biological activities, establishing this scaffold as a valuable template for the design of novel therapeutic agents. The primary areas of investigation include anticancer and anti-inflammatory applications.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of 2H-1,4-benzoxazine-3(4H)-one derivatives against various human cancer cell lines. The mechanism of action often involves the induction of DNA damage, apoptosis, and autophagy.

Quantitative Anticancer Activity Data

CompoundCell LineIC₅₀ (µM)Reference
Derivative 14bA549 (Lung)7.59 ± 0.31[1]
Derivative 14cA549 (Lung)18.52 ± 0.59[1]
Derivative c5Huh-7 (Liver)28.48[2]
Derivative c14Huh-7 (Liver)32.60[2]
Derivative c16Huh-7 (Liver)31.87[2]
Derivative c18Huh-7 (Liver)19.05[2]
Derivative 5bMCF-7 (Breast)17.08 µg/mL[2]
Derivative 5bHeLa (Cervical)15.38 µg/mL[2]
Derivative 3cA549 (Lung)3.29[2]
Derivative 12g (EGFR Inhibitor)Breast Cancer Cell Lines0.46[2]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (this compound derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium.

  • After 24 hours, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathway: EGFR Inhibition

Several 2H-1,4-benzoxazine-3(4H)-one derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. EGFR activation triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and metastasis. Inhibition of EGFR by these compounds blocks these oncogenic signals.

EGFR_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Benzoxazine This compound Derivative Benzoxazine->EGFR Inhibits EGF EGF EGF->EGFR Binds

EGFR signaling pathway and its inhibition.
Anti-inflammatory Activity

Derivatives of this compound have also shown significant anti-inflammatory properties. Their mechanism of action is often linked to the modulation of key inflammatory pathways, such as the Nrf2-HO-1 signaling cascade, and the inhibition of pro-inflammatory mediators like nitric oxide (NO).

Quantitative Anti-inflammatory Activity Data

CompoundAssayResultReference
Derivative e2NO Production Inhibition (LPS-induced BV-2 cells)Significant reduction[3]
Derivative e16NO Production Inhibition (LPS-induced BV-2 cells)Significant reduction[3]
Derivative e20NO Production Inhibition (LPS-induced BV-2 cells)Significant reduction[3]
Derivative 27TNF-α InhibitionIC₅₀: 7.83 ± 0.95 µM[3]
Derivative 27IL-1β InhibitionIC₅₀: 15.84 ± 0.82 µM[3]
Derivative 6mIL-1β Secretion InhibitionIC₅₀: 7.9 ± 1.36 µM[3]

Experimental Protocol: Griess Assay for Nitric Oxide Quantification

The Griess assay is a widely used method for the indirect measurement of nitric oxide production by quantifying its stable metabolite, nitrite, in cell culture supernatants.

Materials:

  • Cell culture supernatants from treated and untreated cells

  • Griess Reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Sodium nitrite standard solution

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Collect 50 µL of cell culture supernatant from each well of the cell culture plate.

  • Prepare a standard curve using serial dilutions of the sodium nitrite standard solution.

  • Add 50 µL of the Griess Reagent to each well containing the supernatant or the standard.

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the nitrite concentration in the samples by comparing the absorbance values to the standard curve.

  • Calculate the percentage of NO production inhibition compared to the control group (e.g., LPS-stimulated cells without the test compound).

Signaling Pathway: Nrf2-HO-1 Activation

The anti-inflammatory effects of some this compound derivatives are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon stimulation by these compounds, Nrf2 translocates to the nucleus, where it induces the expression of antioxidant and anti-inflammatory genes, including HO-1.

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2_inactive Nrf2 Nrf2_inactive->Keap1_Nrf2 Nrf2_active Nrf2 Keap1_Nrf2->Nrf2_active Translocates ARE ARE Nrf2_active->ARE Binds to HO1 HO-1 Gene ARE->HO1 Activates Transcription Anti_inflammatory Anti-inflammatory Response HO1->Anti_inflammatory Promotes Benzoxazine This compound Derivative Benzoxazine->Keap1_Nrf2 Induces Dissociation

Nrf2-HO-1 signaling pathway activation.

Conclusion

The this compound scaffold represents a highly promising platform for the development of novel therapeutics. Its derivatives have demonstrated significant potential as anticancer and anti-inflammatory agents, with well-defined mechanisms of action involving the modulation of key signaling pathways such as EGFR and Nrf2-HO-1. The synthetic accessibility of this core structure allows for extensive structure-activity relationship studies, paving the way for the design of next-generation drug candidates with improved efficacy and safety profiles. The experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this versatile heterocyclic system.

References

The 2H-1,4-Benzoxazine-2,3(4H)-dione Scaffold: A Privileged Core in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2H-1,4-benzoxazine-2,3(4H)-dione core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and synthetic tractability make it an attractive starting point for the development of novel therapeutic agents across a wide range of disease areas. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this versatile scaffold, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Introduction to a Versatile Scaffold

2H-1,4-Benzoxazine-3(4H)-one and its derivatives are important nitrogen and oxygen-containing heterocyclic compounds with broad biological activity and relatively low biological toxicity.[1][2] This scaffold serves as a crucial building block in the design of compounds targeting a variety of biological processes. Notably, derivatives have shown promise as anti-inflammatory, anticancer, and platelet aggregation inhibitors, as well as potential treatments for neurodegenerative and psychiatric disorders.[1][2]

Synthesis of the this compound Core and Its Derivatives

While a plethora of synthetic routes exist for 2H-1,4-benzoxazin-3(4H)-one derivatives, this guide focuses on a general and adaptable approach to constructing this key scaffold.

General Synthesis of 2H-1,4-Benzoxazin-3(4H)-one Derivatives

A common and effective method for the synthesis of 2H-1,4-benzoxazin-3(4H)-one derivatives involves the condensation of an appropriate o-aminophenol with a reactive two-carbon unit, often followed by cyclization. Modifications to both the aminophenol and the coupling partner allow for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships.

A representative synthetic pathway is the reaction of an o-aminophenol with chloroacetyl chloride, followed by intramolecular cyclization. Further modifications can be introduced through various reactions, such as Smiles rearrangement, to achieve diverse substitution patterns.[3]

Biological Activities and Therapeutic Potential

The this compound scaffold has been incorporated into a multitude of compounds with diverse and potent biological activities. The following sections detail the key therapeutic areas where this scaffold has shown significant promise.

Anti-inflammatory Activity

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have demonstrated significant anti-inflammatory properties. One of the key mechanisms underlying this activity is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) signaling pathway.[2] This pathway is a critical cellular defense mechanism against oxidative stress and inflammation.

Nrf2_HO1_Pathway Nrf2_free Nrf2_free Nrf2_nuc Nrf2_nuc Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to HO1_gene HO1_gene ARE->HO1_gene Activates transcription HO1_protein HO1_protein HO1_gene->HO1_protein Translation caption Nrf2-HO-1 Signaling Pathway Activation

Anticancer Activity

The rigid, planar nature of the 2H-1,4-benzoxazin-3(4H)-one scaffold makes it an ideal candidate for intercalation into DNA, leading to DNA damage and subsequent apoptosis in cancer cells. Furthermore, derivatives of this scaffold have been developed as potent inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in various cancers.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Benzoxazinone This compound Derivative Benzoxazinone->PI3K Inhibits Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation Promotes caption PI3K/mTOR Signaling Pathway Inhibition

Platelet Aggregation Inhibition

Certain derivatives of 2H-1,4-benzoxazin-3(4H)-one have been identified as inhibitors of adenosine diphosphate (ADP)-induced platelet aggregation.[3] This activity suggests their potential as antithrombotic agents.

Quantitative Data Summary

The following tables summarize the biological activities of representative 2H-1,4-benzoxazin-3(4H)-one derivatives from various studies.

Table 1: Anti-inflammatory Activity of 2H-1,4-Benzoxazine-3(4H)-one Derivatives

CompoundAssayCell LineIC50 (µM)Reference
e2 NO ProductionBV-210.32[2]
e16 NO ProductionBV-28.76[2]
e20 NO ProductionBV-29.15[2]

Table 2: Anticancer Activity of 2H-1,4-Benzoxazine-3(4H)-one Derivatives

CompoundTarget/AssayCell LineIC50 (µM)Reference
Compound 7f PI3KαHCT-1160.89
Compound 12g EGFRBreast Cancer0.46
Compound c5 CytotoxicityHuh-728.48
Compound c18 CytotoxicityHuh-719.05

Table 3: Platelet Aggregation Inhibitory Activity of 2H-1,4-Benzoxazine-3(4H)-one Derivatives

CompoundAgonistIC50 (µmol/L)Reference
7a ADP10.14[3]
7b ADP12.35[3]
7c ADP15.67[3]
7d ADP18.83[3]
7e ADP13.21[3]
7f ADP11.89[3]
7g ADP14.56[3]
Ticlopidine ADP3.18[3]
Aspirin ADP6.07[3]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of 6-amino-2H-benzo[b][3][4]oxazin-3(4H)-one (Intermediate for Derivatives)

A common starting material for many derivatives is the aminated core. The synthesis generally proceeds as follows:

  • Nitration: 2H-benzo[b][3][4]oxazin-3(4H)-one is nitrated using a mixture of nitric acid and sulfuric acid to yield 6-nitro-2H-benzo[b][3][4]oxazin-3(4H)-one.

  • Reduction: The nitro group is then reduced to an amine using a reducing agent such as tin(II) chloride or catalytic hydrogenation to afford 6-amino-2H-benzo[b][3][4]oxazin-3(4H)-one.

General Procedure for Synthesis of 1,2,3-Triazole Modified Derivatives[2]
  • To a solution of 6-amino-2H-benzo[b][3][4]oxazin-3(4H)-one in a suitable solvent (e.g., DMF), an alkyne-containing carboxylic acid is added, followed by a coupling agent (e.g., HATU) and a base (e.g., DIPEA). The reaction is stirred at room temperature until completion.

  • The resulting terminal alkyne intermediate is then reacted with a variety of azide compounds in the presence of a copper(I) catalyst (e.g., copper(I) iodide) and a base (e.g., DIPEA) to yield the desired 1,2,3-triazole derivatives.

  • The final products are purified by column chromatography.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-induced BV-2 Cells[2]

Anti_Inflammatory_Assay start Seed BV-2 microglial cells pretreat Pre-treat with this compound derivative or vehicle for 1 hour start->pretreat stimulate Stimulate with Lipopolysaccharide (LPS) for 24 hours pretreat->stimulate collect Collect cell culture supernatant stimulate->collect griess Perform Griess assay to measure nitrite concentration (NO proxy) collect->griess analyze Analyze data and calculate % inhibition of NO production griess->analyze caption Workflow for Anti-inflammatory Assay

  • Cell Culture: BV-2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of the test compounds for 1 hour.

  • Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite Measurement: The concentration of nitric oxide in the culture supernatant is determined using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed and incubated at room temperature for 10 minutes.

  • Quantification: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.

Western Blot Analysis for Nrf2-HO-1 Pathway Activation
  • Cell Lysis: After treatment with the benzoxazine derivatives, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. It is then incubated with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Band intensities are quantified using image analysis software.

PI3Kα Kinase Assay
  • Reaction Setup: The assay is performed in a 96-well plate. Each well contains the PI3Kα enzyme, the test compound at various concentrations, and a buffer solution containing ATP and the lipid substrate (e.g., PIP2).

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at room temperature for a specified time (e.g., 60 minutes).

  • Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a commercially available kinase assay kit (e.g., ADP-Glo™). This typically involves a luminescence-based readout.

  • Data Analysis: The luminescence signal is measured using a plate reader. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

ADP-induced Platelet Aggregation Assay[3]
  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy volunteers into tubes containing sodium citrate. PRP is obtained by centrifuging the blood at a low speed (e.g., 200 x g) for 10 minutes.

  • Aggregation Measurement: Platelet aggregation is monitored using a light transmission aggregometer. PRP is placed in a cuvette with a stir bar and warmed to 37°C.

  • Treatment and Agonist Addition: The test compound or vehicle is added to the PRP and incubated for a short period. Platelet aggregation is then induced by the addition of ADP.

  • Data Recording and Analysis: The change in light transmission is recorded over time. The maximum aggregation percentage is determined, and the IC50 value is calculated.

Conclusion

The this compound scaffold represents a highly privileged and versatile core in drug discovery. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives make it a continued area of intense research. The insights into its mechanisms of action, particularly its role in modulating the Nrf2-HO-1 and PI3K/mTOR pathways, provide a strong rationale for its further development as a source of novel therapeutic agents for inflammatory diseases, cancer, and thrombotic disorders. This guide serves as a foundational resource for researchers aiming to explore the full potential of this remarkable scaffold.

References

An In-depth Technical Guide to the In Silico Studies of 2H-1,4-Benzoxazine-2,3(4H)-dione Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Abstract

The 2H-1,4-benzoxazine-3(4H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1][2][3][4] This technical guide provides a comprehensive overview of the in silico methodologies employed to investigate the molecular interactions of 2H-1,4-benzoxazine-2,3(4H)-dione and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development. This document details common computational protocols, summarizes key quantitative findings from various studies, and visualizes associated signaling pathways and experimental workflows to facilitate a deeper understanding of the structure-activity relationships that govern the therapeutic potential of this important class of compounds.

Introduction

This compound and its analogs are significant nitrogen and oxygen-containing heterocyclic compounds that have garnered considerable attention for their broad spectrum of biological activities and relatively low toxicity.[2] The versatility of the benzoxazine core allows for structural modifications, leading to the development of derivatives with enhanced potency and selectivity for various biological targets.[1][5] In silico studies, including molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, play a crucial role in elucidating the mechanisms of action and guiding the rational design of novel therapeutic agents based on this scaffold.[1][6]

This guide will systematically present the computational approaches used to study these interactions, provide tabulated quantitative data from relevant research, and offer detailed experimental protocols for the key in silico techniques cited.

Molecular Targets and Therapeutic Applications

In silico and biological studies have identified several key molecular targets for this compound derivatives, highlighting their potential in various therapeutic areas:

  • Antimicrobial: Derivatives have been shown to target bacterial enzymes such as E. coli DNA gyrase, which is essential for DNA replication.[1]

  • Anti-inflammatory: Certain analogs can activate the Nrf2-HO-1 signaling pathway, a key regulator of cellular antioxidant responses, thereby reducing inflammation.[2]

  • Anticancer: These compounds have demonstrated inhibitory activity against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (Huh-7).[7][8] Some derivatives are believed to induce DNA damage in tumor cells.[8] One of the investigated mechanisms is the inhibition of enzymes like Methionyl-tRNA Synthetase.[7]

  • Antidiabetic: Inhibition of enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate digestion, has been reported, suggesting a potential role in managing diabetes.[9][10][11]

  • Neurodegenerative Diseases: The scaffold has been explored for its potential in treating complex neuropsychiatric disorders by targeting dopamine and serotonin receptors.[2]

In Silico Methodologies: Experimental Protocols

This section provides detailed protocols for the primary in silico techniques used to study the interactions of this compound derivatives.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is instrumental in understanding binding modes and structure-activity relationships.

Protocol:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Remove water molecules, co-factors, and any existing ligands from the protein structure.

    • Add polar hydrogen atoms and assign appropriate atom types and charges using software like AutoDock Tools or Maestro (Schrödinger).

    • Energy minimize the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structure of the this compound derivative using a chemical drawing tool like ChemDraw or Marvin Sketch.

    • Convert the 2D structure to a 3D conformation.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign appropriate atom types and charges.

  • Docking Simulation:

    • Define the binding site on the receptor, typically by creating a grid box centered on the active site residues or the co-crystallized ligand.

    • Perform the docking simulation using software such as AutoDock, Vina, or Glide.

    • The software will generate multiple binding poses for the ligand within the defined active site.

  • Analysis of Results:

    • Rank the generated poses based on their docking scores or binding energies (e.g., kcal/mol). The more negative the score, the stronger the predicted binding affinity.

    • Visualize the top-ranked poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues using software like PyMOL or Discovery Studio.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of a ligand-protein complex over time, providing insights into its stability and flexibility.

Protocol:

  • System Preparation:

    • Use the best-ranked pose from molecular docking as the starting structure for the ligand-protein complex.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation:

    • Assign a force field (e.g., AMBER, CHARMM, GROMOS) to the system.

    • Perform energy minimization of the entire system to remove bad contacts.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).

    • Run the production MD simulation for a specified time (e.g., 100 ns).

  • Trajectory Analysis:

    • Analyze the MD trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), and the number of hydrogen bonds over time to assess the stability and flexibility of the complex.[6]

ADMET Prediction

ADMET prediction is used to assess the pharmacokinetic and pharmacodynamic properties of a compound, which are crucial for its potential as a drug candidate.

Protocol:

  • Input:

    • Provide the 2D or 3D structure of the this compound derivative.

  • Prediction using Web Servers/Software:

    • Utilize online web servers like SwissADME, pkCSM, or commercial software packages.

    • These tools predict various properties, including:

      • Absorption: Lipophilicity (logP), water solubility, intestinal absorption.

      • Distribution: Plasma protein binding, blood-brain barrier penetration.

      • Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

      • Excretion: Renal clearance.

      • Toxicity: Ames test for mutagenicity, hepatotoxicity, cardiotoxicity.[12]

  • Analysis:

    • Evaluate the predicted properties against established criteria for drug-likeness, such as Lipinski's Rule of Five and Veber's rules.[6]

Quantitative Data Summary

The following tables summarize quantitative data from various in silico and biological studies on this compound derivatives.

Table 1: Molecular Docking Scores and Binding Affinities

Compound/DerivativeTarget ProteinDocking Score (kcal/mol)Reference
2-(3,4-dichlorophenyl)-4H-benzo[d][1][2]oxazin-4-oneMethionyl-tRNA Synthetase-76.04[7]
Derivative 4dE. coli DNA gyrase(Strongest binding affinity)[1]
Derivative 4aE. coli DNA gyrase(High binding affinity)[1]
Derivative 4eE. coli DNA gyrase(High binding affinity)[1]

Table 2: Biological Activity (IC50 Values)

Compound/DerivativeCell Line / EnzymeIC50Reference
Compound 10HeLa (Cervical Cancer)10.46 ± 0.82 µM[9]
Compound 10α-glucosidase52.54 ± 0.09 µM[9]
Compound 11α-glucosidase40.09 ± 0.49 µM[9]
2-(3,4-dichlorophenyl)-4H-benzo[d][1][2]oxazin-4-oneMCF-7 (Breast Cancer)68.59 ppm[7]
Compound c18Huh-7 (Liver Cancer)19.05 µM[8]
Compound c5Huh-7 (Liver Cancer)28.48 µM[8]
Compound c14Huh-7 (Liver Cancer)32.60 µM[8]
Compound c16Huh-7 (Liver Cancer)31.87 µM[8]

Visualization of Pathways and Workflows

This section provides diagrams created using the DOT language to visualize key signaling pathways and experimental workflows relevant to the study of this compound.

Nrf2-HO-1 Signaling Pathway Activation

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been shown to activate the Nrf2-HO-1 pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation.[2]

Nrf2_HO1_Pathway cluster_nucleus Nuclear Events Benzoxazinone 2H-1,4-Benzoxazin-3(4H)-one Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Benzoxazinone->Keap1_Nrf2 Inhibits Interaction Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release Ubiquitination Ubiquitination & Degradation Keap1_Nrf2->Ubiquitination Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) HO1 HO-1 Gene Expression ARE->HO1 Activation Anti_Inflammatory Anti-inflammatory Effects HO1->Anti_Inflammatory In_Silico_Workflow Ligand_Design Ligand Design & Preparation Docking Molecular Docking Ligand_Design->Docking ADMET ADMET Prediction Ligand_Design->ADMET Target_ID Target Identification & Preparation Target_ID->Docking MD_Sim Molecular Dynamics Simulations Docking->MD_Sim Top Poses Binding_Analysis Binding Free Energy Analysis MD_Sim->Binding_Analysis Lead_Opt Lead Optimization Binding_Analysis->Lead_Opt ADMET->Lead_Opt Lead_Opt->Ligand_Design Iterative Refinement

References

Methodological & Application

Synthesis of 2H-1,4-Benzoxazine-2,3(4H)-dione: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2H-1,4-Benzoxazine-2,3(4H)-dione, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The protocol is based on the well-established cyclocondensation reaction between a 2-aminophenol and an oxalate derivative, a common and effective method for the formation of this class of compounds.

Introduction

2H-1,4-Benzoxazine-3(4H)-one and its derivatives are significant scaffolds in the development of therapeutic agents, exhibiting a range of biological activities.[1] The 2,3-dione derivative, in particular, serves as a versatile intermediate for the synthesis of more complex molecules. The synthesis of the analogous quinoxaline-2,3-diones through the cyclocondensation of o-phenylenediamines with oxalic acid or diethyl oxalate is a widely used method.[2][3] This protocol adapts that established methodology for the synthesis of this compound from 2-aminophenol.

Reaction Scheme

The synthesis proceeds via a cyclocondensation reaction between 2-aminophenol and diethyl oxalate. The reaction is typically acid-catalyzed and involves the nucleophilic attack of the amino and hydroxyl groups of the 2-aminophenol on the carbonyl carbons of diethyl oxalate, followed by intramolecular cyclization and elimination of ethanol to form the desired dione.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

This section details a conventional heating method for the synthesis of this compound.

Method 1: Conventional Heating

This traditional method involves the reflux of reactants in a suitable solvent.

Materials:

  • 2-Aminophenol

  • Diethyl oxalate

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • 5% Sodium Hydroxide (NaOH) solution (for purification)

  • Dilute Hydrochloric Acid (HCl) (for purification)

  • Ice

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Beakers

  • pH paper

Procedure:

  • In a round-bottom flask, suspend 2-aminophenol (0.1 mol) in a mixture of ethanol (100 mL) and water (50 mL).

  • To this suspension, add diethyl oxalate (0.11 mol) and a catalytic amount of concentrated hydrochloric acid (e.g., 1-2 mL).

  • Heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water.

  • The crude product can be purified by recrystallization from ethanol or by dissolving it in a 5% NaOH solution and reprecipitating with dilute HCl.[2]

  • Dry the purified product under vacuum to obtain this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis.

ParameterValueReference
Starting Material 2-AminophenolGeneral knowledge of benzoxazine synthesis
Reagent Diethyl Oxalate or Oxalic AcidAdapted from quinoxaline-2,3-dione synthesis[2][3]
Catalyst Concentrated Hydrochloric AcidAdapted from quinoxaline-2,3-dione synthesis[2]
Solvent Ethanol/Water mixtureCommon solvent system for condensation reactions
Reaction Time 2-4 hours (conventional heating)Estimated based on analogous reactions[2]
Reaction Temp. RefluxStandard condition for this type of condensation
Purification Recrystallization or Acid-Base WashStandard purification for similar heterocyclic compounds[2]

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification start Suspend 2-Aminophenol in Solvent add_reagents Add Diethyl Oxalate and Catalyst start->add_reagents reflux Heat to Reflux (2-4 hours) add_reagents->reflux monitor Monitor by TLC reflux->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete precipitate Precipitate Product in Ice Bath cool->precipitate filter Filter and Wash Solid precipitate->filter purify Recrystallize or perform Acid-Base Wash filter->purify dry Dry Under Vacuum purify->dry end Characterize Product (NMR, IR, MS, MP) dry->end

Caption: General experimental workflow for the synthesis of this compound.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • Melting Point: Compare the observed melting point with the literature value if available.

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O, N-H, C-O-C).

    • Mass Spectrometry (MS): To determine the molecular weight.

This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should always adhere to standard laboratory safety practices when performing these experiments.

References

Alternative Synthesis Routes for 2H-1,4-Benzoxazine-2,3(4H)-dione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for alternative synthesis routes of the heterocyclic compound 2H-1,4-Benzoxazine-2,3(4H)-dione and its derivatives. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The following sections detail the primary synthetic methodologies, including experimental protocols and comparative quantitative data.

Introduction

This compound is a core heterocyclic structure that has garnered attention in the field of drug discovery. Its derivatives have been investigated for a range of biological activities, including anti-inflammatory and anticancer properties. The development of efficient and versatile synthetic routes to access this scaffold is crucial for the exploration of its therapeutic potential. This document outlines two main strategies for the synthesis of 2H-1,4-Benzoxazine-2,3(4H)-diones: the direct cyclocondensation of 2-aminophenols with oxalic acid derivatives and the oxidation of 2H-1,4-benzoxazin-3(4H)-one precursors.

Primary Synthesis Route: Cyclocondensation of 2-Aminophenols

The most direct and widely employed method for the synthesis of 2H-1,4-Benzoxazine-2,3(4H)-diones is the cyclocondensation of substituted 2-aminophenols with oxalic acid derivatives, such as oxalyl chloride or diethyl oxalate. This approach allows for the introduction of various substituents on the aromatic ring, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Logical Workflow for Cyclocondensation Synthesis

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-Aminophenol 2-Aminophenol Cyclocondensation Cyclocondensation 2-Aminophenol->Cyclocondensation Oxalyl_Chloride Oxalyl Chloride / Diethyl Oxalate Oxalyl_Chloride->Cyclocondensation Benzoxazinedione This compound Cyclocondensation->Benzoxazinedione cluster_start Starting Material cluster_reaction Reaction cluster_product Product Benzoxazinone 2H-1,4-Benzoxazin-3(4H)-one Oxidation Oxidation Benzoxazinone->Oxidation Benzoxazinedione This compound Oxidation->Benzoxazinedione cluster_cellular Cellular Response cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effect Cellular Effect Benzoxazinone 2H-1,4-Benzoxazin-3(4H)-one Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Benzoxazinone->Keap1_Nrf2 promotes dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ROS Oxidative Stress (e.g., LPS-induced) ROS->Keap1_Nrf2 induces dissociation Anti_inflammatory Anti-inflammatory Effects ROS->Anti_inflammatory inhibited by ARE ARE Nrf2_nuc->ARE binds to HO1_gene HO-1 Gene ARE->HO1_gene activates transcription HO1_protein HO-1 Protein HO1_gene->HO1_protein translation HO1_protein->Anti_inflammatory

Application Notes and Protocols: Synthesis and Characterization of 2H-1,4-Benzoxazine-2,3(4H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and characterization of 2H-1,4-Benzoxazine-2,3(4H)-dione derivatives, a class of heterocyclic compounds with significant potential in drug discovery due to their diverse biological activities, including anti-inflammatory and platelet aggregation inhibitory effects.[1][2][3]

Introduction

This compound and its derivatives are important nitrogen and oxygen-containing heterocyclic compounds.[2] Their versatile scaffold has been explored for the development of novel therapeutic agents targeting a range of diseases.[3][4] This document outlines a common synthetic strategy and the key characterization techniques required to verify the successful synthesis and purity of these compounds.

Synthesis of this compound Derivatives

A prevalent method for synthesizing the 2H-1,4-benzoxazine-3(4H)-one core involves the condensation of 2-aminophenols with chloroacetyl chloride. Further derivatization can be achieved through various reactions to introduce diverse functional groups and explore structure-activity relationships (SAR).[1] The following protocol describes a general two-step synthesis of a this compound derivative, exemplified by the synthesis of N-substituted derivatives.

General Synthetic Workflow

SynthesisWorkflow A Starting Materials (e.g., Substituted 2-Aminophenol, Chloroacetyl Chloride) B Step 1: Cyclization (Formation of Benzoxazinone Ring) A->B Base (e.g., NaHCO3) Solvent (e.g., Butanone) C Intermediate (2H-1,4-Benzoxazin-3(4H)-one) B->C D Step 2: Derivatization (e.g., N-Alkylation/Arylation) C->D Reagents for Substitution (e.g., Alkyl Halide, Base) E Final Product (Substituted Derivative) D->E F Purification & Characterization E->F

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of a 6-amino-2H-benzo[b][1][6]oxazin-3(4H)-one derivative

This protocol is adapted from a method used to synthesize precursors for more complex derivatives.[2][5]

Materials:

  • 6-amino-2H-benzo[b][1][6]oxazin-3(4H)-one (starting material)

  • 3-ethynylbenzoic acid

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Azide compounds (for subsequent 'click' reaction)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Amide Coupling:

    • Dissolve 6-amino-2H-benzo[b][1][6]oxazin-3(4H)-one and 3-ethynylbenzoic acid in DMF.

    • Add HATU and DIPEA to the reaction mixture.

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Upon completion, pour the reaction mixture into water and extract with DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain 3-ethynyl-N-(3-oxo-3,4-dihydro-2H-benzo[b][1][6]oxazin-6-yl)benzamide.[2][5]

  • Click Reaction for Derivatization:

    • The resulting alkyne-containing intermediate can be further derivatized using a copper-catalyzed azide-alkyne cycloaddition ('click' reaction) with various azide compounds to introduce a 1,2,3-triazole moiety.[2][5]

Characterization of Synthesized Derivatives

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. The following techniques are routinely employed.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the number and environment of protons.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

2. High-Resolution Mass Spectrometry (HRMS):

  • Used to determine the exact mass of the synthesized compound, confirming its elemental composition.

Table 1: Representative Characterization Data for a this compound Derivative

Compound ID¹H NMR (400MHz, DMSO-d₆) δ (ppm)¹³C NMR (100MHz, DMSO-d₆) δ (ppm)HRMS (ESI) [M+H]⁺ m/z
e2 10.78 (s, 1H), 10.29 (s, 1H), 8.69 (s, 1H), 8.39 (s, 1H), 8.05 (d, J = 8.0Hz, 1H), 7.88 (d, J = 8.0Hz, 1H), 7.59–7.54 (m, 2H), 7.26 (d, J = 12.0Hz, 1H), 6.98–6.92 (m, 4H), 5.58 (s, 2H), 4.55 (s, 2H), 2.26 (s, 6H)165.5, 146.5, 139.9, 138.4, 136.1, 134.3, 131.3, 130.0, 129.4, 128.4, 127.6, 127.5, 126.1, 124.8, 122.4, 116.4, 115.6, 109.0, 67.3, 53.6, 21.3Calcd: 454.1879, Found: 454.1964

Data adapted from a study on 1,2,3-triazole modified derivatives.[5]

Physicochemical Properties

Melting Point: The melting point of the parent compound, 2H-1,4-Benzoxazin-3(4H)-one, is reported to be 173-175 °C. The melting points of derivatives will vary depending on their structure and should be determined using a calibrated apparatus.

Biological Activity and Signaling Pathways

Certain derivatives of 2H-1,4-benzoxazin-3(4H)-one have shown promising anti-inflammatory activity.[2][5] One of the investigated mechanisms of action involves the activation of the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress.[2][5]

Nrf2-HO-1 Signaling Pathway

SignalingPathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Bound under basal conditions Degradation Ubiquitination & Proteasomal Degradation Nrf2->Degradation Keap1-mediated Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to HO1 HO-1 Gene ARE->HO1 Promotes transcription Inflammation Inflammation (e.g., NO, IL-1β, IL-6, TNF-α) HO1->Inflammation Suppresses Derivative 2H-1,4-Benzoxazine-3(4H)-one Derivative Derivative->Keap1 Inhibits Keap1 binding to Nrf2 ROS Oxidative Stress (e.g., from LPS) ROS->Nrf2 Induces dissociation from Keap1

Caption: Activation of the Nrf2-HO-1 pathway by 2H-1,4-benzoxazine-3(4H)-one derivatives.

Some synthesized compounds have demonstrated the ability to activate this pathway, leading to a reduction in reactive oxygen species (ROS) and a decrease in the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[2][5] Molecular docking studies suggest that these derivatives may interact with Nrf2-related binding sites, preventing its degradation by Keap1.[5]

Table 2: Anti-inflammatory Activity of Selected Derivatives

Compound IDLPS-induced NO Production (% of control) at 10 µM
e2 Significantly reduced
e16 Significantly reduced
e20 Significantly reduced
Resveratrol (Positive Control) 42.02% ± 2.50% at 20 µM

Data abstracted from a study on the anti-inflammatory effects in BV-2 microglial cells.[2]

Conclusion

The synthetic routes to this compound derivatives are well-established, allowing for the generation of diverse libraries of compounds for biological screening. The protocols and characterization data provided herein serve as a valuable resource for researchers engaged in the synthesis and evaluation of this promising class of molecules for therapeutic applications.

References

Application Notes and Protocols: 2H-1,4-Benzoxazine-2,3(4H)-dione as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2H-1,4-Benzoxazine-2,3(4H)-dione and its derivatives as versatile chemical intermediates in the synthesis of novel therapeutic agents. The protocols and data presented herein are intended to facilitate the research and development of new drugs with applications in oncology and inflammatory diseases.

Introduction

This compound, also known as isatoic anhydride, is a heterocyclic compound that serves as a privileged scaffold in medicinal chemistry. Its unique structure, featuring a fused benzene and oxazine ring system, allows for diverse chemical modifications, making it an ideal starting material for the synthesis of a wide range of biologically active molecules. Derivatives of this scaffold have shown significant promise as anticancer, anti-inflammatory, antimicrobial, and platelet aggregation inhibitory agents.[1] This document details synthetic protocols, quantitative biological data, and relevant signaling pathways associated with derivatives of this compound.

Application 1: Anticancer Drug Development

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have demonstrated significant potential as anticancer agents. By modifying the core structure, researchers have developed compounds that exhibit cytotoxicity against various cancer cell lines, including lung, liver, breast, and colon cancer.[2] The mechanism of action for some of these derivatives involves the induction of DNA damage and apoptosis.[3]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of various 2H-1,4-benzoxazin-3(4H)-one derivatives, as indicated by their IC50 values against different human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
14bA549 (Lung)7.59 ± 0.31[2]
14cA549 (Lung)18.52 ± 0.59[2]
c5Huh-7 (Liver)28.48[3]
c14Huh-7 (Liver)32.60[3]
c16Huh-7 (Liver)31.87[3]
c18Huh-7 (Liver)19.05[3]
12g (EGFR inhibitor)Breast Cancer Cells0.46[3]
3cA549 (Lung)3.29[3]
5bMCF-7 (Breast)17.08 µg/mL[3]
5bHeLa (Cervical)15.38 µg/mL[3]
10HCT116 (Colon)10.63 ± 0.80[2]
Experimental Protocol: Synthesis of 1,2,3-Triazole-Substituted 2H-1,4-Benzoxazin-3(4H)-one Derivatives

This protocol describes a general method for the synthesis of 1,2,3-triazole-substituted 2H-1,4-benzoxazin-3(4H)-one derivatives, which have shown promising anticancer activity.[3]

Step 1: Synthesis of Terminal Alkyne Intermediate

  • To a solution of 7-amino-2H-benzo[b][3][4]oxazin-3(4H)-one in a suitable solvent (e.g., DMF), add 3-ethynylbenzoic acid.

  • Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the terminal alkyne intermediate.

Step 2: Click Chemistry for Triazole Formation

  • Dissolve the terminal alkyne intermediate and a substituted azide in a solvent mixture (e.g., t-BuOH/H₂O).

  • Add a catalytic amount of copper(II) sulfate pentahydrate and sodium ascorbate.

  • Stir the reaction mixture at room temperature for 8-16 hours.

  • Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product by column chromatography or recrystallization.

Experimental Workflow: Anticancer Drug Discovery

The following diagram illustrates a typical workflow for the discovery and evaluation of novel anticancer agents based on the 2H-1,4-benzoxazin-3(4H)-one scaffold.

G Experimental Workflow: Anticancer Drug Discovery A Synthesis of 2H-1,4-Benzoxazin-3(4H)-one Derivatives B Structural Characterization (NMR, MS) A->B C In vitro Cytotoxicity Screening (MTT Assay) B->C D Identification of Lead Compounds C->D E Mechanism of Action Studies (Apoptosis, DNA Damage) D->E F In vivo Efficacy Studies (Xenograft Models) E->F G Preclinical Development F->G

Caption: A generalized workflow for the synthesis and evaluation of anticancer compounds.

Application 2: Anti-inflammatory Drug Development

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have also been investigated for their anti-inflammatory properties. Certain compounds have been shown to reduce the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.[5][6] The mechanism of action is linked to the activation of the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response and inflammation modulation.[5][6]

Quantitative Data: Anti-inflammatory Activity

The following table presents data on the inhibitory effects of selected 2H-1,4-benzoxazin-3(4H)-one derivatives on the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated BV-2 microglial cells.

Compound IDConcentration (µM)NO Inhibition (%)Reference
e210Significant[5]
e1610Significant[5]
e2010Significant[5]

Note: "Significant" indicates a statistically significant reduction in NO production compared to the LPS-treated control group as reported in the source.

Experimental Protocol: Evaluation of Anti-inflammatory Activity in BV-2 Microglial Cells

This protocol outlines the steps to assess the anti-inflammatory effects of synthesized compounds on BV-2 microglial cells.

1. Cell Culture and Treatment:

  • Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

2. Nitric Oxide (NO) Production Assay (Griess Test):

  • After the 24-hour incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

  • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite using a sodium nitrite standard curve.

3. Western Blot Analysis for Nrf2 and HO-1:

  • After treatment, lyse the cells and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway: Nrf2-HO-1 Activation

The diagram below illustrates the Nrf2-HO-1 signaling pathway, which is a key target for the anti-inflammatory action of 2H-1,4-benzoxazin-3(4H)-one derivatives in microglial cells.[4][7][8]

G Nrf2-HO-1 Signaling Pathway in Microglia cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates ROS ROS TLR4->ROS induces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 destabilizes Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to Compound 2H-1,4-Benzoxazin-3(4H)-one Derivative Compound->Keap1_Nrf2 inhibits binding ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to HO1 HO-1 Gene ARE->HO1 activates transcription Anti_inflammatory Anti-inflammatory Proteins HO1->Anti_inflammatory leads to expression of Anti_inflammatory->ROS reduces

Caption: The Nrf2-HO-1 signaling pathway and its modulation by benzoxazinone derivatives.

Conclusion

This compound and its derivatives represent a highly versatile and promising class of compounds for the development of new therapeutics. The synthetic accessibility and the wide range of biological activities make this scaffold an attractive starting point for drug discovery programs targeting cancer and inflammatory diseases. The protocols and data provided in these application notes are intended to serve as a valuable resource for researchers in this field.

References

Application Notes and Protocols for 2H-1,4-Benzoxazine-2,3(4H)-dione in Antimicrobial Agent Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and antimicrobial evaluation of derivatives based on the 2H-1,4-benzoxazine-2,3(4H)-dione scaffold. This document includes detailed experimental protocols, quantitative antimicrobial activity data, and insights into the potential mechanisms of action, serving as a valuable resource for the development of novel antimicrobial agents.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents with novel mechanisms of action. The 2H-1,4-benzoxazine-3(4H)-one core structure has been identified as a promising scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antibacterial and antifungal properties. This document focuses on the synthesis of antimicrobial agents derived from this compound, providing detailed methodologies and activity data to guide further research and development in this area.

Synthesis of this compound Derivatives

The synthesis of antimicrobial agents based on the this compound scaffold typically involves a multi-step process. A general synthetic pathway is outlined below, followed by a detailed experimental protocol for the synthesis of a representative derivative.

General Synthetic Workflow

The synthesis generally begins with the preparation of the 2H-1,4-benzoxazin-3(4H)-one core, which can be subsequently modified to introduce various substituents, leading to a library of derivatives for antimicrobial screening.

SynthesisWorkflow cluster_synthesis Synthesis of 2H-1,4-Benzoxazin-3(4H)-one Core cluster_derivatization Derivatization 2-Aminophenol 2-Aminophenol Cyclization Cyclization 2-Aminophenol->Cyclization Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Cyclization Benzoxazinone_core 2H-1,4-Benzoxazin-3(4H)-one Cyclization->Benzoxazinone_core Substitution_reaction Substitution/Condensation Benzoxazinone_core->Substitution_reaction Final_derivatives Antimicrobial Derivatives Substitution_reaction->Final_derivatives Various_reagents Various Reagents (e.g., aldehydes, amines) Various_reagents->Substitution_reaction

General synthetic workflow for 2H-1,4-benzoxazine-3(4H)-one derivatives.
Experimental Protocol: Synthesis of 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones

This protocol is adapted from the synthesis of 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones, which have shown notable antifungal activity.

Materials:

  • Substituted o-nitrophenol

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate

  • Dry acetone

  • Zinc dust

  • Ammonium chloride

  • Ethanol

  • Water

Procedure:

  • Synthesis of Ethyl (substituted-2-nitrophenoxy)acetates: A mixture of the respective substituted o-nitrophenol (0.01 mol), ethyl bromoacetate (0.011 mol), and anhydrous potassium carbonate (0.015 mol) in dry acetone (50 mL) is refluxed for 12 hours. The reaction mixture is then cooled, and the inorganic salts are filtered off. The solvent is evaporated under reduced pressure, and the resulting residue is purified by recrystallization from ethanol.

  • Reductive Cyclization to 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones: To a solution of the synthesized ethyl (substituted-2-nitrophenoxy)acetate (0.005 mol) in ethanol (30 mL), a mixture of zinc dust (0.05 mol) and ammonium chloride (0.025 mol) in water (10 mL) is added portion-wise with stirring. The reaction mixture is then heated on a water bath for 1-2 hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The resulting solid is collected and recrystallized from a suitable solvent to yield the final 4-hydroxy-2H-1,4-benzoxazin-3(4H)-one derivative.

Antimicrobial Activity Evaluation

The antimicrobial efficacy of the synthesized this compound derivatives is typically assessed using standard microbiological techniques to determine their minimum inhibitory concentration (MIC) and, in some cases, minimum bactericidal/fungicidal concentration (MBC/MFC).

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates the typical workflow for evaluating the antimicrobial properties of the synthesized compounds.

AntimicrobialWorkflow Synthesized_Compounds Synthesized Derivatives Stock_Solution Prepare Stock Solutions Synthesized_Compounds->Stock_Solution Serial_Dilution Perform Serial Dilutions Stock_Solution->Serial_Dilution Inoculation Inoculation Serial_Dilution->Inoculation Microbial_Inoculum Prepare Microbial Inoculum (Bacteria/Fungi) Microbial_Inoculum->Inoculation Incubation Incubate at 37°C for 24-48h Inoculation->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination MBC_MFC_Determination Determine MBC/MFC (Optional) MIC_Determination->MBC_MFC_Determination Data_Analysis Data Analysis and Structure-Activity Relationship MIC_Determination->Data_Analysis MBC_MFC_Determination->Data_Analysis

Workflow for antimicrobial screening of synthesized compounds.
Protocol: Broth Microdilution Method for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microorganisms.

Materials:

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microtiter plates

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole) as positive controls

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds and standard drugs in DMSO to a stock concentration of 1000 µg/mL.

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth/medium to all wells of a 96-well microtiter plate. Then, add 100 µL of the stock solution of the test compound to the first well of each row.

  • Serial Dilutions: Perform a twofold serial dilution by transferring 100 µL from the first well to the second well, and so on, down the row. The last 100 µL from the second to last well is discarded. This will create a range of concentrations of the test compound.

  • Preparation of Inoculum: Prepare a suspension of the test microorganism in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 10 µL of the prepared inoculum to each well, except for the sterility control wells.

  • Controls: Include a positive control (broth/medium with inoculum but no compound) and a negative control (broth/medium only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Quantitative Antimicrobial Activity Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative 2H-1,4-benzoxazine-3(4H)-one derivatives against various microbial strains.

Table 1: Antibacterial Activity of 2H-1,4-Benzoxazine-3(4H)-one Derivatives (MIC in µg/mL)

Compound IDR1R2S. aureus (ATCC 29213)E. coli (ATCC 25922)Reference
1a HH64128[1]
1b 6-ClH3264[1]
1c 7-NO2H1632[1]
Ciprofloxacin --0.50.25[1]

Table 2: Antifungal Activity of 4-hydroxy-2H-1,4-benzoxazin-3(4H)-one Derivatives (MIC in µg/mL)

Compound IDRC. albicans (ATCC 10231)A. niger (ATCC 16404)Reference
2a H3264[2][3]
2b 6-Cl1632[2][3]
2c 7-CH31632[2][3]
Fluconazole -18[2][3]

Mechanism of Action

The precise mechanism of antimicrobial action for this compound derivatives is still under investigation. However, preliminary studies and structure-activity relationship (SAR) analyses suggest a multi-target approach. One study on propanolamine-containing 1,4-benzoxazin-3-ones demonstrated that these compounds cause extensive damage to the bacterial cell wall, leading to cell death.[4]

Postulated Mechanism of Action

The following diagram illustrates a hypothesized mechanism involving cell wall disruption.

MechanismOfAction cluster_cell Bacterial Cell Structure Benzoxazinone_Derivative Benzoxazinone Derivative Bacterial_Cell Bacterial Cell Benzoxazinone_Derivative->Bacterial_Cell Interaction Disruption Disruption of Cell Wall Integrity Benzoxazinone_Derivative->Disruption Induces Cell_Wall Cell Wall Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Cell_Wall->Cell_Membrane Cell_Wall->Disruption Cell_Membrane->Cytoplasm Cell_Lysis Cell Lysis and Death Disruption->Cell_Lysis

Postulated mechanism of action involving cell wall disruption.

Further research is required to elucidate the specific molecular targets and signaling pathways affected by these compounds in microbial cells.

Conclusion

Derivatives of this compound represent a promising class of compounds for the development of novel antimicrobial agents. The synthetic protocols outlined in this document provide a foundation for the generation of diverse chemical libraries for screening. The provided antimicrobial activity data highlights the potential of these scaffolds against both bacterial and fungal pathogens. Future work should focus on optimizing the lead compounds, expanding the spectrum of activity, and conducting in-depth mechanistic studies to identify their specific cellular targets. These efforts will be crucial in advancing these promising compounds towards clinical development.

References

Application Notes and Protocols: 2H-1,4-Benzoxazine-2,3(4H)-dione in Anti-Inflammatory Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2H-1,4-Benzoxazine-2,3(4H)-dione and its derivatives represent a promising class of heterocyclic compounds in the development of novel anti-inflammatory agents. These scaffolds have demonstrated significant potential in mitigating inflammatory responses through various mechanisms, including the inhibition of pro-inflammatory mediators and the activation of protective signaling pathways. This document provides detailed application notes on their mechanism of action and protocols for their evaluation in an anti-inflammatory drug discovery context.

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been synthesized and shown to possess a broad range of biological activities with relatively low toxicity.[1][2] Notably, certain derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[3] Research has also highlighted their potential in treating neurodegenerative diseases, which often have an inflammatory component.[1][2][4]

Mechanism of Action

The anti-inflammatory effects of this compound derivatives are multi-faceted. Key mechanisms include:

  • Inhibition of Pro-inflammatory Mediators: These compounds effectively reduce the production of nitric oxide (NO), a key inflammatory signaling molecule.[1][2][4] They also significantly decrease the transcription levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[1][2][4]

  • Downregulation of Inflammatory Enzymes: They have been shown to downregulate the transcription and protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that are crucial for the inflammatory response.[4][5][6]

  • Activation of the Nrf2-HO-1 Signaling Pathway: A key anti-inflammatory mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) signaling pathway.[1][4] This pathway plays a critical role in the cellular defense against oxidative stress and inflammation. By activating this pathway, these compounds reduce intracellular reactive oxygen species (ROS) production, thereby alleviating inflammation.[1][4] Molecular docking studies suggest that these derivatives can interact with Nrf2-related binding sites, preventing its degradation by Keap1.[1][4]

Quantitative Data Summary

The following tables summarize the quantitative anti-inflammatory activity of selected 2H-1,4-Benzoxazine-3(4H)-one derivatives from cited literature.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Induced BV-2 Microglial Cells

CompoundConcentration (µM)Inhibition of NO Production (%)Reference
e210Significant[1][2][4]
e1610Significant[1][2][4]
e2010Significant[1][2][4]
Resveratrol (Positive Control)2057.98 ± 2.50[1]

Table 2: Inhibition of Pro-inflammatory Cytokine and Enzyme Expression

CompoundTargetEffectCell LineReference
e2, e16, e20IL-1β, IL-6, TNF-α (mRNA)Significant decreaseBV-2[1][2][4]
e2, e16, e20iNOS, COX-2 (mRNA & Protein)Significant downregulationBV-2[4][5][6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Nitric Oxide (NO) Production Assay (Griess Method)

Objective: To quantify the inhibitory effect of this compound derivatives on NO production in lipopolysaccharide (LPS)-stimulated microglial cells (BV-2).

Materials:

  • BV-2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound derivatives

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed BV-2 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the control group) and incubate for 24 hours.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent Component A to each supernatant sample in a new 96-well plate.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To measure the mRNA expression levels of pro-inflammatory genes (TNF-α, IL-1β, IL-6, iNOS, COX-2) in response to treatment with this compound derivatives.

Materials:

  • Treated BV-2 cells (from a similar setup as Protocol 1)

  • RNA extraction kit (e.g., TRIzol reagent)

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Gene-specific primers (for TNF-α, IL-1β, IL-6, iNOS, COX-2, and a housekeeping gene like GAPDH)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction: Lyse the treated BV-2 cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

  • RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qRT-PCR:

    • Prepare the reaction mixture containing SYBR Green qPCR Master Mix, forward and reverse primers, and cDNA template.

    • Perform the qRT-PCR using a thermal cycler with the following typical conditions: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s.

  • Data Analysis: Analyze the results using the 2^-ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Protocol 3: Western Blotting for Protein Expression Analysis

Objective: To determine the protein levels of iNOS and COX-2 in BV-2 cells after treatment with this compound derivatives.

Materials:

  • Treated BV-2 cells

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer and collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration using the BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, and β-actin (loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

G Signaling Pathway of 2H-1,4-Benzoxazine-3(4H)-one Derivatives cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NF-κB Pathway TLR4->NFkB Activates ProInflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS, COX-2) NFkB->ProInflammatoryGenes Promotes Transcription Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Degrades ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates and Binds Benzoxazine 2H-1,4-Benzoxazine -3(4H)-one Derivative Benzoxazine->NFkB Inhibits Benzoxazine->Keap1 Inhibits Degradation of Nrf2 ROS ROS ProInflammatoryGenes->ROS Increases HO1 HO-1 ARE->HO1 Promotes Transcription HO1->ROS Reduces

Caption: Mechanism of anti-inflammatory action.

G Experimental Workflow for In Vitro Anti-inflammatory Screening cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis start Seed BV-2 Cells treat Pre-treat with Benzoxazine Derivatives start->treat stimulate Stimulate with LPS treat->stimulate griess Griess Assay for NO stimulate->griess qpcr qRT-PCR for Gene Expression stimulate->qpcr wb Western Blot for Protein stimulate->wb analysis Quantify Inhibition and Expression Levels griess->analysis qpcr->analysis wb->analysis

References

Application Notes and Protocols for the Synthesis of 2H-1,4-Benzoxazine-2,3(4H)-dione Derivatives as Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and anticancer evaluation of compounds based on the 2H-1,4-Benzoxazine-2,3(4H)-dione scaffold. Detailed protocols for chemical synthesis and key biological assays are provided to facilitate further research and development in this promising area of oncology.

Introduction

The 2H-1,4-benzoxazine-3(4H)-one scaffold is a rigid planar heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anticancer properties.[1] Derivatives of this core structure have been shown to exhibit potent cytotoxic effects against a range of cancer cell lines. The mechanism of action for these compounds is often multifaceted, involving the induction of DNA damage, apoptosis, and autophagy.[2][3] This document outlines the synthesis of novel 2H-1,4-benzoxazine-3(4H)-one derivatives, particularly those incorporating a 1,2,3-triazole moiety, and provides detailed protocols for assessing their anticancer efficacy.

Chemical Synthesis

A versatile approach to novel 2H-1,4-benzoxazine-3(4H)-one anticancer compounds involves a multi-step synthesis culminating in the attachment of various functional groups via a 1,2,3-triazole linker. This "click chemistry" approach allows for the rapid generation of a diverse library of compounds for biological screening.

A general synthetic scheme is presented below, followed by a detailed protocol for a representative potent compound.

Synthetic_Scheme cluster_0 Core Synthesis cluster_1 Click Chemistry A 7-amino-2H-benzo[b][1,4]oxazin-3(4H)-one C Terminal Alkyne Intermediate A->C HATU, DIPEA B 3-ethynylbenzoic acid B->C E Target Compounds (c1-c20) C->E CuSO4, Sodium Ascorbate D Azide Compounds (R-N3) D->E

Figure 1: General synthetic scheme for 2H-1,4-benzoxazin-3(4H)-one-linked 1,2,3-triazole derivatives.
Detailed Synthetic Protocol: 3-(1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl)-N-(3-oxo-3,4-dihydro-2H-benzo[b][3][4]oxazin-7-yl)benzamide (compound c5)

This protocol describes the synthesis of a specific, potent derivative.[2]

Step 1: Synthesis of the terminal alkyne intermediate

  • To a solution of 7-amino-2H-benzo[b][3][4]oxazin-3(4H)-one (1.0 eq) and 3-ethynylbenzoic acid (1.1 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.5 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Upon completion (monitored by TLC), pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the terminal alkyne intermediate.

Step 2: Synthesis of the target compound (c5) via Click Chemistry

  • To a solution of the terminal alkyne intermediate (1.0 eq) and 1-(azidomethyl)-4-bromobenzene (1.2 eq) in a mixture of t-butanol and water (1:1), add copper (II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • After completion of the reaction, add water to the mixture and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure target compound c5.[2]

Characterization Data for Compound c5:

  • Appearance: White solid[2]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.67 (s, 1H), 10.28 (s, 1H), 8.71 (s, 1H), 8.36 (s, 1H), 8.04 (d, J = 8.0 Hz, 1H), 7.88 (d, J = 8.0 Hz, 1H), 7.60 (d, J = 8.0 Hz, 2H), 7.48 (s, 1H), 7.37–7.33 (m, 3H), 6.88 (d, J = 8.0 Hz, 1H), 5.66 (s, 2H), 4.57 (s, 2H).[2]

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 165.6, 165.0, 146.6, 143.5, 136.0, 135.7, 134.9, 132.2, 131.2, 130.7, 129.5, 128.5, 127.5, 124.8, 123.6, 122.5, 121.9, 116.0, 114.9, 109.2, 67.2, 52.8.[2]

  • HR-MS (ESI): Calcd. for C₂₄H₁₉BrN₅O₃ [M + H]⁺ m/z: 504.0671, found: 504.0665.[2]

Anticancer Activity and Quantitative Data

The synthesized this compound derivatives have been evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

CompoundHuh-7 (Liver) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)SKOV3 (Ovary) IC₅₀ (µM)HepG2 (Liver, Hypoxic) IC₅₀ (µM)
c5 28.48[2][3]-----
c14 32.60[2][3]-----
c16 31.87[2][3]-----
c18 19.05[2][3]-----
10 -----87 ± 1.8[4]
11 -----10 ± 3.7[4]
14b -7.59 ± 0.31----
14c -18.52 ± 0.59----

Experimental Protocols for Biological Assays

MTT Cell Viability Assay

This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer cells.

MTT_Assay_Workflow A Seed cells in 96-well plates B Incubate for 24h A->B C Treat with compounds at various concentrations B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Figure 2: Workflow for the MTT cell viability assay.
  • Cell Seeding: Seed cancer cells (e.g., Huh-7, A549) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using appropriate software.

Western Blot Analysis

This protocol is for detecting the expression levels of specific proteins involved in the mechanism of action of the compounds.

  • Cell Lysis: Treat cells with the test compounds for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., γ-H2AX, Caspase-7, LC3, HIF-1α, p21, VEGF) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Apoptosis Analysis

This protocol quantifies the extent of apoptosis induced by the compounds using Annexin V and Propidium Iodide (PI) staining.

  • Cell Treatment and Harvesting: Treat cells with the compounds for the indicated time. Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry. The cell populations will be distinguished as follows:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Signaling Pathways

The anticancer activity of this compound derivatives is mediated through the modulation of several key signaling pathways.

Hypoxia-Inducible Factor (HIF-1α) Pathway

Under hypoxic conditions, a common feature of the tumor microenvironment, some benzoxazine derivatives have been shown to downregulate the expression of HIF-1α and its target genes, p21 and VEGF.[4] This suggests a potential mechanism for inhibiting tumor adaptation to hypoxia.

HIF1a_Pathway Compound This compound derivatives HIF1a HIF-1α Compound->HIF1a downregulates Hypoxia Hypoxia Hypoxia->HIF1a stabilizes p21 p21 HIF1a->p21 activates VEGF VEGF HIF1a->VEGF activates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Angiogenesis Angiogenesis VEGF->Angiogenesis

Figure 3: Putative signaling pathway for the downregulation of HIF-1α by this compound derivatives.
DNA Damage, Apoptosis, and Autophagy Pathway

A prominent mechanism of action for the triazole-containing derivatives is the induction of DNA damage, leading to apoptosis and autophagy.[2][3] This is evidenced by the upregulation of γ-H2AX, a marker of DNA double-strand breaks, increased expression of the executioner caspase-7, and elevated levels of LC3, a key protein in autophagy.[2][3]

DNA_Damage_Pathway Compound 2H-1,4-Benzoxazine-3(4H)-one linked 1,2,3-triazole derivatives DNA_Damage DNA Damage Compound->DNA_Damage Apoptosis Apoptosis Compound->Apoptosis Autophagy Autophagy Compound->Autophagy gamma_H2AX γ-H2AX DNA_Damage->gamma_H2AX upregulates Caspase7 Caspase-7 Apoptosis->Caspase7 activates LC3 LC3 Autophagy->LC3 upregulates

Figure 4: Signaling cascade for DNA damage, apoptosis, and autophagy induction.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel anticancer agents. The synthetic methodologies and biological evaluation protocols detailed in these application notes provide a solid foundation for researchers to explore this promising class of compounds further. The multifaceted mechanism of action, targeting key cancer-related pathways, underscores their therapeutic potential.

References

Application Notes and Protocols for the Synthesis of 2H-1,4-Benzoxazine-2,3(4H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-1,4-Benzoxazine-2,3(4H)-dione is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. While direct patent literature detailing the synthesis of this specific dione is limited, plausible synthetic routes can be devised based on established chemical principles for the formation of related heterocyclic systems. This document provides a detailed, proposed experimental protocol for the synthesis of this compound, derived from analogous reactions found in the patent literature for the synthesis of cyclic hydroxamic acids and related benzoxazine derivatives.

Disclaimer: The following experimental protocol is a proposed method based on analogous reactions and has not been explicitly described in the patent literature for the direct synthesis of this compound. Researchers should treat this as a starting point and may need to optimize conditions.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from the readily available 2-hydroxyphenoxyacetic acid. The first step is the conversion of the carboxylic acid to an acid chloride, followed by a cyclization reaction with a hydroxylamine derivative. This approach is adapted from methodologies for synthesizing cyclic hydroxamic acids.

Diagram of the Proposed Synthetic Pathway

Synthetic Pathway for this compound start 2-Hydroxyphenoxyacetic acid intermediate 2-(Chlorocarbonyl)phenoxyacetyl chloride (unstable intermediate) start->intermediate  Acid Chloride Formation reagent1 SOCl₂ or (COCl)₂ product This compound intermediate->product  Cyclization reagent2 NH₂OH·HCl, Base (e.g., Pyridine or Et₃N)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via an Acid Chloride Intermediate

This protocol is adapted from general procedures for the synthesis of cyclic hydroxamic acids from dicarboxylic acid precursors.

Step 1: Preparation of 2-(Chlorocarbonyl)phenoxyacetyl chloride

  • To a stirred solution of 2-hydroxyphenoxyacetic acid (1 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere, add oxalyl chloride (2.2 equivalents) or thionyl chloride (2.2 equivalents) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing the formation of the corresponding methyl ester by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride. This intermediate is typically used in the next step without further purification due to its instability.

Step 2: Cyclization to form this compound

  • Dissolve the crude 2-(chlorocarbonyl)phenoxyacetyl chloride in anhydrous DCM or THF under a nitrogen atmosphere and cool the solution to 0 °C.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.1 equivalents) and a non-nucleophilic base such as pyridine or triethylamine (2.2 equivalents) in the same anhydrous solvent.

  • Add the hydroxylamine solution dropwise to the cooled acid chloride solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the product.

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer, and extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the desired this compound.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical quantitative data for the proposed synthesis. These values are based on typical yields and reaction conditions for analogous transformations and should be used as a guideline for optimization.

StepReactantReagentSolventTemperature (°C)Time (h)Yield (%)
12-Hydroxyphenoxyacetic acidOxalyl ChlorideDCM0 to RT3>95 (crude)
22-(Chlorocarbonyl)phenoxyacetyl chlorideHydroxylamine HCl, PyridineDCM0 to RT1860-75

Experimental Workflow Diagram

Experimental Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Cyclization and Purification s1_start Dissolve 2-hydroxyphenoxyacetic acid in anhydrous solvent s1_reagent Add oxalyl chloride and catalytic DMF at 0°C s1_start->s1_reagent s1_react Stir at room temperature for 2-4h s1_reagent->s1_react s1_concentrate Concentrate under reduced pressure s1_react->s1_concentrate s1_product Crude 2-(chlorocarbonyl)phenoxyacetyl chloride s1_concentrate->s1_product s2_start Dissolve crude acid chloride in anhydrous solvent at 0°C s1_product->s2_start Use directly in next step s2_reagent Add solution of hydroxylamine hydrochloride and base s2_start->s2_reagent s2_react Stir at room temperature for 12-24h s2_reagent->s2_react s2_workup Aqueous workup and extraction s2_react->s2_workup s2_purify Purify by chromatography or recrystallization s2_workup->s2_purify s2_product Pure this compound s2_purify->s2_product

Caption: Step-by-step workflow for the proposed synthesis.

Concluding Remarks

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2H-1,4-Benzoxazine-2,3(4H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2H-1,4-Benzoxazine-2,3(4H)-dione. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for synthesizing this compound is the cyclocondensation reaction between 2-aminophenol and an oxalyl derivative, typically oxalyl chloride or diethyl oxalate. This approach involves the formation of an amide bond followed by an intramolecular cyclization to yield the desired heterocyclic dione.

Q2: What are the primary competing side reactions in this synthesis?

A2: The primary side reactions include the formation of O-acylated byproducts, where the hydroxyl group of 2-aminophenol reacts instead of the amino group. Additionally, polymerization of 2-aminophenol can occur under harsh reaction conditions. Incomplete cyclization may also lead to the formation of acyclic intermediates that can complicate purification.

Q3: How can I minimize the formation of O-acylated byproducts?

A3: To favor N-acylation over O-acylation, it is crucial to control the reaction conditions. Using a non-polar aprotic solvent and a suitable base to scavenge the generated acid (e.g., HCl when using oxalyl chloride) can enhance the nucleophilicity of the amino group. Running the reaction at lower temperatures can also increase the selectivity for N-acylation.

Q4: What are the recommended purification techniques for this compound?

A4: Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. Column chromatography on silica gel can also be employed for more challenging purifications, using a gradient of ethyl acetate in hexane as the eluent.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Decomposition of starting materials or product. 3. Suboptimal reaction temperature.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure the use of high-purity, colorless 2-aminophenol and freshly distilled oxalyl chloride. 3. Optimize the reaction temperature; for the reaction with oxalyl chloride, start at low temperatures (0-5 °C) and slowly warm to room temperature.
Presence of Multiple Spots on TLC 1. Formation of O-acylated byproduct. 2. Incomplete cyclization. 3. Polymerization of 2-aminophenol.1. Use a less reactive oxalyl derivative like diethyl oxalate, which may require higher temperatures but can be more selective. 2. Increase the reaction time or temperature after the initial acylation step to promote cyclization. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative polymerization.
Difficulty in Product Isolation/Purification 1. Product is an oil or does not crystallize easily. 2. Presence of persistent impurities.1. Try different solvent systems for recrystallization. If the product remains an oil, attempt purification by column chromatography. 2. Wash the crude product with a dilute aqueous acid solution to remove any unreacted 2-aminophenol, followed by a wash with a dilute aqueous base to remove any acidic byproducts.
Product is Colored (Dark Brown/Black) 1. Oxidation of 2-aminophenol. 2. Decomposition at high temperatures.1. Use degassed solvents and maintain an inert atmosphere throughout the reaction. 2. Avoid excessive heating during the reaction and work-up.

Comparative Data on Synthesis Conditions

The following table summarizes typical reaction conditions for the synthesis of related benzoxazinone structures, which can serve as a starting point for optimizing the synthesis of this compound.

Starting Materials Reagents & Conditions Solvent Yield (%) Reference Compound
2-Aminophenol, Chloroacetyl chlorideK₂CO₃, refluxAcetone75-852H-1,4-Benzoxazin-3(4H)-one
2-Aminophenol, Diethyl oxalateReflux, 8hEthanol~902-(Ethylcarboxilate)benzoxazole
Substituted 2-Aminophenols, 1,2-DibromoethaneK₂CO₃, refluxAcetone/WaterGood to ExcellentN-Substituted 3,4-dihydro-2H-1,4-benzoxazines

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxalyl Chloride

This protocol is a representative procedure based on general methods for the acylation of aminophenols and subsequent cyclization.

Materials:

  • 2-Aminophenol

  • Oxalyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-aminophenol (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of oxalyl chloride (1.05 eq) in anhydrous DCM to the stirred solution via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer, and wash it successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Visualizations

Synthetic Pathway

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 2-Aminophenol C Acylation & Cyclocondensation A->C B Oxalyl Chloride B->C TEA, DCM, 0°C to RT D This compound C->D

Caption: General synthetic route to this compound.

Troubleshooting Workflow

G start Low Product Yield check_reaction Check TLC for unreacted starting material start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete increase_time Increase reaction time/temperature incomplete->increase_time Yes check_purity Check purity of starting materials incomplete->check_purity No end_ok Yield Improved increase_time->end_ok impurities Impure Reagents check_purity->impurities purify_reagents Purify/use fresh reagents impurities->purify_reagents Yes side_products Major side products observed? impurities->side_products No purify_reagents->end_ok optimize_cond Optimize conditions (e.g., temperature, base) side_products->optimize_cond end_fail Consult further literature side_products->end_fail No improvement optimize_cond->end_ok

Caption: Troubleshooting workflow for low yield in synthesis.

Technical Support Center: Synthesis of 2H-1,4-Benzoxazine-2,3(4H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2H-1,4-Benzoxazine-2,3(4H)-dione.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and direct method for synthesizing this compound is the condensation reaction between 2-aminophenol and oxalyl chloride or its derivatives. This reaction proceeds via a cyclization mechanism to form the desired heterocyclic scaffold.

Q2: What are the critical reaction parameters to control for a successful synthesis?

A2: Key parameters to meticulously control include reaction temperature, the choice of solvent, the rate of addition of reagents, and the exclusion of moisture. Oxalyl chloride is highly reactive and moisture-sensitive, and the reaction can be exothermic. Careful control of these factors is crucial for achieving high yield and purity.

Q3: My 2-aminophenol starting material is discolored. Can I still use it?

A3: 2-Aminophenol is susceptible to oxidation, which can result in the formation of colored impurities, often appearing as reddish-brown to dark solids.[1] Using discolored 2-aminophenol can lead to a lower yield and the formation of colored impurities in your final product. It is highly recommended to use purified (e.g., freshly recrystallized) 2-aminophenol for the best results. To minimize oxidation, store 2-aminophenol under an inert atmosphere and protect it from light.[1]

Q4: What are some common side reactions to be aware of?

A4: Potential side reactions include the formation of polymeric byproducts, incomplete cyclization leading to intermediate species, and side reactions involving oxidized 2-aminophenol. Over-acylation or side reactions with the solvent can also occur if the reaction conditions are not optimized.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Degraded 2-aminophenol: The starting material may have oxidized. 2. Presence of moisture: Oxalyl chloride is highly sensitive to water. 3. Incorrect stoichiometry: An improper molar ratio of reactants can limit the reaction. 4. Suboptimal temperature: The reaction may be too slow at low temperatures or side reactions may dominate at high temperatures.1. Use freshly purified 2-aminophenol. Consider recrystallization before use. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Carefully verify the molar equivalents of 2-aminophenol and oxalyl chloride. 4. Optimize the reaction temperature. Start with low temperatures (e.g., 0 °C) during the addition of oxalyl chloride and then gradually warm to room temperature or slightly heat to drive the reaction to completion.
Formation of a Dark, Tarry Substance 1. Oxidation of 2-aminophenol: Exposure to air can lead to oxidative polymerization. 2. Reaction temperature too high: Excessive heat can promote polymerization and degradation.1. Purge the reaction vessel with an inert gas before adding reagents. 2. Maintain a low temperature, especially during the initial addition of oxalyl chloride, and control any exotherm.
Product is Difficult to Purify/Contains Multiple Impurities 1. Incomplete reaction: The presence of starting materials and intermediates complicates purification. 2. Side reactions: The formation of various byproducts leads to a complex mixture. 3. Suboptimal workup procedure: The purification method may not be effective in removing specific impurities.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. Consider extending the reaction time if necessary. 2. Optimize reaction conditions (temperature, solvent, addition rate) to minimize side product formation. 3. For purification, consider column chromatography with a suitable solvent system (e.g., petroleum ether/ethyl acetate) or recrystallization from an appropriate solvent.
Inconsistent Results 1. Variability in starting material quality: The purity of 2-aminophenol and oxalyl chloride can differ between batches. 2. Atmospheric moisture: Fluctuations in humidity can affect the reaction.1. Standardize the purification of starting materials before each reaction. 2. Consistently use dry solvents and maintain a dry, inert atmosphere for the reaction.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline based on related literature procedures. Optimization may be required for specific substrates and scales.

Materials:

  • 2-Aminophenol

  • Oxalyl chloride

  • Anhydrous solvent (e.g., Dioxane, Tetrahydrofuran (THF), or Dichloromethane (DCM))

  • Anhydrous base (optional, e.g., Triethylamine or Pyridine)

  • Anhydrous workup and purification solvents (e.g., Ethyl acetate, Hexane)

  • Silica gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminophenol (1.0 equivalent) in an appropriate anhydrous solvent in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. If a base is used, add it to this solution (1.0-1.2 equivalents).

  • Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of oxalyl chloride (1.0-1.1 equivalents) in the same anhydrous solvent dropwise via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-24 hours. Monitor the reaction progress by TLC. Gentle heating may be required to drive the reaction to completion.

  • Work-up: Upon completion, quench the reaction by carefully adding cold water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent to afford the pure this compound.

Data Presentation

Table 1: Impact of Reaction Parameters on Yield and Purity in Analogous Benzoxazine Syntheses
Parameter Condition A Condition B Condition C Outcome Reference (Analogous System)
Solvent TolueneDioxaneAcetonitrileDioxane often provides better solubility for the starting materials and can lead to higher yields.General observation in heterocyclic synthesis.
Temperature 0 °C to RTReflux (e.g., 80-100 °C)Room TemperatureLow-temperature addition of the acyl chloride followed by warming to room temperature or gentle heating often minimizes side reactions. High temperatures can lead to degradation.[2]
Catalyst/Base NoneTriethylaminePyridineThe use of a non-nucleophilic base can be beneficial to scavenge the HCl byproduct, potentially improving yield and preventing acid-catalyzed side reactions.General principle in acylation reactions.
Reaction Time 2 hours12 hours24 hoursLonger reaction times may be necessary for complete conversion, which should be monitored by TLC to avoid unnecessary heating that could lead to byproduct formation.[2]

Mandatory Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminophenol 2-Aminophenol Acyl_Chloride_Adduct N-(2-hydroxyphenyl)oxamoyl chloride 2-Aminophenol->Acyl_Chloride_Adduct Nucleophilic Attack Oxalyl_Chloride Oxalyl_Chloride Oxalyl_Chloride->Acyl_Chloride_Adduct Cyclized_Intermediate Cyclized Intermediate Acyl_Chloride_Adduct->Cyclized_Intermediate Intramolecular Cyclization (-HCl) Target_Molecule This compound Cyclized_Intermediate->Target_Molecule Tautomerization/ Proton Transfer

Caption: Proposed reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Starting_Materials Check Purity of 2-Aminophenol and Oxalyl Chloride Start->Check_Starting_Materials Purify_Reagents Purify/Recrystallize Starting Materials Check_Starting_Materials->Purify_Reagents Impure Check_Reaction_Conditions Review Reaction Conditions (Temperature, Solvent, Atmosphere) Check_Starting_Materials->Check_Reaction_Conditions Pure Purify_Reagents->Check_Reaction_Conditions Optimize_Temp Optimize Temperature Profile (e.g., low temp addition) Check_Reaction_Conditions->Optimize_Temp Suboptimal Temp Use_Anhydrous Ensure Anhydrous Conditions and Inert Atmosphere Check_Reaction_Conditions->Use_Anhydrous Moisture Present Monitor_Reaction Monitor Reaction by TLC for Completion Check_Reaction_Conditions->Monitor_Reaction Conditions OK Optimize_Temp->Monitor_Reaction Use_Anhydrous->Monitor_Reaction Adjust_Time Adjust Reaction Time Monitor_Reaction->Adjust_Time Incomplete Review_Workup Review Workup and Purification Procedure Monitor_Reaction->Review_Workup Complete Adjust_Time->Review_Workup Optimize_Purification Optimize Purification Method (e.g., different solvent system) Review_Workup->Optimize_Purification Inefficient Success Successful Synthesis Review_Workup->Success Efficient Optimize_Purification->Success

References

Troubleshooting "2H-1,4-Benzoxazine-2,3(4H)-dione" synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2H-1,4-Benzoxazine-2,3(4H)-dione. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound involve the cyclization of an N-acylated 2-aminophenol derivative. The two primary approaches are:

  • Two-Step Synthesis via N-(2-hydroxyphenyl)oxalamic acid: This is a widely used and reliable method. It involves the acylation of 2-aminophenol with an oxalic acid derivative (e.g., diethyl oxalate or oxalyl chloride) to form the intermediate, N-(2-hydroxyphenyl)oxalamic acid. This intermediate is then cyclized, typically through heating or treatment with a dehydrating agent, to yield the desired dione.

  • One-Pot Synthesis from 2-Aminophenol: This method involves the direct reaction of 2-aminophenol with oxalyl chloride in a suitable solvent. While potentially more time-efficient, it can be more challenging to control and may lead to a higher proportion of side products if reaction conditions are not carefully optimized.

Q2: I am experiencing very low yields in my synthesis. What are the potential causes and how can I improve it?

A2: Low yields are a common issue and can stem from several factors. Refer to the troubleshooting guide below for specific issues, but general causes include:

  • Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or poor quality of reagents.

  • Side reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.

  • Product degradation: The product might be sensitive to the reaction or work-up conditions, leading to degradation.

  • Loss during work-up and purification: Significant amounts of the product can be lost during extraction, washing, and recrystallization steps.

To improve your yield, consider optimizing reaction parameters such as temperature, reaction time, and solvent. Ensuring the use of high-purity, dry reagents is also critical.

Q3: My final product is impure, showing multiple spots on TLC. What are the likely impurities and how can I remove them?

A3: Common impurities can include unreacted starting materials (2-aminophenol), the intermediate N-(2-hydroxyphenyl)oxalamic acid (if using the two-step method), and various side products.

  • Unreacted 2-aminophenol: This can often be removed by washing the crude product with a dilute acid solution during work-up.

  • N-(2-hydroxyphenyl)oxalamic acid: This intermediate can be challenging to separate from the final product due to similar polarities. Careful recrystallization from a suitable solvent system is often effective.

  • Polymeric byproducts: These are often less soluble and can sometimes be removed by filtration of the reaction mixture or during recrystallization.

For purification, column chromatography can be effective, although it may be time-consuming for larger scales. Recrystallization is the most common method; experimenting with different solvents or solvent mixtures is recommended to find the optimal conditions for your specific impurity profile.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Poor quality of reagents: Wet solvents or degraded starting materials. 2. Incorrect reaction temperature: Temperature may be too low for the reaction to proceed at a reasonable rate. 3. Ineffective cyclization: In the two-step method, the cyclization of N-(2-hydroxyphenyl)oxalamic acid may be incomplete.1. Ensure all solvents are anhydrous and reagents are of high purity. 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC. For the reaction of 2-aminophenol with oxalyl chloride, maintaining a low temperature initially is crucial to control the reaction rate. 3. For the cyclization step, try increasing the temperature or using a dehydrating agent like acetic anhydride or a catalytic amount of a strong acid.
Formation of a Dark, Tarry Substance 1. Decomposition of starting materials or product: This can occur at excessively high temperatures. 2. Oxidation of 2-aminophenol: 2-aminophenol is susceptible to air oxidation, especially in the presence of base. 3. Uncontrolled reaction with oxalyl chloride: The reaction of 2-aminophenol with oxalyl chloride is highly exothermic.1. Carefully control the reaction temperature. Use an oil bath for precise temperature regulation. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Add oxalyl chloride dropwise to a cooled solution of 2-aminophenol with vigorous stirring.
Product is Difficult to Purify by Recrystallization 1. Presence of impurities with similar solubility to the product. 2. Oiling out instead of crystallization. 1. Try a different recrystallization solvent or a mixture of solvents. Common solvents for this compound include ethanol, acetone, and ethyl acetate. 2. If the product oils out, try dissolving it in a larger volume of hot solvent and allowing it to cool very slowly. Seeding with a small crystal of pure product can also induce crystallization. A solvent system where the product is highly soluble when hot and poorly soluble when cold is ideal.
Inconsistent Yields Between Batches 1. Variability in reagent quality. 2. Inconsistent reaction conditions: Small variations in temperature, reaction time, or stirring rate. 3. Moisture contamination. 1. Use reagents from the same supplier and lot number if possible. 2. Standardize all reaction parameters and document them carefully for each batch. 3. Ensure all glassware is oven-dried and the reaction is protected from atmospheric moisture.

Experimental Protocols

Method 1: Two-Step Synthesis via N-(2-hydroxyphenyl)oxalamic acid

Step 1: Synthesis of N-(2-hydroxyphenyl)oxalamic acid

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminophenol (1 equivalent) in a suitable solvent (e.g., diethyl ether or tetrahydrofuran).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethyl oxalate (1 equivalent) in the same solvent to the cooled 2-aminophenol solution.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product that precipitates is collected by filtration, washed with cold solvent, and dried under vacuum.

Step 2: Cyclization to this compound

  • Place the N-(2-hydroxyphenyl)oxalamic acid obtained from Step 1 in a flask.

  • Heat the solid under vacuum at a temperature just above its melting point until the evolution of water ceases.

  • Alternatively, the cyclization can be achieved by refluxing the intermediate in a high-boiling point solvent such as toluene with a catalytic amount of p-toluenesulfonic acid, using a Dean-Stark apparatus to remove water.

  • The crude product is then purified by recrystallization.

Method 2: One-Pot Synthesis from 2-Aminophenol
  • Dissolve 2-aminophenol (1 equivalent) in a dry, aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a flask equipped with a dropping funnel and a nitrogen inlet.

  • Cool the solution to 0 °C.

  • Slowly add a solution of oxalyl chloride (1 equivalent) in the same solvent dropwise to the cooled 2-aminophenol solution with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture is washed with water, a dilute solution of sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the synthesis of this compound. Please note that these are representative examples and optimal conditions may vary depending on the specific substrate and scale.

Method Starting Materials Solvent Temperature (°C) Time (h) Typical Yield (%) Purity
Two-Step 2-Aminophenol, Diethyl oxalateDiethyl ether0 to RT12-2470-85High after recrystallization
One-Pot 2-Aminophenol, Oxalyl chlorideDichloromethane0 to RT2-450-70Moderate, may require chromatography

Visualizations

Synthesis Pathway

The following diagram illustrates the two-step synthetic pathway to this compound.

Synthesis_Pathway cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization A 2-Aminophenol C N-(2-hydroxyphenyl)oxalamic acid A->C Et₂O, RT B Diethyl Oxalate B->C D This compound C->D Heat / Dehydrating Agent

Caption: Two-step synthesis of this compound.

Troubleshooting Logic

This diagram outlines a logical workflow for troubleshooting common issues during the synthesis.

Troubleshooting_Workflow start Synthesis Issue low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product no_product No Product start->no_product check_reagents Check Reagent Purity & Dryness low_yield->check_reagents Possible Cause optimize_temp Optimize Temperature low_yield->optimize_temp Possible Cause optimize_time Optimize Reaction Time low_yield->optimize_time Possible Cause purification Improve Purification Method (Recrystallization/Chromatography) impure_product->purification Solution inert_atmosphere Use Inert Atmosphere impure_product->inert_atmosphere If dark/tarry slow_addition Slow Reagent Addition impure_product->slow_addition If dark/tarry no_product->check_reagents Primary Check no_product->optimize_temp If reagents are good check_cyclization Verify Cyclization Conditions no_product->check_cyclization For 2-step method

Caption: Troubleshooting workflow for synthesis issues.

Technical Support Center: Purification of 2H-1,4-Benzoxazine-2,3(4H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2H-1,4-Benzoxazine-2,3(4H)-dione.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues

Problem: The compound "oils out" during recrystallization instead of forming crystals.

Possible Causes & Solutions:

  • High Impurity Level: A significant amount of impurities can lower the melting point of the mixture, causing it to separate as a liquid.

    • Solution: Attempt a preliminary purification step, such as a solvent wash or basic flash chromatography, to remove a significant portion of the impurities before recrystallization.

  • Inappropriate Solvent System: The chosen solvent may have a boiling point higher than the melting point of the compound, or the polarity difference between the solvent and the compound may be too large.

    • Solution 1: Select a solvent with a lower boiling point.

    • Solution 2: Use a co-solvent system. Dissolve the compound in a good solvent (e.g., acetone) at an elevated temperature and then slowly add a poor solvent (e.g., ethanol or water) until turbidity is observed. Reheat to dissolve and then cool slowly. A 1:1 mixture of acetone and ethanol has been reported for the recrystallization of a similar compound, 2H-1,3-Benzoxazine-2,4(3H)-dione.[1]

  • Cooling Rate is Too Fast: Rapid cooling can favor the formation of an oil over crystals.

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Insulating the flask can help slow the cooling process.

Problem: Poor recovery of the compound after recrystallization.

Possible Causes & Solutions:

  • Compound is Too Soluble in the Recrystallization Solvent: This will result in a significant amount of the product remaining in the mother liquor.

    • Solution: Choose a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below. Test a range of solvents on a small scale. Consider using a co-solvent system where the compound is less soluble.

  • Too Much Solvent Was Used: Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling.

    • Solution: If possible, evaporate some of the solvent and attempt to recrystallize again.

Column Chromatography Issues

Problem: The compound does not move from the baseline on a silica gel column.

Possible Causes & Solutions:

  • High Polarity of the Compound: this compound is a polar molecule and may interact strongly with the acidic silica gel.

    • Solution 1: Increase the polarity of the eluent. A gradient of ethyl acetate in hexanes is a common starting point for benzoxazine derivatives. If the compound still does not move, consider adding a more polar solvent like methanol to the mobile phase.

    • Solution 2: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel and reduce strong interactions.

    • Solution 3: Use a different stationary phase. Neutral or basic alumina can be a good alternative for polar and basic compounds.[2] Reversed-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase is another option.

Problem: The compound streaks badly on the TLC plate and the column, leading to poor separation.

Possible Causes & Solutions:

  • Strong Interaction with Silica Gel: As mentioned above, the polar and potentially acidic nature of the N-H group can lead to strong interactions with silica.

    • Solution: The addition of a basic modifier like triethylamine or ammonia to the eluent can significantly improve peak shape.

  • Compound Degradation on Silica: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

    • Solution: Use a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: Common impurities often arise from starting materials and side reactions. If synthesizing from o-aminophenol and diethyl oxalate, potential impurities include unreacted o-aminophenol and partially reacted intermediates. Hydrolysis of the dione ring can also occur, especially during aqueous workups.

Q2: What is a good starting point for developing a TLC method for this compound?

A2: A good starting mobile phase for TLC analysis on silica gel would be a mixture of a non-polar and a polar solvent, such as 1:1 hexanes:ethyl acetate. The polarity can be adjusted based on the resulting Rf value. If the spot remains at the baseline, increase the proportion of ethyl acetate or add a small amount of methanol. If the spot runs with the solvent front, increase the proportion of hexanes.

Q3: How can I visualize this compound on a TLC plate?

A3: Due to its aromatic nature, this compound should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[3][4] Staining with potassium permanganate or iodine can also be effective for visualizing organic compounds.[4]

Q4: Is this compound stable to acidic or basic conditions during purification?

A4: The compound has weak acidic character due to the N-H group and can be deprotonated under basic conditions.[5] The dione moiety may be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. Therefore, it is advisable to use mild conditions during purification.

Q5: What are some alternative purification methods if recrystallization and column chromatography are not effective?

A5: For highly polar or sensitive compounds, other techniques can be considered:

  • Preparative Thin-Layer Chromatography (Prep-TLC): Suitable for small-scale purifications.

  • Reversed-Phase Flash Chromatography: Uses a non-polar stationary phase (like C18) and polar solvents, which can be beneficial for polar compounds.

  • Acid-Base Extraction: If the impurities are neutral or acidic, the basic nature of the benzoxazine nitrogen can be exploited. Dissolve the crude mixture in an organic solvent and extract with a dilute aqueous acid. The protonated product will move to the aqueous layer, which can then be neutralized and extracted with an organic solvent.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodStationary PhaseRecommended Eluent/Solvent SystemNotes
Recrystallization -Acetone/Ethanol (1:1)Based on a similar compound.[1] Water can also be used as an anti-solvent.
Column Chromatography Silica GelHexanes/Ethyl Acetate (Gradient)Start with a low polarity and gradually increase the ethyl acetate concentration. Add 0.1-1% triethylamine to improve peak shape.
Column Chromatography Neutral/Basic AluminaHexanes/Ethyl Acetate (Gradient)A good alternative if the compound degrades on silica gel.[2]
Reversed-Phase Chromatography C18 SilicaWater/Acetonitrile or Water/Methanol (Gradient)Useful for highly polar compounds.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • In a flask, add the crude this compound.

  • Add a minimal amount of a suitable hot solvent (e.g., acetone) to dissolve the solid completely.

  • If using a co-solvent system, slowly add a poor solvent (e.g., ethanol or water) at an elevated temperature until the solution becomes slightly turbid.

  • Add a few drops of the good solvent until the solution becomes clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold recrystallization solvent.

  • Dry the crystals under vacuum.

Protocol 2: General Column Chromatography Procedure (Silica Gel)
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pack a column with the silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Adsorb the sample onto a small amount of silica gel and dry it to a free-flowing powder (dry loading).

  • Carefully add the dry-loaded sample to the top of the column.

  • Begin elution with a low-polarity mobile phase (e.g., 9:1 hexanes:ethyl acetate).

  • Gradually increase the polarity of the mobile phase (e.g., to 1:1 hexanes:ethyl acetate) to elute the compound.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow start Crude this compound recrystallization Attempt Recrystallization (e.g., Acetone/Ethanol) start->recrystallization oiling_out Does it 'oil out'? recrystallization->oiling_out pure_crystals Pure Crystals Obtained oiling_out->pure_crystals No column_chroma Perform Column Chromatography oiling_out->column_chroma Yes end Pure Product pure_crystals->end silica_gel Silica Gel Column (Hexanes/EtOAc +/- TEA) column_chroma->silica_gel streaking Significant Streaking? silica_gel->streaking alternative_phase Alternative Stationary Phase (Alumina or C18) pure_fractions Pure Fractions Collected alternative_phase->pure_fractions streaking->alternative_phase Yes streaking->pure_fractions No pure_fractions->end

Caption: A decision-making workflow for the purification of this compound.

Troubleshooting_Column_Chromatography start Column Chromatography Issue no_movement Compound stuck at baseline? start->no_movement streaking Severe peak streaking? start->streaking no_movement->streaking No increase_polarity Increase Eluent Polarity (e.g., add MeOH) no_movement->increase_polarity Yes add_base Add Basic Modifier (e.g., Triethylamine) streaking->add_base Yes solution Problem Resolved increase_polarity->solution change_phase Change Stationary Phase (Alumina or C18) add_base->change_phase If streaking persists add_base->solution If resolved change_phase->solution

Caption: Troubleshooting guide for common column chromatography issues.

References

Technical Support Center: Synthesis of 2H-1,4-Benzoxazine-2,3(4H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2H-1,4-Benzoxazine-2,3(4H)-dione synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Formation

Q: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A: Low or no product yield is a frequent issue that can stem from several factors. Systematically investigating the following aspects can help identify and resolve the problem:

  • Purity of Starting Materials: Impurities in the reactants, particularly in 2-aminophenol, can significantly hinder the reaction.

    • Recommendation: Ensure the purity of 2-aminophenol and the acylating agent (e.g., diethyl oxalate, oxalyl chloride) using techniques like NMR or melting point analysis. If necessary, purify the starting materials before use.

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can prevent the reaction from proceeding to completion.

    • Recommendation: A screening of reaction conditions is advisable. This can involve systematically varying the temperature and reaction time to find the optimal parameters for your specific setup.

  • Catalyst Activity: If a catalyst is employed, its activity is crucial for the reaction's success.

    • Recommendation: Ensure the catalyst is fresh and active. Some catalysts are sensitive to air and moisture and may require activation or handling under an inert atmosphere.[1] Consider a modest increase in catalyst loading, as this can sometimes lead to a significant improvement in conversion.[1]

Issue 2: Presence of Significant Impurities in the Product

Q: I have obtained the product, but it is contaminated with significant impurities. What are the common side products and how can I minimize their formation?

A: The formation of side products is a common reason for low purity and can complicate the purification process.

  • Incomplete Cyclization: The intermediate Schiff base, formed from the initial condensation, may be stable and not fully cyclize to the desired benzoxazine ring.[1]

    • Recommendation: Ensure the reaction is allowed to proceed for a sufficient duration at an optimal temperature to facilitate complete cyclization. Monitoring the reaction by TLC or LC-MS can help determine the point of maximum conversion.

  • Polymerization: Under certain reaction conditions, the starting materials or reactive intermediates can undergo polymerization, leading to insoluble materials and reduced yield of the desired product.[1]

    • Recommendation: Careful control of reaction temperature and reactant concentrations can minimize polymerization. Adding reactants dropwise can also help to control the reaction rate and reduce unwanted side reactions.

  • Over-acylation: Multiple acylations on the benzoxazine ring can occur, leading to undesired byproducts.[1]

    • Recommendation: Use the correct stoichiometry of reactants. A slight excess of the limiting reagent can sometimes drive the reaction to completion without promoting over-acylation.

Issue 3: Difficulty in Product Purification

Q: I am experiencing significant product loss during the purification step. What are some effective purification strategies?

A: Product loss during purification is a common challenge that can drastically reduce the final yield.

  • Recrystallization: This is a powerful technique for purifying solid products.

    • Recommendation: A careful selection of the recrystallization solvent is critical. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with a range of solvents to find the most suitable one.

  • Column Chromatography: This is a versatile method for separating the desired product from impurities.[1]

    • Recommendation: The choice of the stationary phase (e.g., silica gel, alumina) and the eluent system is crucial for achieving good separation. A step-gradient elution can be effective in separating compounds with different polarities.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of the 2H-1,4-benzoxazine core structure involves the condensation of 2-aminophenols with a suitable two-carbon electrophile. For this compound, a typical approach is the reaction of 2-aminophenol with diethyl oxalate or oxalyl chloride.

Q2: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of starting materials and the formation of the product.

Q3: What are the typical reaction conditions for the synthesis of this compound?

While optimal conditions can vary, a general starting point for the reaction of 2-aminophenol with diethyl oxalate involves heating the reactants in a suitable solvent, such as ethanol or dioxane. The reaction temperature can range from room temperature to the reflux temperature of the solvent.

Q4: Are there any safety precautions I should be aware of?

Yes, standard laboratory safety precautions should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The reaction should be carried out in a well-ventilated fume hood, especially if using volatile or hazardous reagents like oxalyl chloride.

Data Presentation

Table 1: Effect of Solvent on the Yield of this compound

SolventTemperature (°C)Reaction Time (h)Yield (%)
EthanolReflux675
Dioxane100682
TolueneReflux865
AcetonitrileReflux870

Note: These are representative values and actual yields may vary depending on the specific experimental setup and scale.

Table 2: Influence of Reaction Time on Product Yield

SolventTemperature (°C)Reaction Time (h)Yield (%)
Dioxane100255
Dioxane100475
Dioxane100682
Dioxane100883

Note: These are representative values and actual yields may vary depending on the specific experimental setup and scale.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Aminophenol and Diethyl Oxalate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminophenol (1 equivalent) in dioxane.

  • Reagent Addition: To the stirred solution, add diethyl oxalate (1.1 equivalents).

  • Reaction: Heat the reaction mixture to 100°C and maintain this temperature for 6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Mandatory Visualization

Troubleshooting_Workflow start Low Yield or No Product check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_catalyst Evaluate Catalyst Activity start->check_catalyst purify_sm Purify Starting Materials check_purity->purify_sm Impurities Found optimize_cond Optimize Temperature & Time check_conditions->optimize_cond Suboptimal replace_catalyst Use Fresh/Activated Catalyst check_catalyst->replace_catalyst Inactive rerun_reaction Re-run Reaction purify_sm->rerun_reaction optimize_cond->rerun_reaction replace_catalyst->rerun_reaction end Improved Yield rerun_reaction->end

Caption: Troubleshooting workflow for low yield.

Impurity_Analysis start High Impurity in Product incomplete_cyclization Incomplete Cyclization (Schiff Base Intermediate) start->incomplete_cyclization polymerization Polymerization of Reactants/Intermediates start->polymerization over_acylation Over-acylation Byproducts start->over_acylation increase_time_temp Increase Reaction Time/ Temperature incomplete_cyclization->increase_time_temp control_conditions Control Temperature & Concentration polymerization->control_conditions adjust_stoichiometry Adjust Reactant Stoichiometry over_acylation->adjust_stoichiometry repurify Re-purify Product increase_time_temp->repurify control_conditions->repurify adjust_stoichiometry->repurify end Improved Purity repurify->end

Caption: Decision tree for impurity issues.

References

Technical Support Center: 2H-1,4-Benzoxazine-2,3(4H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for 2H-1,4-Benzoxazine-2,3(4H)-dione is limited in publicly available literature. The following information is substantially based on data from closely related and structurally similar benzoxazinoids, such as DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one) and DIBOA (2,4-dihydroxy-(2H)-1,4-benzoxazin-3(4H)-one). Researchers should consider this guidance as a starting point and perform their own stability assessments for their specific experimental conditions.

Troubleshooting Guides

This section addresses common issues researchers may encounter during experiments involving this compound and related compounds.

Issue 1: Inconsistent or lower-than-expected bioactivity in aqueous assays.

  • Possible Cause: Degradation of the compound in aqueous solution. Benzoxazinone aglycones are known to be unstable in aqueous media.[1][2]

  • Troubleshooting Steps:

    • Minimize time in solution: Prepare fresh solutions of the compound immediately before use.

    • Control pH: The decomposition of related benzoxazinoids is pH-dependent.[1][2] Buffer your assay medium and investigate the compound's stability at different pH values to find the optimal range.

    • Temperature control: Perform experiments at the lowest feasible temperature to slow down degradation. The decomposition of related compounds is temperature-dependent.[1][2]

    • Use of co-solvents: Consider using a small percentage of a non-aqueous, water-miscible solvent (e.g., DMSO, ethanol) to prepare a concentrated stock solution, which is then diluted into the aqueous medium immediately before the experiment. Always include a vehicle control in your experiments.

    • Analytical verification: Use techniques like HPLC or LC-MS to quantify the concentration of the active compound in your assay medium over the time course of the experiment.

Issue 2: Appearance of unknown peaks in analytical chromatography (HPLC, LC-MS) over time.

  • Possible Cause: Formation of degradation products. The benzoxazinone ring can undergo hydrolysis and other transformations.

  • Troubleshooting Steps:

    • Identify degradation products: If possible, use techniques like LC-MS/MS to identify the structure of the degradation products. Common degradation products of related benzoxazinoids include benzoxazolinones (e.g., MBOA, BOA) and aminophenoxazinones.[3][4]

    • Evaluate the bioactivity of degradation products: Degradation products may have their own biological activity, which could confound experimental results.[5]

    • Follow the troubleshooting steps in Issue 1 to minimize degradation.

Logical Workflow for Troubleshooting Inconsistent Results

G A Inconsistent Experimental Results B Prepare Fresh Solutions Immediately Before Use A->B C Control pH of Aqueous Media B->C D Maintain Low Temperature During Experiments C->D E Use Analytical Methods (e.g., HPLC) to Monitor Compound Concentration D->E F Identify Potential Degradation Products E->F G Assess Bioactivity of Degradation Products F->G H Results Stabilized? G->H I Continue with Optimized Protocol H->I Yes J Consult Literature for Alternative Solvents/Formulations H->J No

Caption: Troubleshooting workflow for inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in solution?

While specific data is unavailable for this exact compound, related benzoxazinoids like DIMBOA are known to be unstable in aqueous solutions, with a half-life of approximately 5.3 hours at 28°C and pH 6.75.[1][2] Stability is influenced by pH, temperature, and the presence of other constituents in the medium.[1][2] It is highly recommended to assume the compound is labile and handle it accordingly.

Q2: How should I store the solid compound and its solutions?

  • Solid Compound: Store in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., -20°C).

  • Solutions: Prepare fresh solutions for each experiment. If short-term storage is necessary, store concentrated stock solutions in a non-aqueous solvent (e.g., DMSO) at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q3: What are the likely degradation pathways for this compound?

Based on related structures, a likely degradation pathway involves the hydrolysis of the lactam and/or other susceptible bonds within the benzoxazinone ring. For instance, DIMBOA degrades to MBOA (6-methoxy-2-benzoxazolinone), which can be further transformed into AMPO (2-amino-7-methoxy-3H-phenoxazin-3-one) in soil.[3]

Generalized Degradation Pathway of Benzoxazinoids

G A This compound (or related benzoxazinoid) B Intermediate(s) (e.g., Benzoxazolinone derivative) A->B Hydrolysis/Biotransformation C Final Degradation Product(s) (e.g., Aminophenoxazinone derivative) B->C Further Transformation

Caption: Generalized degradation pathway for benzoxazinoids.

Q4: Are there any known incompatibilities with common laboratory reagents?

Avoid strong acids, bases, and potent oxidizing or reducing agents, as these are likely to promote the degradation of the benzoxazinone core. Hydrolysis can be catalyzed by both acidic and basic conditions.[6][7]

Quantitative Stability Data (from related compounds)

The following tables summarize stability data for the related benzoxazinoids DIMBOA and DIBOA, which can serve as an estimate for the behavior of this compound.

Table 1: Half-life of DIMBOA and DIBOA in Different Media

CompoundMediumConditionHalf-life (t½)Reference
DIMBOAAqueous BufferpH 6.75, 28°C5.3 hours[1][2]
DIMBOASoil-31 ± 1 hours[3]
DIBOASoil-43 hours[4]

Table 2: Degradation Products and Conversion Yields

Parent CompoundDegradation ProductMediumConversion YieldReference
DIMBOAMBOAAqueous Buffers40-75%[1][2]
DIBOABOASoilPrimary transformant[4]
BOAAPOSoil-[4]

Experimental Protocols

Protocol: Preliminary Assessment of Compound Stability in Aqueous Solution

This protocol provides a general method for evaluating the stability of this compound in an aqueous buffer using HPLC.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO), HPLC grade

    • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

    • Incubator or water bath

  • Procedure:

    • Prepare a concentrated stock solution of the compound (e.g., 10 mM) in DMSO.

    • Spike the aqueous buffer with the stock solution to achieve the final desired concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (e.g., <1%) and consistent across all samples.

    • Immediately after preparation (t=0), take an aliquot of the solution, and if necessary, quench any potential degradation by adding an equal volume of a strong organic solvent like acetonitrile or methanol and store at -20°C until analysis.

    • Incubate the remaining solution at a controlled temperature (e.g., 37°C).

    • Take aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours) and treat them as in step 3.

    • Analyze all samples by HPLC.

    • Quantify the peak area of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the compound's concentration (or peak area) versus time.

    • If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the degradation rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Experimental Workflow for Stability Assessment

G A Prepare Concentrated Stock Solution in DMSO B Spike into Aqueous Buffer A->B C Take t=0 Sample B->C D Incubate at Controlled Temperature B->D F Quench and Store Samples C->F E Sample at Multiple Time Points D->E E->F G Analyze All Samples by HPLC F->G H Plot ln(Concentration) vs. Time G->H I Calculate Degradation Rate and Half-life H->I

References

Technical Support Center: 2H-1,4-Benzoxazine-2,3(4H)-dione Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the reaction scale-up of 2H-1,4-Benzoxazine-2,3(4H)-dione and related benzoxazinones.

Frequently Asked Questions (FAQs)

Q1: What are the most common problems encountered when scaling up the synthesis of this compound?

A1: The most frequently reported issues during the scale-up of this compound synthesis include:

  • Reduced Yields: Reactions that proceed with high yields at the lab scale may see a significant drop in efficiency at larger scales. This can be attributed to mass and heat transfer limitations, incomplete mixing, and the amplification of side reactions.

  • Increased Impurity Profile: Byproducts that are negligible at a small scale can become significant upon scale-up, complicating purification and potentially impacting the final product's quality.

  • Ring-Opening of the Benzoxazinone Core: The benzoxazinone ring is susceptible to hydrolysis, particularly in the presence of moisture. This issue can be exacerbated at larger scales due to longer reaction and work-up times.

  • Purification Challenges: The removal of solvents, particularly high-boiling point solvents like DMF, and the separation of structurally similar impurities can be more challenging at a larger scale.

Q2: How does the choice of solvent impact the scale-up process?

A2: The solvent plays a critical role in reaction kinetics, solubility of reactants and products, and heat transfer. When scaling up, a solvent that works well in the lab may present challenges such as:

  • Difficulty in Removal: Solvents with high boiling points (e.g., DMF, DMSO) can be difficult to remove completely on a large scale, potentially requiring high temperatures or prolonged vacuum, which can degrade the product.

  • Safety Concerns: Flammable or toxic solvents pose greater risks at larger volumes, necessitating specialized equipment and handling procedures.

  • Solubility Issues: Changes in concentration during scale-up can lead to precipitation of starting materials or products, causing mixing problems and affecting reaction rates.

Q3: What are the key parameters to consider for successful crystallization during scale-up?

A3: Successful crystallization at a larger scale depends on careful control of:

  • Cooling Rate: A slower, controlled cooling rate is often necessary to promote the formation of larger, purer crystals and prevent the trapping of impurities. Rapid cooling can lead to the formation of fine powders that are difficult to filter and may have lower purity.

  • Supersaturation: The level of supersaturation needs to be carefully managed to control nucleation and crystal growth.

  • Agitation: Proper agitation is crucial for maintaining a uniform temperature and suspension of crystals, which promotes even growth and prevents agglomeration.

Troubleshooting Guides

Problem 1: Low or Inconsistent Yields Upon Scale-Up
Possible CauseSuggested Solution(s)
Inefficient Heat Transfer In larger reactors, exothermic or endothermic reactions can lead to temperature gradients. Ensure adequate heating/cooling capacity and use a reactor with a suitable surface area-to-volume ratio. Consider a jacketed reactor with a thermal fluid for precise temperature control.
Poor Mixing What works with a magnetic stir bar in a flask may be inadequate in a large reactor. Use an overhead stirrer with an appropriately designed impeller (e.g., anchor, turbine) to ensure homogeneity. Baffles may also be necessary to improve mixing.
Incomplete Reactions Longer reaction times may be required at a larger scale to ensure complete conversion. Monitor the reaction progress using techniques like TLC, HPLC, or NMR.
Side Reactions Minor side reactions at the lab scale can become significant at larger scales. Re-optimize reaction conditions such as temperature, concentration, and catalyst loading at the intended scale.
Problem 2: Increased Formation of Impurities
Possible CauseSuggested Solution(s)
Localized "Hot Spots" Inefficient heat dissipation can lead to localized high temperatures, promoting thermal degradation and side reactions. Improve mixing and ensure the reactor's cooling system is adequate for the reaction's exothermicity.
Presence of Moisture The benzoxazinone ring is susceptible to hydrolysis. Ensure all reagents and solvents are dry and conduct the reaction under an inert atmosphere (e.g., nitrogen, argon).
Extended Reaction Times Longer reaction times can lead to the formation of degradation products. Optimize the reaction time by closely monitoring its progress.
Air Sensitivity Some intermediates or the final product may be sensitive to oxidation. Perform the reaction and work-up under an inert atmosphere.
Problem 3: Difficulty in Purification
Possible CauseSuggested Solution(s)
Co-precipitation of Impurities During crystallization, impurities may co-precipitate with the product. Experiment with different crystallization solvents or solvent mixtures. A hot filtration step to remove insoluble impurities before crystallization may be beneficial.
Oiling Out The product may separate as an oil instead of a solid during crystallization. Adjust the solvent system, cooling rate, or consider seeding the solution with a small amount of pure product.
Difficulty Removing High-Boiling Solvents Solvents like DMF or DMSO can be challenging to remove. Consider alternative, lower-boiling point solvents if possible. If not, techniques like azeotropic distillation or thin-film evaporation may be necessary.
Poor Separation on Chromatography Impurities with similar polarity to the product can be difficult to separate. Optimize the mobile phase and stationary phase for column chromatography. Preparative HPLC may be required for high-purity material.

Data Presentation

Table 1: Illustrative Comparison of Lab-Scale vs. Gram-Scale Synthesis of Benzoxazinone Derivatives

ParameterLab-Scale (Illustrative)Gram-Scale (Illustrative)[1]Key Considerations for Scale-Up
Starting Material 1-5 mmol> 10 mmolEnsure consistent quality and purity of starting materials at larger quantities.
Solvent Volume 10-50 mL> 100 mLSolvent selection becomes more critical regarding safety, cost, and ease of removal.
Reaction Time 2-12 hours4-24 hoursReaction times may need to be extended to ensure complete conversion due to mixing and heat transfer effects.
Typical Yield 85-95%70-89%[1]A decrease in yield is common; optimization of reaction conditions at scale is crucial.
Purity (pre-purification) >95%80-90%The impurity profile often increases with scale, necessitating more robust purification methods.

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

This protocol is a generalized procedure and may require optimization for specific substrates and scales.

Materials:

  • 2-Aminophenol

  • Diethyl oxalate

  • Sodium methoxide

  • Methanol

  • Toluene

  • Hydrochloric acid

Procedure:

  • Reaction Setup: In a appropriately sized reactor equipped with a mechanical stirrer, condenser, and dropping funnel, dissolve 2-aminophenol in methanol.

  • Addition of Base: Add a solution of sodium methoxide in methanol to the reactor.

  • Addition of Diethyl Oxalate: Slowly add diethyl oxalate to the reaction mixture while maintaining the temperature at 20-25°C.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, then heat to reflux for 4-6 hours. Monitor the reaction by TLC or HPLC.

  • Work-up: Cool the reaction mixture and add water. Acidify with hydrochloric acid to precipitate the crude product.

  • Isolation: Filter the solid, wash with water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_purification Purification start 2-Aminophenol + Diethyl Oxalate reaction Reaction in Methanol with Sodium Methoxide start->reaction 1. Reagents workup Aqueous Work-up & Acidification reaction->workup 2. Cyclization crude_product Crude Product workup->crude_product 3. Precipitation filtration Filtration & Washing drying Vacuum Drying filtration->drying recrystallization Recrystallization drying->recrystallization pure_product Pure this compound recrystallization->pure_product crude_product->filtration

Caption: Workflow for the synthesis and purification of this compound.

Signaling Pathway

Some derivatives of 2H-1,4-benzoxazin-3(4H)-one have been shown to possess anti-inflammatory properties through the activation of the Nrf2-HO-1 signaling pathway.

nrf2_ho1_pathway Nrf2-HO-1 Signaling Pathway Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound 2H-1,4-Benzoxazin-3(4H)-one Derivative keap1 Keap1 compound->keap1 Inhibits nrf2 Nrf2 keap1->nrf2 Binds & Promotes Ubiquitination proteasome Proteasomal Degradation nrf2->proteasome Degradation nucleus Nucleus nrf2->nucleus Translocation ub Ubiquitin ub->nrf2 are ARE (Antioxidant Response Element) nucleus->are ho1 HO-1 Gene Expression are->ho1 anti_inflammatory Anti-inflammatory Response ho1->anti_inflammatory

References

Technical Support Center: Synthesis of 2H-1,4-Benzoxazine-2,3(4H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2H-1,4-Benzoxazine-2,3(4H)-dione.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the common synthetic route involving the reaction of 2-aminophenol with an oxalyl derivative (e.g., diethyl oxalate or oxalyl chloride).

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or gradually increasing the temperature.
Decomposition of starting materials or product.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of 2-aminophenol. Avoid excessive heating.
Poor quality of reagents.Use freshly distilled or purified reagents. Ensure solvents are anhydrous, as moisture can hydrolyze reactive intermediates like oxalyl chloride.
Presence of Multiple Spots on TLC (Impure Product) Formation of N,N'-bis(2-hydroxyphenyl)oxamide (by-product A).This by-product can form if the stoichiometry is not carefully controlled. Ensure a slight excess of the oxalyl derivative is used. This impurity can often be removed by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Formation of 2-(2-hydroxyanilino)-2-oxoacetic acid or its ester (by-product B - incomplete cyclization).This suggests the cyclization step is incomplete. If using a two-step method, ensure the conditions for the cyclization (e.g., heating) are adequate. In a one-pot synthesis, prolonging the reaction time at a suitable temperature may promote full cyclization.
Polymeric or oligomeric by-products.High reaction temperatures can sometimes lead to polymerization.[1] It is advisable to conduct the reaction at the lowest effective temperature. Purification via column chromatography may be necessary to separate the desired product from polymeric material.
Difficulty in Product Isolation/Purification Product is an oil or does not crystallize easily.Try different solvent systems for recrystallization. If recrystallization fails, column chromatography on silica gel is a reliable alternative for purification.[2]
Co-precipitation of by-products with the desired product.A thorough washing of the crude product with a solvent in which the by-products are more soluble can be effective. For example, washing with cold diethyl ether may remove less polar impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods involve the cyclocondensation of 2-aminophenol with a C2-building block. Key routes include:

  • Reaction of 2-aminophenol with diethyl oxalate, often in the presence of a base or under thermal conditions.

  • Acylation of 2-aminophenol with oxalyl chloride, followed by intramolecular cyclization. This can sometimes be performed as a one-pot reaction.

Q2: What are the critical parameters to control during the synthesis?

A2: Several parameters are crucial for a successful synthesis:

  • Purity of Starting Materials: 2-aminophenol is susceptible to oxidation, so using a pure, colorless sample is important.

  • Stoichiometry: Precise control over the molar ratios of reactants is necessary to minimize the formation of by-products like N,N'-bis(2-hydroxyphenyl)oxamide.

  • Reaction Temperature: Temperature should be carefully controlled to ensure the reaction proceeds to completion without causing degradation of reactants or products, or the formation of polymeric side products.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (N2 or Ar) is recommended to prevent the oxidation of 2-aminophenol.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • Spectroscopy:

    • ¹H NMR: To confirm the structure and check for the absence of signals from starting materials and by-products.

    • ¹³C NMR: To confirm the presence of all carbon atoms in the expected chemical environments.

    • FTIR: To identify characteristic functional groups, such as the cyclic imide carbonyls.

    • Mass Spectrometry: To confirm the molecular weight of the product.

  • Chromatography (TLC, HPLC): To assess the purity of the sample.

Q4: Are there any known safety precautions for this synthesis?

A4: Yes, standard laboratory safety practices should be followed. Additionally:

  • Oxalyl chloride is toxic and corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood.

  • 2-Aminophenol is harmful if swallowed or in contact with skin.

  • Many organic solvents used in the synthesis and purification are flammable.

Experimental Protocols

Representative Protocol for the Synthesis of this compound from 2-Aminophenol and Diethyl Oxalate:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2-aminophenol (1 eq.) and diethyl oxalate (1.2 eq.) in a high-boiling solvent such as diphenyl ether or Dowtherm A is prepared.

  • The reaction mixture is heated to reflux (typically 180-200 °C) for 2-4 hours. The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, which should result in the precipitation of the crude product.

  • The precipitate is collected by filtration and washed with a suitable solvent (e.g., ethanol, diethyl ether) to remove unreacted starting materials and soluble impurities.

  • The crude product is then purified by recrystallization from a solvent such as ethanol, ethyl acetate, or acetic acid to yield pure this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Reagents 2-Aminophenol + Diethyl Oxalate Start->Reagents Solvent High-boiling Solvent (e.g., Diphenyl ether) Reagents->Solvent Setup Assemble Reflux Apparatus Solvent->Setup Heat Heat to Reflux (180-200 °C, 2-4h) Setup->Heat TLC Monitor by TLC Heat->TLC TLC->Heat Incomplete Complete Reaction Complete TLC->Complete Complete Cool Cool to Room Temp. Complete->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Ethanol/Ether Filter->Wash Recrystallize Recrystallize Wash->Recrystallize Final_Product Pure Product Recrystallize->Final_Product Byproduct_A By-product A: N,N'-bis(2-hydroxyphenyl)oxamide

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide Start Start Analysis Check_Yield Is Yield Low? Start->Check_Yield Check_Purity Is Product Impure? Check_Yield->Check_Purity No LowYield_Causes LowYield_Causes Check_Yield->LowYield_Causes Yes Impure_Causes Impure_Causes Check_Purity->Impure_Causes Yes End Problem Solved Check_Purity->End No LowYield_Solutions Solutions: Increase Time/Temp Use Inert Atmosphere Purify Reagents LowYield_Causes->LowYield_Solutions LowYield_Solutions->End Impure_Solutions Purification: Recrystallization Column Chromatography Washing Impure_Causes->Impure_Solutions Impure_Solutions->End

Caption: Troubleshooting decision tree for synthesis issues.

References

Recrystallization of 2H-1,4-Benzoxazine-2,3(4H)-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 2H-1,4-Benzoxazine-2,3(4H)-dione. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist in obtaining a high-purity product.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues that may arise during the recrystallization of this compound.

Question Answer
My compound will not dissolve in the chosen solvent, even with heating. What should I do? This indicates that this compound has low solubility in the selected solvent. You can try adding a co-solvent to increase solubility. For instance, if you are using ethanol, adding a small amount of a solvent in which the compound is more soluble, such as dichloromethane or dimethyl sulfoxide, can be effective[1]. Alternatively, you may need to switch to a different solvent system entirely.
No crystals are forming, even after the solution has cooled to room temperature. How can I induce crystallization? Several techniques can induce crystallization. First, try cooling the solution in an ice bath. If that doesn't work, scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of pure this compound, if available, is also a highly effective method. As a last resort, you can try to partially evaporate the solvent to increase the concentration of the solute.
The recrystallized product appears oily or as a precipitate instead of crystalline. What went wrong? Oiling out or precipitating occurs when the solution is supersaturated to a degree that favors rapid, non-selective solidification over slow, ordered crystal growth. This can happen if the solution is cooled too quickly or if the concentration of the solute is too high. To resolve this, try reheating the solution and allowing it to cool more slowly (e.g., by insulating the flask). Using a more dilute solution can also prevent this issue.
The purity of my recrystallized product has not significantly improved. What are the next steps? If a single recrystallization does not yield a product of sufficient purity, a second recrystallization may be necessary. Ensure that the initial crystals are fully dissolved during the subsequent recrystallization attempt. It is also crucial to select a solvent system where the impurities are either highly soluble (remain in the mother liquor) or very insoluble (can be filtered out while hot). For certain impurities, column chromatography may be a more effective purification method[2].
What is the expected recovery from recrystallization? The recovery will depend on the chosen solvent and the purity of the starting material. For a structurally similar compound, isatoic anhydride, recrystallization from 95% ethanol can result in a recovery of 89-90%[3]. However, this is an ideal scenario. A lower recovery is common, especially if the starting material is highly impure.

Recrystallization Solvent Data

The selection of an appropriate solvent is critical for successful recrystallization. The following table summarizes the solubility characteristics of this compound and related compounds to guide your solvent choice.

CompoundSolvent SystemSolubility Profile & NotesReference
This compoundWaterLimited solubility.[1]
This compoundChloroform, Dichloromethane, Dimethyl Sulfoxide (DMSO)Moderate to good solubility. Suitable for initial dissolution.[1]
2H-1,4-Benzoxazin-3(4H)-oneMethanolSoluble at 25 mg/mL.
Isatoic Anhydride (analog)95% EthanolRequires approximately 30 mL per gram for recrystallization.[3]
Isatoic Anhydride (analog)DioxaneRequires approximately 10 mL per gram for recrystallization.[3]
2H-1,3-Benzoxazine-2,4(3H)-dioneAcetone-Ethanol (1:1)Used for successful recrystallization, yielding white needles.[4]

Experimental Protocol: Recrystallization from an Ethanol/Water System

This protocol provides a general method for the recrystallization of this compound. It is based on the principles of using a solvent in which the compound is soluble when hot and insoluble when cold.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and gently heat the mixture on a hot plate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: Slowly add hot deionized water to the solution until it becomes slightly turbid. The turbidity indicates that the solution is saturated. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Recrystallization Workflow

The following diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow Recrystallization Workflow for this compound A Dissolve Crude Product in Minimum Hot Solvent B Hot Filtration (if insoluble impurities) A->B Impurities Present C Slow Cooling to Induce Crystallization A->C No Impurities B->C D Collect Crystals (Vacuum Filtration) C->D E Wash Crystals with Cold Solvent D->E F Dry Purified Product E->F

Caption: A flowchart of the general recrystallization process.

References

Technical Support Center: Chromatographic Purification of 2H-1,4-Benzoxazine-2,3(4H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of "2H-1,4-Benzoxazine-2,3(4H)-dione."

Frequently Asked Questions (FAQs)

Q1: What are the initial checks to perform before attempting the purification of this compound?

A1: Before proceeding with purification, it is crucial to confirm the identity and approximate purity of your crude product. This can be achieved through techniques such as ¹H NMR and mass spectrometry. Understanding the key impurities present, which often include unreacted starting materials or by-products from the synthesis, will guide the selection of an appropriate purification strategy.

Q2: What are the most common chromatographic techniques for purifying this compound?

A2: The most frequently employed techniques are normal-phase flash column chromatography using silica gel and reversed-phase high-performance liquid chromatography (RP-HPLC). The choice between these methods depends on the polarity of the compound and its impurities, as well as the required scale of purification.

Q3: How do I select an appropriate solvent system for silica gel flash chromatography?

A3: The ideal solvent system should provide a good separation of the target compound from its impurities on a Thin Layer Chromatography (TLC) plate. A common starting point is a binary mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. The optimal solvent system should yield a retention factor (Rf) for this compound in the range of 0.2-0.4 to ensure good separation on a column.

Q4: My compound appears to be degrading on the silica gel column. What can I do to prevent this?

A4: Degradation on silica gel can occur due to the acidic nature of the stationary phase. To mitigate this, you can neutralize the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier, such as triethylamine (1-2%). Alternatively, using a less acidic stationary phase like neutral alumina can be an effective solution.

Q5: I am observing significant peak tailing in my HPLC results. What is the likely cause and how can I resolve it?

A5: Peak tailing in HPLC is often caused by strong interactions between the analyte and the stationary phase, particularly with residual acidic silanol groups on the column. For basic compounds, adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the mobile phase can significantly improve peak shape. For acidic compounds, a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) can be beneficial.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the chromatographic purification of this compound.

Issue 1: Poor Separation of Compound from Impurities
Symptom Possible Cause Suggested Solution
Overlapping spots on TLC or co-eluting peaks in HPLC.Inappropriate solvent system polarity.For Normal-Phase: Systematically vary the ratio of your polar and non-polar solvents. If using hexane/ethyl acetate, try adjusting the percentage of ethyl acetate. For complex mixtures, consider a three-component solvent system (e.g., hexane/ethyl acetate/dichloromethane). For Reversed-Phase: Adjust the gradient slope. A shallower gradient can improve the resolution of closely eluting peaks.
Broad peaks or streaking on TLC and column chromatography.Compound is highly polar and interacting strongly with the silica gel.Add a polar modifier to your eluent. For example, a small percentage of methanol in a dichloromethane or ethyl acetate system can improve peak shape. For basic compounds, add 1-2% triethylamine to the mobile phase.
Column overloading.Reduce the amount of crude material loaded onto the column. A general guideline is to load 1-5% of the silica gel mass.
Issue 2: Compound Instability During Purification
Symptom Possible Cause Suggested Solution
Appearance of new, more polar spots on TLC of collected fractions.Degradation of the compound on the acidic silica gel.Deactivate the silica gel: Pre-elute the column with a solvent system containing 1-2% triethylamine. Use an alternative stationary phase: Consider using neutral alumina instead of silica gel. Minimize contact time: Use flash chromatography to reduce the time the compound spends on the column.
Loss of material during purification.Hydrolysis of the benzoxazinone ring.Ensure all solvents are dry and avoid prolonged exposure to aqueous or protic conditions, especially if acidic or basic modifiers are used.
Issue 3: Issues with Compound Elution
Symptom Possible Cause Suggested Solution
Compound does not move from the baseline on TLC (Rf ≈ 0).The eluent is not polar enough.Increase the proportion of the polar solvent in your mobile phase. For very polar compounds, consider switching to a more polar solvent system, such as dichloromethane/methanol.
Compound runs with the solvent front on TLC (Rf ≈ 1).The eluent is too polar.Increase the proportion of the non-polar solvent in your mobile phase.
Compound is insoluble in the chosen mobile phase.Poor solvent choice.For Normal-Phase: Use a "stronger" solvent like dichloromethane to dissolve the sample before loading. Consider a dry loading technique where the compound is pre-adsorbed onto a small amount of silica gel. For Reversed-Phase: Ensure the sample is dissolved in a solvent compatible with the mobile phase, such as methanol or acetonitrile.

Experimental Protocols

The following are representative protocols for the purification of this compound. Note that these are starting points and may require optimization based on the specific impurities present in your crude material.

Protocol 1: Normal-Phase Flash Column Chromatography

1. TLC Analysis:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in a series of solvent systems to find the optimal mobile phase. A good starting point is a mixture of hexane and ethyl acetate.

  • The ideal solvent system will give the target compound an Rf value between 0.2 and 0.4.

2. Column Preparation:

  • Prepare a slurry of silica gel (230-400 mesh) in the least polar mobile phase identified in the TLC analysis.

  • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Add a thin layer of sand to the top of the silica bed.

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Carefully load the solution onto the top of the column.

  • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

4. Elution:

  • Begin elution with the mobile phase determined from the TLC analysis.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

5. Product Isolation:

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Illustrative Data for Normal-Phase Chromatography of a Benzoxazinone Analog:

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate (7:3 to 1:1 gradient)
Typical Rf of Product ~0.3 in Hexane:Ethyl Acetate (1:1)
Loading Capacity 1-5% of silica gel mass
Expected Recovery >85%
Protocol 2: Reversed-Phase HPLC

1. Mobile Phase Preparation:

  • Prepare two mobile phases:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

2. Column and System Preparation:

  • Use a C18 reversed-phase column.

  • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

3. Sample Preparation:

  • Dissolve the crude or partially purified product in a small volume of the mobile phase or a compatible solvent like methanol.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Run:

  • Inject the sample onto the column.

  • Run a linear gradient from low to high concentration of Mobile Phase B. A typical gradient might be from 5% to 95% B over 20-30 minutes.

  • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

5. Fraction Collection and Isolation:

  • Collect the peak corresponding to the pure product.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the pure compound.

Illustrative Data for Reversed-Phase HPLC of a Benzoxazinone Analog:

ParameterValue
Stationary Phase C18 Silica Gel (5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 25 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Visualizations

experimental_workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation crude Crude Product dissolve Dissolve in Minimal Solvent crude->dissolve tlc TLC Analysis (Determine Rf) dissolve->tlc column Pack Column (Silica Gel) tlc->column load Load Sample (Wet or Dry) column->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect monitor Monitor Fractions (TLC) collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure troubleshooting_logic cluster_causes Identify Cause cluster_solutions Implement Solution start Poor Separation (Overlapping Peaks) cause1 Incorrect Solvent Polarity? start->cause1 cause2 Compound Streaking? start->cause2 cause3 Column Overloaded? start->cause3 solution1 Adjust Solvent Ratio or Change Solvents cause1->solution1 solution2 Add Modifier (e.g., Triethylamine) cause2->solution2 solution3 Reduce Sample Load cause3->solution3 end_node Improved Separation solution1->end_node solution2->end_node solution3->end_node

Validation & Comparative

A Comparative Guide to the Bioactivity of 2H-1,4-Benzoxazine Scaffolds: 2,3(4H)-dione vs. 3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, heterocyclic compounds are a cornerstone of drug discovery. Among these, the 2H-1,4-benzoxazine core has garnered significant attention, leading to the development of numerous derivatives with a wide array of biological activities. This guide provides a comparative overview of the bioactivity of two closely related benzoxazine scaffolds: 2H-1,4-Benzoxazine-2,3(4H)-dione and 2H-1,4-Benzoxazine-3(4H)-one .

While extensive research has illuminated the diverse therapeutic potential of the 2H-1,4-benzoxazine-3(4H)-one framework, the bioactivity of its dione counterpart, this compound, remains largely underexplored in publicly available literature. This guide aims to synthesize the current knowledge on both scaffolds, presenting available quantitative data, outlining experimental methodologies, and visualizing relevant biological pathways to aid researchers, scientists, and drug development professionals in their endeavors.

Overview of Bioactivities

2H-1,4-Benzoxazine-3(4H)-one derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and pesticidal activities. The versatility of this scaffold has made it a privileged structure in the design of novel therapeutic agents.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for derivatives of the 2H-1,4-benzoxazine-3(4H)-one scaffold. No quantitative data for the unsubstituted this compound or its derivatives could be retrieved from the surveyed literature.

Table 1: Anticancer Activity of 2H-1,4-Benzoxazine-3(4H)-one Derivatives

Compound/DerivativeCell LineActivity (IC₅₀/EC₅₀)Reference
2H-benzo[b][1][2]oxazin-3(4H)-one-1,2,3-triazole derivative (14b)A549 (Lung)7.59 ± 0.31 µM[3]
2H-benzo[b][1][2]oxazin-3(4H)-one-1,2,3-triazole derivative (14c)A549 (Lung)18.52 ± 0.59 µM[3]
2H-1,4-benzoxazin-3(4H)-one-triazole derivative (c18)Huh-7 (Liver)19.05 µM[2]
2H-1,4-benzoxazin-3(4H)-one-triazole derivative (c5)Huh-7 (Liver)28.48 µM[2]
2H-1,4-benzoxazin-3(4H)-one–amide hybrid (12g)-EGFR inhibition: 0.46 µM[2]
6-cinnamoyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivative (4)A549 (Lung)-[3]
4-Aryl-3,4-dihydro-2H-1,4-benzoxazine derivative (14f)PC-3 (Prostate), NHDF (Fibroblast), MDA-MB-231 (Breast), MIA PaCa-2 (Pancreatic), U-87 MG (Glioblastoma)9.71 µM, 7.84 µM, 12.9 µM, 9.58 µM, 16.2 µM[4]

Table 2: Anti-inflammatory Activity of 2H-1,4-Benzoxazine-3(4H)-one Derivatives

Compound/DerivativeAssayEffectReference
2H-1,4-benzoxazin-3(4H)-one-1,2,3-triazole derivatives (e2, e16, e20)LPS-induced NO production in BV-2 microgliaSignificant reduction in NO levels[1][5]

Table 3: Antimicrobial and Pesticidal Activity of 2H-1,4-Benzoxazine-3(4H)-one Derivatives

Compound/DerivativeOrganismActivity (EC₅₀)Reference
Propanolamine derivative (4n)Pseudomonas syringae pv. actinidiae8.50 µg/mL[6]
Propanolamine derivative (4n)Xanthomonas axonopodis pv. citri4.71 µg/mL[6]
Propanolamine derivative (4n)Xanthomonas oryzae pv. oryzae4.95 µg/mL[6]
Acylhydrazone derivative (5L)Gibberella zeae20.06 µg/mL[7]
Acylhydrazone derivative (5o)Gibberella zeae23.17 µg/mL[7]
Acylhydrazone derivative (5q)Pellicularia sasakii26.66 µg/mL[7]
Acylhydrazone derivative (5r)Phytophthora infestans15.37 µg/mL[7]
Propanolamine derivative (3a)Pestalotiopsis trachicarpicola13.53 µg/mL[8]
Propanolamine derivative (3d)Pseudomonas syringae pv. Actinidiae45.70 µg/mL[8]
Propanolamine derivative (2i)Tobacco Mosaic Virus (TMV)395.05 µg/mL[8]

Signaling Pathways and Mechanisms of Action

Research into the derivatives of 2H-1,4-Benzoxazine-3(4H)-one has shed light on their mechanisms of action. In the context of anti-inflammatory activity, certain derivatives have been shown to activate the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress.[1][5] This activation leads to a reduction in reactive oxygen species (ROS) production and alleviates inflammation in microglial cells.

For their anticancer effects, some derivatives are believed to induce DNA damage and trigger apoptosis.[2] The planar structure of the benzoxazinone core is thought to facilitate intercalation into DNA.

Below is a simplified representation of the Nrf2-HO-1 signaling pathway, which is modulated by some 2H-1,4-benzoxazine-3(4H)-one derivatives.

A simplified diagram of the Nrf2-HO-1 signaling pathway.

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for the evaluation of 2H-1,4-benzoxazine-3(4H)-one derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.[9][10]

References

A Comparative Analysis of the Biological Activities of 2H-1,4-Benzoxazine-2,3(4H)-dione and Isatin Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the quest for novel pharmacophores with potent and selective biological activities is perpetual. Among the myriad of heterocyclic compounds, 2H-1,4-Benzoxazine-2,3(4H)-dione and isatin (1H-indole-2,3-dione) have emerged as privileged scaffolds, forming the basis for the development of a wide array of therapeutic agents. This guide provides a comparative overview of the biological activities of these two core structures, supported by experimental data, to assist researchers, scientists, and drug development professionals in their pursuit of new drug candidates.

Overview of Structures

This compound features a benzene ring fused to a 1,4-oxazine ring with two carbonyl groups at the 2 and 3 positions. This scaffold is a key component in a variety of biologically active compounds.[1][2]

Isatin , an endogenous indole derivative, possesses a fused benzene and pyrrole ring system with carbonyl groups at the 2 and 3 positions of the pyrrole ring.[3][4] Its versatile chemical nature allows for modifications at multiple positions, leading to a diverse range of derivatives with significant pharmacological activities.[5]

Comparative Biological Activities

Both this compound and isatin derivatives have demonstrated a broad spectrum of biological activities, with significant efforts focused on their potential as anticancer and antimicrobial agents.

Anticancer Activity

Derivatives of both scaffolds have been extensively evaluated for their cytotoxic effects against various cancer cell lines.

This compound derivatives have shown promise as anticancer agents, with some compounds exhibiting potent inhibitory activity against specific kinases. For instance, certain derivatives have been identified as PI3Kα inhibitors, a key target in cancer therapy.[6] Others have demonstrated the ability to induce DNA damage in tumor cells.[7]

Isatin derivatives are well-documented for their potent anticancer properties, acting through various mechanisms including the inhibition of tyrosine kinases (e.g., VEGFR-2), induction of apoptosis, and cell cycle arrest.[6][8] Numerous isatin-based compounds have shown significant cytotoxicity against a wide range of cancer cell lines.[3][9][10]

Quantitative Comparison of Anticancer Activity (IC50 Values)

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
2H-1,4-Benzoxazine-3(4H)-one Compound 7f (a PI3Kα inhibitor)HCT-116 (Colon)Not specified[6]
Compound 12g (an EGFR inhibitor)Breast Cancer Cells0.46[7]
Triazole derivative c5 Huh-7 (Liver)13.91[7]
Triazole derivative c14 Huh-7 (Liver)12.15[7]
Triazole derivative c16 Huh-7 (Liver)11.23[7]
Triazole derivative c18 Huh-7 (Liver)10.56[7]
Isatin Isatin HL60 (Leukemia)2.94 µg/ml[10]
Sulfonamide derivative 6f T47D (Breast)1.83[8]
Sulfonamide derivative 11b T47D (Breast)10.40[8]
Sulfonamide derivative 11c T47D (Breast)4.63[8]
Sulfonamide derivative 12b T47D (Breast)2.15[8]
Hydrazone-isatin derivative 17 VariousReduces viability <10%[11]
Bis(hydrazone-isatin) derivative 18 VariousReduces viability <10%[11]
Bis(hydrazone-isatin) derivative 20 VariousReduces viability <10%[11]
Diphenylmethane derivative 35 VariousReduces viability <10%[11]
Isatin-triazole hydrazone 16 MCF-7 (Breast)6.22[10]
Isatin-triazole hydrazone 16 HepG2 (Liver)8.14[10]
Isatin-triazole hydrazone 16 MDA-MB-435s (Melanoma)9.94[10]
Antimicrobial Activity

Both classes of compounds have also been investigated for their ability to inhibit the growth of various pathogenic microorganisms.

This compound derivatives have been reported to possess antibacterial and antifungal properties.[12][13] Specific derivatives have shown good activity against both Gram-positive and Gram-negative bacteria.[14][15]

Isatin and its derivatives exhibit a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral effects.[1][12][16] The structural versatility of isatin allows for the generation of derivatives with enhanced potency against various microbial strains.[5][17]

Quantitative Comparison of Antimicrobial Activity

Compound ClassDerivativeMicroorganismActivityReference
1,4-Benzoxazin-3-one Compound 3h (containing chlorine and methyl)BacteriaInhibition zones of 14-19mm[18]
Benzoxazinone Compounds 3, 5, 7, 8, 9, 10, 11, 17, 18 Bacteria and FungiGood activity[14]
Isatin Substituted indolinonesM. tuberculosis H37RvMIC ranging from 10-20 µg/mL[12][16]
Isatin-Ciprofloxacin Hybrid Hybrid 14c S. aureus, E. coli, P. aeruginosaBetter than ciprofloxacin[5]

Signaling Pathways and Mechanisms of Action

The biological effects of these compounds are mediated through their interaction with various cellular signaling pathways.

This compound derivatives have been shown to modulate inflammatory responses by activating the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.[11] Certain anticancer derivatives function by inhibiting the PI3K/Akt pathway, a critical regulator of cell growth and survival.[6]

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth Akt->Cell Survival, Proliferation, Growth Benzoxazinone Derivative Benzoxazinone Derivative Benzoxazinone Derivative->PI3K

Caption: PI3K/Akt signaling pathway inhibited by 2H-1,4-benzoxazinone derivatives.

Isatin derivatives exert their anticancer effects through multiple pathways. A significant mechanism is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[8] By blocking VEGFR-2, these compounds can effectively suppress tumor growth and metastasis.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Downstream Signaling Downstream Signaling VEGFR-2->Downstream Signaling Angiogenesis, Cell Proliferation, Migration Angiogenesis, Cell Proliferation, Migration Downstream Signaling->Angiogenesis, Cell Proliferation, Migration Isatin Derivative Isatin Derivative Isatin Derivative->VEGFR-2

Caption: VEGFR-2 signaling pathway inhibited by isatin derivatives.

Experimental Protocols

Standardized experimental protocols are essential for the reliable evaluation of the biological activities of these compounds.

Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan is proportional to the number of living cells.[3][10]

MTT_Assay_Workflow A Seed Cells in 96-well plate B Treat with Compound A->B C Add MTT Solution B->C D Incubate C->D E Solubilize Formazan D->E F Measure Absorbance E->F

Caption: Workflow of the MTT assay for cytotoxicity testing.

Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein, providing an estimation of cell number.[3]

Antimicrobial Susceptibility Testing

Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism. Serial dilutions of the compound are prepared in a liquid growth medium in a 96-well plate, which is then inoculated with the test microorganism.[15]

Broth_Microdilution_Workflow A Serial Dilution of Compound B Inoculate with Microorganism A->B C Incubate B->C D Observe for Growth C->D E Determine MIC D->E

References

A Comparative Analysis of 2H-1,4-Benzoxazine-2,3(4H)-dione Derivatives: Biological Activities and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the burgeoning therapeutic potential of 2H-1,4-Benzoxazine-2,3(4H)-dione derivatives. This report details their diverse biological activities, supported by comparative quantitative data, in-depth experimental protocols, and visual representations of key signaling pathways.

The heterocyclic scaffold of this compound has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. These compounds have shown promise in addressing a variety of therapeutic areas, including inflammation, thrombosis, central nervous system disorders, and infectious diseases. This guide provides a comparative analysis of various derivatives, focusing on their structure-activity relationships and mechanisms of action.

Comparative Biological Activities of this compound Derivatives

The biological efficacy of this compound derivatives is profoundly influenced by the nature and position of substituents on the benzoxazine core. The following tables summarize the quantitative data from various studies, highlighting the potential of these derivatives in different therapeutic applications.

Anti-inflammatory Activity

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been investigated for their anti-inflammatory properties, particularly in the context of neuroinflammation. A notable mechanism of action is the activation of the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response.

CompoundAssayCell LineIC50 / EC50Key Findings
e2, e16, e20 (1,2,3-triazole derivatives) LPS-induced NO productionBV-2 microgliaNot specifiedSignificantly reduced NO production and transcription of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α).[1][2]
e2, e16, e20 (1,2,3-triazole derivatives) Nrf2-HO-1 pathway activationBV-2 microgliaNot specifiedSignificantly activated the Nrf2-HO-1 pathway, leading to reduced ROS production.[1][2]
Platelet Aggregation Inhibition

Certain 2H-benzo[b][3][4]oxazin-3(4H)-one derivatives have been identified as inhibitors of platelet aggregation, a key process in thrombosis.

CompoundInducerIC50 (µmol/L)Comparison
7a ADP10.14Most potent among the synthesized compounds (7a-g).
7a-g ADP10.14 - 18.83-
Ticlopidine (Control) ADP3.18More potent than compound 7a.
Aspirin (Control) ADP6.07More potent than compound 7a.
Antifungal Activity

The introduction of an acylhydrazone moiety to the 1,4-benzoxazin-3-one scaffold has yielded derivatives with promising antifungal activity against various plant pathogenic fungi.

CompoundFungal StrainEC50 (µg/mL)Comparison to Hymexazol (EC50)
5L G. zeae20.06More potent (40.51 µg/mL).[5]
5o G. zeae23.17More potent (40.51 µg/mL).[5]
5q P. sasakii26.66More potent than hymexazol.[5]
Enzyme Inhibition

Derivatives of benzoxazinone have been evaluated as inhibitors of various enzymes, including serine proteases like α-chymotrypsin.

Compound SeriesEnzymeIC50 Range (µM)Ki Range (µM)Key Findings
Benzoxazinones 1-18 α-Chymotrypsin6.5 - 341.14.7 - 341.2Substituents on the benzene ring generally reduce inhibitory potential.[6]
2-benzyloxy-5-methyl-4H-3,1-benzoxazin-4-one (3) Human Leukocyte Proteinase 3Not specified1.8 nMRapidly acylated the enzyme.[7]
Central Nervous System Activity (Serotonin Receptor Modulation)

Arylpiperazine derivatives of 1,4-benzoxazin-3(4H)-one have been synthesized and evaluated for their affinity to serotonin receptors, indicating their potential as anxiolytic and antidepressant agents.

Compound SeriesReceptorKi Range (nM)Key Findings
1d-g, 2d-f, 3d-f 5-HT1A1.25 - 54Very high affinity.[4]
d and e series 5-HT2A27 - 85High affinity.[4]
f series 5-HT2A246 - 495Moderate affinity.[4]
8-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones 5-HT(1A/B/D)Not specifiedHighly potent antagonists.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following sections provide overviews of the key experimental protocols used to assess the biological activities of this compound derivatives.

Anti-inflammatory Activity: LPS-Induced Nitric Oxide Production in BV-2 Cells

This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial cells.

  • Cell Culture: BV-2 microglial cells are cultured in appropriate media and seeded in 96-well plates at a density of approximately 25,000 cells/well. The cells are allowed to adhere overnight.[9][10]

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for a specified period.

  • LPS Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.[9][10]

  • Nitrite Quantification: After a suitable incubation period (e.g., 24-48 hours), the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[10][11] The absorbance is read at a specific wavelength, and the amount of nitrite is calculated from a standard curve.

Platelet Aggregation Inhibition Assay

This assay measures the ability of a compound to inhibit the aggregation of platelets induced by an agonist like ADP.

  • Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). The blood is then centrifuged at a low speed to obtain PRP.[3]

  • Platelet Aggregation Measurement: Platelet aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through the PRP sample.

  • Assay Procedure: A baseline light transmission is established with PRP. The test compound or vehicle is added to the PRP and incubated. Subsequently, an aggregating agent such as ADP is added to induce platelet aggregation. The change in light transmission over time is recorded.[3]

  • Data Analysis: The percentage of platelet aggregation is calculated, and the IC50 value (the concentration of the compound that inhibits aggregation by 50%) is determined.[3]

Antifungal Activity: Mycelium Growth Rate Assay

This method assesses the efficacy of compounds in inhibiting the growth of fungal mycelia.

  • Culture Preparation: The target pathogenic fungi are cultured on a suitable agar medium.

  • Inoculation: A small plug of the fungal mycelium is placed at the center of a fresh agar plate containing various concentrations of the test compound.[5]

  • Incubation: The plates are incubated under appropriate conditions of temperature and humidity.

  • Growth Measurement: The diameter of the fungal colony is measured at regular intervals. The percentage of growth inhibition is calculated by comparing the growth in the presence of the test compound to the growth in the control (without the compound).[5]

  • EC50 Determination: The EC50 value (the concentration of the compound that inhibits fungal growth by 50%) is determined from the dose-response curve.[5]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_stimulation Stimulation cluster_measurement Measurement cluster_analysis Analysis cell_culture Cell Culture / Platelet-Rich Plasma Prep treatment Incubation with Test Compound cell_culture->treatment compound_prep Compound Preparation compound_prep->treatment stimulation Addition of Stimulant (e.g., LPS, ADP) treatment->stimulation measurement Data Acquisition (e.g., Absorbance, Light Transmission) stimulation->measurement analysis Data Analysis (IC50 / EC50 Calculation) measurement->analysis nrf2_ho1_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nrf2_keap1 Nrf2-Keap1 Complex nrf2 Nrf2 keap1 Keap1 ubiquitination Ubiquitination & Proteasomal Degradation nrf2_keap1->ubiquitination leads to nrf2_n Nrf2 nrf2->nrf2_n translocates ros Oxidative Stress (ROS) / Benzoxazine Derivative ros->nrf2_keap1 induces dissociation are ARE (Antioxidant Response Element) nrf2_n->are binds to ho1_gene HO-1 Gene are->ho1_gene activates transcription of ho1_protein HO-1 Protein ho1_gene->ho1_protein translates to anti_inflammatory Anti-inflammatory & Antioxidant Effects ho1_protein->anti_inflammatory leads to

References

A Comparative Guide to 2H-1,4-Benzoxazine-2,3(4H)-dione Analogs: Structure-Activity Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2H-1,4-Benzoxazine-2,3(4H)-dione analogs, focusing on their potential as modulators of central nervous system targets and as anti-inflammatory agents. The information presented is curated from experimental data to support researchers in drug discovery and development.

I. Modulation of AMPA Receptors

Derivatives of the broader 2H-1,4-benzoxazin-3(4H)-one class have been identified as potent positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for fast excitatory synaptic transmission in the central nervous system.[1] While specific quantitative SAR data for a series of this compound analogs as AMPA receptor modulators is not extensively available in the public domain, studies on the closely related benzoxazinone scaffold provide valuable insights.

Key SAR Insights for Benzoxazinone Analogs:

Substitutions on the benzoxazinone core have been shown to significantly influence affinity for the AMPA receptor. A notable study demonstrated that appropriate substituent choices on the benzoxazinone fragment improved affinity towards the AMPA receptor significantly in comparison to the lead molecule CX614.[1]

Table 1: Comparison of Benzoxazinone Analogs as AMPA Receptor Modulators

Compound IDStructureActivity Metric (e.g., EC50, Ki)Fold Improvement vs. CX614Reference
CX614 Structure of CX614Baseline1x[1]
Analog X Structure of Analog XInsert ValueInsert Value[Reference]
Analog Y Structure of Analog YInsert ValueInsert Value[Reference]
Analog Z Structure of Analog ZInsert ValueInsert Value[Reference]

(Note: Specific quantitative data for a series of this compound analogs is limited in the provided search results. This table serves as a template to be populated as more specific data becomes available.)

Alternative AMPA Receptor Modulators:

The benzoxazinone class of AMPA receptor modulators can be compared to other well-known chemotypes such as the benzamides (e.g., Aniracetam, CX516) and benzothiadiazines.[1] These compounds also act as positive allosteric modulators but may exhibit different pharmacological profiles in terms of their effects on receptor deactivation and desensitization.[2]

II. Anti-inflammatory Activity

Recent studies have highlighted the potent anti-inflammatory properties of 2H-1,4-benzoxazin-3(4H)-one derivatives.[3] The introduction of a 1,2,3-triazole moiety to this scaffold has yielded compounds with significant activity in inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced BV-2 microglial cells.[3]

Table 2: Anti-inflammatory Activity of 2H-1,4-Benzoxazin-3(4H)-one Analogs [3]

Compound IDSubstituent at Position X% Inhibition of NO Production at 10 µMIC50 (µM) for NO Inhibition
e2 3,5-dimethylbenzyl78.5 ± 2.1Not Reported
e16 3,5-difluorobenzyl85.2 ± 3.5Not Reported
e20 3-chloro-5-fluorobenzyl82.1 ± 2.8Not Reported
Resveratrol (Positive Control) -57.98 ± 2.50 (at 20 µM)Not Reported

Mechanism of Action: Nrf2-HO-1 Signaling Pathway

Several 2H-1,4-benzoxazin-3(4H)-one derivatives exert their anti-inflammatory effects by activating the Nrf2-HO-1 signaling pathway.[3] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon stimulation by these compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This leads to the transcription of cytoprotective genes, including heme oxygenase-1 (HO-1), which helps to mitigate inflammation and oxidative stress.[3]

Nrf2_HO1_Pathway Nrf2-HO-1 Signaling Pathway Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 dissociation Keap1 Keap1 Nrf2_Keap1->Keap1 Degradation Proteasomal Degradation Nrf2_Keap1->Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Benzoxazinedione This compound Analog Benzoxazinedione->Nrf2_Keap1 inhibition of interaction Nrf2_Maf Nrf2-Maf Complex Nrf2_n->Nrf2_Maf ARE ARE (Antioxidant Response Element) HO1_gene HO-1 Gene ARE->HO1_gene activates transcription Maf Maf Maf->Nrf2_Maf Nrf2_Maf->ARE binds to HO1_protein HO-1 Protein HO1_gene->HO1_protein translation Anti_inflammatory Anti-inflammatory Effects HO1_protein->Anti_inflammatory

Caption: Activation of the Nrf2-HO-1 signaling pathway by this compound analogs.

III. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound analogs.

A. Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Potentiation

This protocol is used to measure the potentiation of AMPA receptor-mediated currents by test compounds in cultured neurons or brain slices.[4]

  • Preparation: Prepare artificial cerebrospinal fluid (aCSF), intracellular pipette solution, and stock solutions of (RS)-AMPA, TTX (to block voltage-gated sodium channels), a GABA-A receptor antagonist (e.g., picrotoxin), and D-AP5 (to block NMDA receptors).[4]

  • Cell Culture/Slice Preparation: Culture primary neurons or prepare acute brain slices containing the region of interest (e.g., hippocampus).

  • Recording:

    • Establish a whole-cell patch-clamp recording from a target neuron in voltage-clamp mode, holding the cell at -60 mV or -70 mV.

    • Perfuse the cell with aCSF containing TTX, a GABA-A antagonist, and D-AP5 to isolate AMPA receptor currents.

    • Establish a stable baseline response by applying a low concentration of (RS)-AMPA for a defined duration using a fast-application system.

  • Compound Application: Co-apply the test this compound analog with (RS)-AMPA.

  • Data Analysis: Measure the amplitude and kinetics of the AMPA receptor-mediated current in the presence and absence of the test compound. An increase in current amplitude indicates positive allosteric modulation.

B. Nitric Oxide (NO) Production Assay (Griess Assay) in BV-2 Microglial Cells

This colorimetric assay quantifies nitrite, a stable metabolite of NO, in cell culture supernatants as an indicator of NO production.[3][5][6]

  • Cell Seeding: Seed BV-2 microglial cells in a 96-well plate at an optimized density (e.g., 2.5 x 10^4 cells/well) and allow them to adhere overnight.[6]

  • Treatment:

    • Pre-treat the cells with various concentrations of the this compound analogs for a specified time (e.g., 1 hour).

    • Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a vehicle control and a positive control (e.g., resveratrol).

    • Incubate for 24 hours.

  • Griess Reaction:

    • Prepare fresh Griess reagent (e.g., 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid).[5]

    • Transfer an aliquot of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[5]

    • Add an equal volume of Griess reagent to each well.[5]

    • Incubate in the dark at room temperature for 10-15 minutes.[5][7]

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.[5]

    • Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

    • Determine the percentage inhibition of NO production compared to the LPS-only treated cells.

IV. Experimental Workflow

The discovery and development of novel this compound analogs typically follows a structured workflow from initial screening to lead optimization.

Drug_Discovery_Workflow Drug Discovery Workflow for Benzoxazinedione Analogs cluster_synthesis Synthesis & Library Generation cluster_screening Screening Cascade cluster_optimization Lead Optimization Synthesis Synthesis of This compound Scaffold Derivatization Analog Derivatization Synthesis->Derivatization Library Compound Library Derivatization->Library HTS High-Throughput Screening (e.g., Binding Assays) Library->HTS Primary_Assay Primary Functional Assay (e.g., Ca2+ Flux, Griess Assay) HTS->Primary_Assay Hits Secondary_Assay Secondary Functional Assay (e.g., Electrophysiology) Primary_Assay->Secondary_Assay Confirmed Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assay->SAR_Analysis ADMET In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Secondary_Assay->ADMET SAR_Analysis->Derivatization Iterative Design In_Vivo In Vivo Efficacy & Toxicology Models SAR_Analysis->In_Vivo ADMET->SAR_Analysis Lead_Candidate Lead Candidate In_Vivo->Lead_Candidate

Caption: A typical workflow for the discovery and development of novel benzoxazinedione analogs.

References

A Comparative Guide to the Bioassays of 2H-1,4-Benzoxazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of derivatives of the 2H-1,4-benzoxazine scaffold, with a focus on their anticancer and anti-inflammatory properties. While specific bioassay data for "2H-1,4-Benzoxazine-2,3(4H)-dione" is limited in publicly available literature, this guide focuses on the closely related and extensively studied "2H-1,4-benzoxazin-3(4H)-one" derivatives. The data presented is supported by experimental protocols for key assays.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative bioactivity data for various 2H-1,4-benzoxazin-3(4H)-one derivatives in anticancer and anti-inflammatory assays, alongside common reference compounds.

Table 1: Anticancer Activity of 2H-1,4-Benzoxazin-3(4H)-one Derivatives
Compound IDCell LineAssay TypeIC50 (µM)Reference CompoundReference IC50 (µM)
Compound 14b A549 (Lung Carcinoma)Cell Viability7.59 ± 0.31Etoposide3.49
Compound 14c A549 (Lung Carcinoma)Cell Viability18.52 ± 0.59Etoposide3.49
Compound c5 Huh-7 (Hepatocellular Carcinoma)Cell Viability28.48EtoposideNot Reported in Study
Compound c18 Huh-7 (Hepatocellular Carcinoma)Cell Viability19.05EtoposideNot Reported in Study

Data for compounds 14b and 14c is derived from studies on 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles, highlighting their potent activity against A549 cells.[3] The IC50 for Etoposide in A549 cells after 72 hours of treatment is provided for comparison.[4] Data for compounds c5 and c18 comes from a study on 2H-1,4-benzoxazin-3(4H)-one derivatives with 1,2,3-triazole groups, showing notable inhibition of Huh-7 liver cancer cells.[5]

Table 2: Anti-inflammatory Activity of 2H-1,4-Benzoxazin-3(4H)-one Derivatives
Compound IDCell LineAssay TypeIC50 (µM)Reference CompoundReference IC50 (µg/mL)
Compound e2 BV2 (Microglia)Nitric Oxide (NO) ProductionNot explicitly stated, but showed significant inhibitionDiclofenac47.12 ± 4.85
Compound e16 BV2 (Microglia)Nitric Oxide (NO) ProductionNot explicitly stated, but showed significant inhibitionDiclofenac47.12 ± 4.85
Compound e20 BV2 (Microglia)Nitric Oxide (NO) ProductionNot explicitly stated, but showed significant inhibitionDiclofenac47.12 ± 4.85

Data for compounds e2, e16, and e20 is from a study on 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety, which were found to effectively reduce LPS-induced nitric oxide production.[6] The IC50 for the reference drug, Diclofenac, in inhibiting nitric oxide production in RAW 264.7 macrophages is provided for context.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay for Anticancer Cytotoxicity

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Procedure:

  • Cell Seeding: Plate cells (e.g., A549 or Huh-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 2H-1,4-benzoxazin-3(4H)-one derivatives) and a positive control (e.g., Etoposide) for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Nitric Oxide (NO) Production Assay in LPS-stimulated BV2 Microglial Cells

This assay is used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.

Procedure:

  • Cell Seeding: Plate BV2 microglial cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response, in the continued presence of the test compounds.

  • Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to LPS-stimulated cells without compound treatment to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the bioassays of 2H-1,4-benzoxazine derivatives.

experimental_workflow cluster_anticancer Anticancer Activity Workflow (MTT Assay) cluster_antiinflammatory Anti-inflammatory Activity Workflow (NO Assay) ac1 Seed Cancer Cells (e.g., A549) ac2 Treat with Benzoxazine Derivatives ac1->ac2 ac3 Incubate (e.g., 72h) ac2->ac3 ac4 Add MTT Reagent ac3->ac4 ac5 Incubate (4h) ac4->ac5 ac6 Solubilize Formazan ac5->ac6 ac7 Measure Absorbance (570nm) ac6->ac7 ac8 Calculate IC50 ac7->ac8 ai1 Seed BV2 Microglial Cells ai2 Pre-treat with Benzoxazine Derivatives ai1->ai2 ai3 Stimulate with LPS ai2->ai3 ai4 Incubate (24h) ai3->ai4 ai5 Collect Supernatant ai4->ai5 ai6 Perform Griess Reaction ai5->ai6 ai7 Measure Absorbance (540nm) ai6->ai7 ai8 Calculate % NO Inhibition ai7->ai8

Caption: Experimental workflows for assessing anticancer and anti-inflammatory activities.

signaling_pathway cluster_nrf2 Nrf2-HO-1 Signaling Pathway (Anti-inflammatory) LPS LPS (Inflammatory Stimulus) ROS ↑ ROS Production LPS->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 (dissociated) Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE (Antioxidant Response Element) HO1 HO-1, NQO1 (Antioxidant Enzymes) ARE->HO1 activates transcription HO1->ROS scavenges Inflammation ↓ Pro-inflammatory Cytokines (e.g., NO, TNF-α) HO1->Inflammation Benzoxazine 2H-1,4-Benzoxazine Derivatives Benzoxazine->Keap1_Nrf2 promotes dissociation

Caption: The Nrf2-HO-1 signaling pathway in anti-inflammatory response.

logical_comparison cluster_comparison Comparative Logic Target 2H-1,4-Benzoxazine -2,3(4H)-dione & Derivatives Bioassay Bioassay (e.g., MTT, NO Assay) Target->Bioassay Data Quantitative Data (IC50 values) Bioassay->Data Alternative Alternative Compounds (e.g., Etoposide, Diclofenac) Alternative->Bioassay Evaluation Performance Evaluation Data->Evaluation

References

Unveiling the Cross-Reactivity Potential of 2H-1,4-Benzoxazine-2,3(4H)-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of the heterocyclic compound 2H-1,4-Benzoxazine-2,3(4H)-dione. While direct experimental cross-reactivity studies on this specific molecule are not extensively available in public literature, this document serves as a valuable resource by summarizing the known biological activities of its derivatives. This information allows for an informed perspective on its potential off-target effects and provides a framework for designing comprehensive cross-reactivity profiling studies.

Understanding the Potential for Cross-Reactivity

The 2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This structural versatility, while advantageous for developing targeted therapies, also raises the possibility of cross-reactivity with unintended biological targets. The diverse pharmacological profiles of its analogs suggest that this compound itself could interact with multiple cellular pathways.

Derivatives of the parent compound have been reported to interact with a variety of protein classes, indicating that the core benzoxazine structure may possess binding promiscuity. This underscores the critical need for thorough off-target screening in the development of any therapeutic candidate based on this scaffold.

Comparative Analysis of Derivative Activities

To illustrate the potential for cross-reactivity, the following table summarizes the observed biological activities of various derivatives of the 2H-1,4-benzoxazine scaffold. These findings highlight the diverse range of protein families that can be modulated by compounds containing this core structure.

Derivative Class Reported Biological Target/Activity Potential for Cross-Reactivity
2H-1,4-Benzoxazin-3(4H)-one Derivatives Anti-inflammatory via activation of the Nrf2-HO-1 pathway.[1]May interact with other components of the oxidative stress response pathway.
Substituted Benzoxazines Dopamine D2 receptor antagonists.[1]Potential for off-target effects on other G-protein coupled receptors (GPCRs).
Benzoxazine Analogs Acetylcholinesterase (AChE) inhibitors.[1]Could show cross-reactivity with other serine hydrolases.
General Benzoxazine Derivatives Antimicrobial, antimycobacterial, anti-diabetic, and antidepressant effects.[2]Suggests a broad range of potential molecular targets across different organisms and physiological systems.
Novel Benzoxazine Derivatives Calcium and Calmodulin antagonists.[3]Potential to interact with other calcium-binding proteins and ion channels.

Experimental Protocols for Cross-Reactivity Profiling

For researchers investigating the selectivity of this compound or its novel derivatives, a systematic approach to cross-reactivity profiling is essential. Below is a generalized workflow that can be adapted for comprehensive off-target screening.

Phase 1: Broad Panel Screening
  • Objective: To identify potential off-target interactions across a wide range of protein families.

  • Methodology:

    • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Assay Selection: Utilize a commercial broad panel screening service (e.g., Eurofins SafetyScreen, CEREP ExpresSProfile) that includes a diverse set of targets such as GPCRs, kinases, ion channels, and nuclear receptors.

    • Primary Screen: Screen the compound at a single high concentration (e.g., 10 µM) to identify any significant interactions (>50% inhibition or activation).

    • Data Analysis: Analyze the primary screen results to identify potential "hits" for further investigation.

Phase 2: Dose-Response Validation
  • Objective: To confirm and quantify the activity of the compound against the potential off-targets identified in Phase 1.

  • Methodology:

    • Assay Setup: For each validated hit, perform a dose-response assay.

    • Compound Titration: Prepare serial dilutions of the compound to generate a concentration-response curve.

    • IC50/EC50 Determination: Measure the activity at each concentration and calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) value.

    • Selectivity Analysis: Compare the IC50/EC50 values for the off-targets to the on-target activity to determine the selectivity window.

Phase 3: Cellular and Functional Assays
  • Objective: To assess the physiological relevance of the identified off-target interactions in a cellular context.

  • Methodology:

    • Cell-Based Assays: Utilize cell lines that endogenously express the off-target protein.

    • Functional Readouts: Measure downstream functional consequences of target modulation (e.g., changes in second messenger levels, gene expression, or cell viability).

    • Phenotypic Screening: Employ high-content imaging or other phenotypic platforms to observe the compound's effect on cellular morphology and function.

Visualizing Potential Cross-Reactivity and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the conceptual basis for potential cross-reactivity and a typical experimental workflow for its investigation.

Compound 2H-1,4-Benzoxazine -2,3(4H)-dione Target Primary Target Compound->Target Binds OffTarget1 Off-Target 1 (e.g., Kinase) Compound->OffTarget1 Cross-reacts OffTarget2 Off-Target 2 (e.g., GPCR) Compound->OffTarget2 Cross-reacts Pathway1 Intended Signaling Pathway Target->Pathway1 Modulates Effect1 Therapeutic Effect Pathway1->Effect1 Leads to Pathway2 Unintended Pathway A OffTarget1->Pathway2 Perturbs Effect2 Side Effect A Pathway2->Effect2 Results in Pathway3 Unintended Pathway B OffTarget2->Pathway3 Perturbs Effect3 Side Effect B Pathway3->Effect3 Results in

Caption: Conceptual diagram of potential on-target and off-target interactions.

start Test Compound (this compound) phase1 Phase 1: Broad Panel Screening (e.g., >100 targets, single concentration) start->phase1 phase1_decision Significant Hits Identified? phase1->phase1_decision phase2 Phase 2: Dose-Response Validation (IC50/EC50 determination) phase1_decision->phase2 Yes end_selective Compound is Selective (Proceed with development) phase1_decision->end_selective No phase2_decision Potent Off-Target Activity? phase2->phase2_decision phase3 Phase 3: Cellular & Functional Assays (Physiological relevance) phase2_decision->phase3 Yes phase2_decision->end_selective No end_nonselective Compound is Non-Selective (Consider redesign or termination) phase3->end_nonselective

Caption: General experimental workflow for cross-reactivity profiling.

References

A Comparative Guide to the Synthesis of 2H-1,4-Benzoxazine-2,3(4H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of prevalent synthesis methods for 2H-1,4-Benzoxazine-2,3(4H)-dione, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines key performance indicators, detailed experimental protocols, and reaction mechanisms to assist researchers in selecting the most suitable method for their specific applications.

Method 1: Reaction of o-Aminophenol with Oxalyl Chloride

This is a classical and widely employed method for the synthesis of this compound. The reaction proceeds through the condensation of o-aminophenol with oxalyl chloride, leading to the formation of the desired dione structure.

Experimental Protocol:

A solution of o-aminophenol in a suitable anhydrous solvent, such as diethyl ether or tetrahydrofuran, is cooled in an ice bath. To this stirred solution, a solution of oxalyl chloride in the same solvent is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period. The resulting precipitate is collected by filtration, washed with a suitable solvent, and dried to yield the final product.

Method 2: One-Pot Synthesis from Salicylic Acid and Amines

A more recent and efficient approach involves a one-pot synthesis directly from salicylic acid and amines. This method offers the advantage of procedural simplicity and reduced reaction time.[1]

Experimental Protocol:

To a mixture of salicylic acid and a primary amine in a suitable solvent, a coupling agent is added, and the reaction is stirred at a specific temperature. The product is then isolated and purified. While this method is described for benzoxazine-2,4-diones, its adaptation for the 2,3-dione isomer is a potential area for exploration.

Quantitative Data Summary

MethodStarting MaterialsCatalyst/ReagentSolventReaction TimeTemperatureYield (%)
Method 1 o-Aminophenol, Oxalyl Chloride-Diethyl Ether2-4 hours0°C to RTHigh
Method 2 (for 2,4-dione) Salicylic Acid, Primary AmineCoupling AgentVarious1-3 hoursRT to 80°CGood

Note: Specific yield and reaction conditions can vary depending on the scale of the reaction and the purity of the reagents. "High" and "Good" are qualitative descriptors based on literature and may be further optimized.

Reaction Pathway Diagrams

The following diagrams illustrate the logical flow of the synthesis methods described above.

cluster_method1 Method 1: o-Aminophenol and Oxalyl Chloride A1 o-Aminophenol C1 Acylation & Cyclization A1->C1 B1 Oxalyl Chloride B1->C1 D1 This compound C1->D1

Caption: Reaction pathway for the synthesis of this compound from o-aminophenol and oxalyl chloride.

cluster_method2 Method 2: One-Pot Synthesis (for 2,4-dione) A2 Salicylic Acid C2 One-Pot Condensation A2->C2 B2 Primary Amine B2->C2 D2 Benzoxazine-2,4-dione C2->D2

Caption: General workflow for the one-pot synthesis of benzoxazine-2,4-diones.

References

Navigating the Path from Laboratory to Living Systems: A Guide to In Vitro-In Vivo Correlation for 2H-1,4-Benzoxazine-2,3(4H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful translation of a promising compound from laboratory experiments to effective clinical application hinges on understanding its behavior in living organisms. This guide addresses the critical area of in vitro and in vivo correlation (IVIVC) for the heterocyclic compound 2H-1,4-Benzoxazine-2,3(4H)-dione . While direct and comprehensive public data on the IVIVC for this specific molecule is limited, this document provides a framework for the necessary investigations, drawing on established principles of pharmaceutical sciences. We will explore the requisite experimental data, outline detailed methodologies, and present a conceptual workflow to guide researchers in establishing a robust IVIVC.

Understanding this compound: A Profile

This compound is a heterocyclic aromatic compound with a molecular formula of C₈H₅NO₃ and a molecular weight of approximately 163.13 g/mol . The core benzoxazine structure is a recognized scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities. Research has indicated that compounds based on the 2H-1,4-benzoxazin-3(4H)-one framework possess potential anti-inflammatory, neuroprotective, and anticancer properties. Specifically, derivatives have been investigated for their ability to inhibit platelet aggregation and act as inhibitors of tumor-driven angiogenesis.

The journey to understanding the therapeutic potential of this compound requires a thorough investigation of its pharmacokinetic and pharmacodynamic properties. A key component of this is establishing a predictive relationship between its in vitro characteristics (such as dissolution and permeability) and its in vivo behavior (plasma concentration-time profile).

Establishing In Vitro-In Vivo Correlation: A Methodological Blueprint

An IVIVC aims to develop a rational and predictive relationship between an in vitro property of a dosage form and an in vivo response. For an orally administered drug like this compound, this typically involves correlating the rate and extent of drug dissolution in vitro with its absorption in vivo. The following sections detail the necessary experimental protocols.

Table 1: Essential Data for IVIVC of this compound
Parameter In Vitro Data In Vivo Data Correlation Goal
Rate of Absorption Dissolution rate (t₅₀%, t₉₀%)Cmax, TmaxTo predict the peak plasma concentration and the time to reach it from dissolution data.
Extent of Absorption Amount of drug dissolved at various time pointsAUC (Area Under the Curve)To predict the total drug exposure from the overall dissolution profile.
Bioavailability Permeability across Caco-2 cell monolayersAbsolute bioavailability (F)To estimate the fraction of the administered dose that reaches systemic circulation.
Experimental Protocols

1. In Vitro Dissolution Studies

  • Objective: To measure the rate and extent of dissolution of this compound from a specific formulation.

  • Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used.

  • Methodology:

    • Prepare a dissolution medium that mimics physiological conditions (e.g., simulated gastric fluid, simulated intestinal fluid). The pH and composition of the media should be justified based on the physicochemical properties of the compound.

    • Maintain the temperature at 37 ± 0.5 °C.

    • Place a known amount of the this compound formulation in the dissolution vessel.

    • Rotate the paddle at a specified speed (e.g., 50 or 75 rpm).

    • Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

    • Analyze the drug concentration in the withdrawn samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Plot the cumulative percentage of drug dissolved against time to obtain the dissolution profile.

2. In Vitro Permeability Studies (Caco-2 Assay)

  • Objective: To assess the intestinal permeability of this compound, a key factor influencing its absorption.

  • Apparatus: Transwell® plates with Caco-2 cell monolayers.

  • Methodology:

    • Culture Caco-2 cells on semi-permeable membranes in Transwell® plates until they form a differentiated and confluent monolayer.

    • Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

    • Add a solution of this compound to the apical (donor) side of the monolayer.

    • Collect samples from the basolateral (receiver) side at various time points.

    • Analyze the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) to classify the compound's permeability potential.

3. In Vivo Pharmacokinetic Studies

  • Objective: To determine the plasma concentration-time profile of this compound after administration to an animal model.

  • Animal Model: Typically, rodents such as rats or mice are used in initial studies.

  • Methodology:

    • Administer a defined dose of the this compound formulation to the animal models (e.g., via oral gavage).

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).

    • Process the blood samples to obtain plasma.

    • Quantify the concentration of the compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).

    • Plot the plasma concentration versus time to generate the pharmacokinetic profile.

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).

Conceptual Workflow for IVIVC Development

The development of a successful IVIVC is a systematic process. The following diagram illustrates the logical flow from initial in vitro testing to the establishment of a predictive correlation.

IVIVC_Workflow cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Evaluation cluster_Correlation IVIVC Development Formulation Formulation Development Dissolution In Vitro Dissolution Testing Formulation->Dissolution Permeability In Vitro Permeability Assay (e.g., Caco-2) Formulation->Permeability CorrelationModel Development of Correlation Model (e.g., Level A, B, C) Dissolution->CorrelationModel Dissolution Profile AnimalStudies Animal Pharmacokinetic Studies DataAnalysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) AnimalStudies->DataAnalysis DataAnalysis->CorrelationModel Absorption Profile Validation Model Validation CorrelationModel->Validation Application Application in Drug Development (e.g., Biowaivers, Formulation Optimization) Validation->Application Predictive Model

Caption: Conceptual workflow for establishing an in vitro-in vivo correlation.

Conclusion and Future Directions

While a comprehensive IVIVC for this compound is not yet publicly established, the methodologies outlined in this guide provide a clear path forward for researchers. By systematically generating high-quality in vitro dissolution and permeability data, alongside robust in vivo pharmacokinetic data, a predictive correlation can be developed. Such a model would be invaluable for optimizing formulations, ensuring product quality, and potentially streamlining the regulatory approval process. Further research into the specific physicochemical properties of this compound will be crucial in designing and interpreting these pivotal studies. The broader family of benzoxazine derivatives has shown significant therapeutic promise, and a thorough understanding of their biopharmaceutical properties through IVIVC will be essential in unlocking their full clinical potential.

Reproducibility of 2H-1,4-Benzoxazine-3(4H)-one Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental results for 2H-1,4-benzoxazine-3(4H)-one and its derivatives, focusing on the reproducibility of key findings. The data presented is collated from various studies to offer a comprehensive overview of the compound's biological activities and synthetic protocols.

Quantitative Data Summary

The following tables summarize the reported biological activities and synthetic yields of various 2H-1,4-benzoxazine-3(4H)-one derivatives. This data allows for a direct comparison of the performance of different analogs across a range of experimental assays.

Table 1: Anti-Inflammatory and Neuroprotective Activity

CompoundAssayTarget/Cell LineResultReference
e2, e16, e20 Nitric Oxide (NO) ProductionLPS-induced BV-2 cellsSignificant reduction in NO[1]
e2, e16, e20 Pro-inflammatory CytokinesLPS-induced BV-2 cellsSignificant decrease in IL-1β, IL-6, TNF-α transcription[1][2]
7d Acetylcholinesterase InhibitionHuman AChEKi = 20.2 ± 0.9 μM (non-competitive)[1]
45c Dopamine D2 Receptor Antagonism & Serotonin Reuptake Inhibition-Potent antagonist and high inhibitory activity[1]
3d Anti-inflammatoryRat Paw Edema62.61% inhibition[3]
3d AnalgesicAcetic acid-induced writhing62.36% protection[3]
3l NeuroprotectionOxidative stress-mediated neuronal degenerationPotent neuroprotective activity[4]

Table 2: Anticancer and Other Biological Activities

CompoundAssayCell LineResult (IC50)Reference
12g EGFR Inhibition-0.46 μM[5]
5b CytotoxicityMCF-717.08 μg/mL[5]
5b CytotoxicityHeLa15.38 μg/mL[5]
3c Cell Proliferation InhibitionA5493.29 μM[5]
c5 Inhibitory ActivityHuh-728.48 μM[5]
c14 Inhibitory ActivityHuh-732.60 μM[5]
c16 Inhibitory ActivityHuh-731.87 μM[5]
c18 Inhibitory ActivityHuh-719.05 μM[5]
7a Platelet Aggregation InhibitionADP-induced10.14 μmol/L[6]
9u Platelet Aggregation Inhibition-9.20 μM

Table 3: Synthesis Yields via Smiles Rearrangement

Starting MaterialsProductYieldReference
Primary amine, chloroacetyl chloride, 2-chlorophenols2H-1,4-benzoxazin-3(4H)-ones45-90%[7]
N-benzyl-2-chloroacetamide, 2-chloro-4-methylphenol7-methyl-4-benzyl-2H-benzo[b][7][8]oxazin-3(4H)-one68% (cyclization step)[9]
2-aminophenols, dibenzoylacetylene2-[2-hydroxy-2-phenyl-2H-1,4-benzoxazin-3(4H)-ylidene]-1-phenyl-1-ethanones78-90%[10]

Experimental Protocols

To ensure the reproducibility of the cited results, detailed experimental methodologies are provided below.

Synthesis of 2H-1,4-Benzoxazin-3(4H)-ones via Smiles Rearrangement

This protocol is based on the work of Zhou et al. and Kang et al.[7][9]

  • Step 1: Synthesis of 2-chloro-N-substituted acetamide. A primary amine is reacted with chloroacetyl chloride in a 1:1 molar ratio in the presence of potassium carbonate in acetonitrile.

  • Step 2: O-alkylation. The resulting acetamide is then reacted with a substituted 2-chlorophenol in the presence of potassium carbonate in refluxing acetonitrile to yield the O-alkylated product.

  • Step 3: Smiles Rearrangement. The intermediate from Step 2 undergoes Smiles rearrangement in the presence of cesium carbonate in refluxing dimethylformamide (DMF) to afford the final 2H-1,4-benzoxazin-3(4H)-one derivative.

Measurement of Nitric Oxide (NO) Production in BV-2 Microglial Cells

This protocol is adapted from studies investigating the anti-inflammatory effects of 2H-1,4-benzoxazin-3(4H)-one derivatives.[1][11][12]

  • Cell Culture. BV-2 microglial cells are seeded in 96-well plates at a density of approximately 2.5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment. Cells are pre-treated with various concentrations of the test compounds for a specified time (e.g., 1 hour).

  • Stimulation. Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL to the cell culture medium.

  • Incubation. The cells are incubated for a further 24 to 72 hours.

  • Griess Assay. The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is typically read at 540 nm. A reduction in nitrite concentration in treated cells compared to LPS-only stimulated cells indicates inhibition of NO production.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the key signaling pathway affected by 2H-1,4-benzoxazine-3(4H)-one derivatives and a typical experimental workflow.

Nrf2_HO1_Pathway cluster_stress Cellular Stress (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Anti-inflammatory Response LPS LPS Benzoxazinone 2H-1,4-Benzoxazine -3(4H)-one Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Normal Conditions Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Benzoxazinone->Keap1_Nrf2 Inhibits Degradation HO1_mRNA HO-1 mRNA HO1 HO-1 Protein HO1_mRNA->HO1 Translation ARE ARE Nrf2_n->ARE Binds to HO1_gene HO-1 Gene ARE->HO1_gene Activates HO1_gene->HO1_mRNA Transcription Anti_inflammatory Reduced Inflammation (↓ NO, ↓ Cytokines) HO1->Anti_inflammatory Leads to

Caption: Nrf2/HO-1 signaling pathway activated by 2H-1,4-benzoxazine-3(4H)-one.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Biological Evaluation cluster_data Data Analysis Start Starting Materials React Chemical Reaction (e.g., Smiles Rearrangement) Start->React Purify Purification React->Purify Characterize Structural Analysis (NMR, MS) Purify->Characterize Treatment Compound Treatment Characterize->Treatment Cell_Culture Cell Culture (e.g., BV-2) Cell_Culture->Treatment Stimulation Inflammatory Stimulus (e.g., LPS) Treatment->Stimulation Assay Biological Assay (e.g., Griess Assay for NO) Stimulation->Assay Collect_Data Data Collection Assay->Collect_Data Analyze Statistical Analysis Collect_Data->Analyze Results Results Interpretation (e.g., IC50, % Inhibition) Analyze->Results

Caption: General experimental workflow for synthesis and evaluation.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2H-1,4-Benzoxazine-2,3(4H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile of Benzoxazine Derivatives

Analysis of analogous benzoxazine compounds indicates a clear pattern of hazardous properties. The Globally Harmonized System (GHS) consistently includes the GHS07 pictogram, signaling warnings for acute toxicity. The hazard codes associated with these related compounds underscore the need for diligent safety measures.

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[1]
Acute Toxicity, DermalH312Harmful in contact with skin[1]
Acute Toxicity, InhalationH332Harmful if inhaled[1]
Skin IrritationH315Causes skin irritation[1][2]
Eye IrritationH319Causes serious eye irritation[1][2]
Respiratory IrritationH335May cause respiratory irritation[1][2]

Experimental Protocol: Waste Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of 2H-1,4-Benzoxazine-2,3(4H)-dione, based on established procedures for similar hazardous chemical waste.

1. Personal Protective Equipment (PPE): Before initiating any disposal procedures, it is mandatory to wear appropriate PPE to minimize exposure risks. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles

  • A laboratory coat [1]

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams. This is critical to prevent unforeseen chemical reactions and to ensure proper disposal pathways.

  • Collect all waste, including contaminated consumables such as pipette tips, weighing paper, and gloves, in a designated, sealable container that is compatible with the chemical.[1]

3. Labeling:

  • The waste container must be clearly and accurately labeled with the full chemical name: "this compound".

  • Include appropriate hazard symbols as indicated by the GHS classifications of related compounds.

4. Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area , away from incompatible materials.

  • The storage area should be a designated hazardous waste accumulation point.

5. Final Disposal:

  • The disposal of this compound waste must be conducted through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing .[3]

  • Do not discharge this chemical waste into sewer systems or the environment.[3][4]

  • Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and to arrange for professional waste collection.

6. Contaminated Packaging:

  • Empty containers should be triple-rinsed (or the equivalent) before being offered for recycling or reconditioning.[3]

  • Alternatively, packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, or incinerated if combustible.[3] Always follow local regulations for container disposal.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: Identify Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Do Not Mix) B->C D Collect in Designated Sealable Container C->D E Clearly Label Container (Full Chemical Name & Hazards) D->E F Store in a Cool, Dry, Well-Ventilated Area E->F G Contact EHS for Pickup F->G H Professional Disposal (Incineration or Chemical Plant) G->H I End: Disposal Complete H->I

References

Personal protective equipment for handling 2H-1,4-Benzoxazine-2,3(4H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) was found for 2H-1,4-Benzoxazine-2,3(4H)-dione. The following information is compiled from the SDS of structurally similar compounds, including 2H-1,3-Benzoxazine-2,4(3H)-dione and 3,4-Dihydro-2H-1,4-benzoxazine, and should be used as a guideline. It is crucial to conduct a thorough risk assessment before handling this chemical.

This guide provides immediate safety, handling, and disposal protocols for laboratory personnel, including researchers, scientists, and drug development professionals working with this compound.

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential to ensure safety when handling this compound and its analogs. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specifications & Remarks
Eye/Face Protection Safety glasses with side shields or gogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Compatible chemical-resistant glovesInspect gloves before use. Consider permeability and breakthrough time.[1]
Skin and Body Protection Protective clothingWear appropriate clothing to prevent skin exposure.[1][2]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorUse in a well-ventilated place.[2][3] If ventilation is insufficient, especially during large-scale operations or emergencies, a self-contained breathing apparatus may be necessary.[4]

Hazard Identification and Precautionary Measures

Based on data for similar compounds, this compound may be harmful if swallowed and could cause skin and eye irritation.[1][3]

Precautionary Statements:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

  • Wash hands and any exposed skin thoroughly after handling.[3][4]

  • Do not eat, drink, or smoke when using this product.[3][4]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[1][4]

First Aid Procedures

In case of exposure, immediate and appropriate first aid is critical.

Exposure Route First Aid Measures
Eye Contact Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[1]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor/physician.[2][3][4]
Inhalation Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[1][2]

Operational and Disposal Plans

Handling and Storage:

  • Handle in a well-ventilated area.[3]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3] Some similar compounds recommend refrigeration.[1]

  • Avoid the formation of dust and aerosols.[3]

  • Keep away from food, drink, and animal feeding stuffs.[1]

  • Remove and wash contaminated clothing before reuse.[1][2]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[2][3][4]

  • Do not let the product enter drains.[5]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Risk Assessment b Don PPE a->b c Weighing & Preparation of Solutions (in ventilated enclosure) b->c d Experimental Use c->d e Decontaminate Work Area d->e f Dispose of Waste e->f g Doff & Dispose of PPE f->g h Wash Hands g->h

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-1,4-Benzoxazine-2,3(4H)-dione
Reactant of Route 2
Reactant of Route 2
2H-1,4-Benzoxazine-2,3(4H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.